Technical Documentation Center

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone
  • CAS: 1252607-54-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Abstract: The 1,3-benzodioxole moiety, a key pharmacophore found in numerous natural products and synthetic drugs, imparts significant biological activity.[1][2] Its incorporation into versatile scaffolds like cyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,3-benzodioxole moiety, a key pharmacophore found in numerous natural products and synthetic drugs, imparts significant biological activity.[1][2] Its incorporation into versatile scaffolds like cyclohexanone presents a valuable strategy for developing novel chemical entities. This guide provides an in-depth analysis of robust and efficient synthetic routes to 4-(1,3-benzodioxol-5-yloxy)cyclohexanone, a key intermediate for drug development and materials science. We will explore and contrast two primary synthetic strategies: the classical Williamson ether synthesis and the modern Mitsunobu reaction. This document is intended for researchers, medicinal chemists, and process development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide methodology selection.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a privileged structural motif in medicinal chemistry. It is a constituent of natural products like piperine, which has demonstrated anti-inflammatory and antitumor properties.[1] Synthetic derivatives containing this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer agents, COX inhibitors, and plant growth promoters.[2][3][4] The electronic properties of the benzodioxole ring and its ability to engage in specific interactions with biological targets make it a compelling building block for drug design.[5] Coupling this aromatic system with a cyclohexanone core, a common building block in organic synthesis, creates a molecule with multiple functional handles for further chemical elaboration.[6]

Retrosynthetic Analysis

The primary strategic consideration for synthesizing 4-(1,3-benzodioxol-5-yloxy)cyclohexanone is the formation of the aryl ether bond. A logical retrosynthetic disconnection across this C-O linkage reveals two principal synthons: a nucleophilic phenoxide derived from 1,3-benzodioxol-5-ol (sesamol) and an electrophilic 4-substituted cyclohexanone.

G Target 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Bond C-O Ether Bond Formation Target->Bond Synthon1 Sesamol (Nucleophile) Bond->Synthon1 Synthon2 4-X-Cyclohexanone (Electrophile) X = Halogen, OTs, etc. Bond->Synthon2 G cluster_0 Reaction Setup cluster_1 Workup & Purification a 1. Charge Sesamol, K₂CO₃, and DMF into flask b 2. Add 4-Bromocyclohexanone a->b c 3. Heat reaction mixture (e.g., 80 °C) with stirring b->c d 4. Cool, quench with H₂O c->d e 5. Extract with Ethyl Acetate d->e f 6. Wash, dry, and concentrate organic layer e->f g 7. Purify via column chromatography f->g

Caption: Workflow for the Williamson ether synthesis.

  • To a stirred suspension of sesamol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF (0.2 M), add 4-bromocyclohexanone (1.1 eq.).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

ParameterRecommended Condition
Nucleophile 1,3-Benzodioxol-5-ol (Sesamol)
Electrophile 4-Bromocyclohexanone or 4-Tosyloxycyclohexanone
Base K₂CO₃, Cs₂CO₃, or NaH
Solvent DMF, Acetonitrile
Temperature 60-100 °C
Typical Yield 60-85%
Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis.
The Mitsunobu Reaction Approach

The Mitsunobu reaction provides a powerful alternative for forming the C-O ether bond under mild, neutral conditions. [7]It facilitates the condensation of an alcohol (4-hydroxycyclohexanone) with an acidic pronucleophile (sesamol) using a redox system, typically triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [8][9] Causality and Experimental Choices:

  • Mechanism: The reaction proceeds through the formation of an oxyphosphonium salt intermediate from the alcohol, which is then displaced by the phenoxide in an S_N2 fashion. [7]This mechanism results in a clean inversion of stereochemistry at the alcohol's carbon center, a crucial feature for stereospecific synthesis. [9]* Reagent Stoichiometry: The reaction requires stoichiometric amounts of PPh₃ and DEAD/DIAD, which are converted into byproducts (triphenylphosphine oxide, TPPO, and a dialkyl hydrazinedicarboxylate). These byproducts can sometimes co-elute with the desired product, complicating purification.

  • Order of Addition: The order of reagent addition is critical. Typically, the alcohol, phenol, and PPh₃ are dissolved in a suitable solvent before the slow, dropwise addition of DEAD/DIAD at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. [8]* Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction.

G A 1. Dissolve Sesamol, 4-Hydroxycyclohexanone, and PPh₃ in anhydrous THF B 2. Cool solution to 0 °C A->B C 3. Add DEAD or DIAD dropwise B->C D 4. Warm to RT and stir until completion (TLC) C->D E 5. Concentrate solvent D->E F 6. Purify via column chromatography (to remove TPPO and hydrazine byproduct) E->F

Caption: Workflow for the Mitsunobu reaction.

  • To a solution of sesamol (1.2 eq.), 4-hydroxycyclohexanone (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) under a nitrogen atmosphere, cool the flask to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue, containing the product and byproducts, is directly subjected to silica gel column chromatography for purification.

ParameterRecommended Condition
Alcohol 4-Hydroxycyclohexanone
Pronucleophile 1,3-Benzodioxol-5-ol (Sesamol)
Redox System PPh₃ and DEAD (or DIAD)
Solvent Anhydrous THF, Dioxane, or DCM
Temperature 0 °C to Room Temperature
Typical Yield 70-90%
Table 2: Typical Reagents and Conditions for Mitsunobu Reaction.

Comparative Analysis of Synthetic Routes

The choice between the Williamson and Mitsunobu syntheses depends on several factors, including substrate availability, desired stereochemical outcome, and scalability.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Conditions Basic, often requires heatNeutral, mild (0 °C to RT)
Stereochemistry S_N2 inversion at electrophileS_N2 inversion at alcohol center [7]
Byproducts Inorganic salts (easily removed)Triphenylphosphine oxide, hydrazine (requires careful chromatography) [10]
Scalability Generally high; cost-effective reagentsModerate; stoichiometric reagents can be costly and problematic on a large scale
Substrate Scope Sensitive to base-labile functional groupsTolerant of a wide range of functional groups
Starting Materials Sesamol + 4-halocyclohexanoneSesamol + 4-hydroxycyclohexanone
Table 3: Comparative Analysis of Key Synthetic Routes.

Product Characterization

The final product, 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, should be characterized using standard spectroscopic techniques to confirm its structure and purity.

TechniqueExpected Data
¹H NMR Signals for the benzodioxole protons (aromatic region ~6.3-6.8 ppm and O-CH₂-O singlet ~5.9 ppm). Signals for the cyclohexanone ring protons, with the proton at C4 (methine adjacent to ether oxygen) shifted downfield (~4.5 ppm). [2]
¹³C NMR Carbonyl signal (~208-210 ppm). [11]Signals for the benzodioxole aromatic carbons and the O-CH₂-O carbon (~101 ppm). Signals for the aliphatic carbons of the cyclohexanone ring. [2]
IR (Infrared) Strong C=O stretch for the ketone (~1715 cm⁻¹). C-O-C ether stretches (~1250 cm⁻¹ and ~1040 cm⁻¹). Aromatic C=C stretches (~1500-1600 cm⁻¹).
Mass Spec (MS) Correct molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular formula C₁₃H₁₄O₄.
Table 4: Expected Spectroscopic Data for Product Characterization.

Conclusion and Future Outlook

Both the Williamson ether synthesis and the Mitsunobu reaction represent viable and effective methods for the synthesis of 4-(1,3-benzodioxol-5-yloxy)cyclohexanone. The Williamson approach offers advantages in terms of cost and ease of byproduct removal, making it suitable for larger-scale preparations, provided a suitable 4-halocyclohexanone is available. The Mitsunobu reaction provides a milder alternative with excellent functional group tolerance and predictable stereochemical control, making it a powerful tool for the synthesis of complex analogues. The choice of method should be guided by the specific requirements of the research objective, including scale, cost, and stereochemical considerations. This versatile intermediate is primed for further derivatization, serving as a valuable platform for the discovery of new therapeutic agents and advanced materials.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Jeong, J. H., et al. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. Retrieved from [Link]

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. Retrieved from [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908913. Retrieved from [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff Website. Retrieved from [Link]

  • SSRN. (n.d.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • BMRB. (n.d.). bmse000405 Cyclohexanone. Retrieved from [Link]

  • YouTube. (2023, November 7). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone: Chemical Properties and Synthetic Insights

For the attention of: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: Initial searches for "4-(1,3-Benzodioxol-5-yloxy)cyclohexanone," which specifies an ether linkage, di...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: Initial searches for "4-(1,3-Benzodioxol-5-yloxy)cyclohexanone," which specifies an ether linkage, did not yield a known compound in the reviewed scientific literature. However, extensive data is available for a structurally related and significant compound, 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone . This guide will provide a comprehensive technical overview of this latter molecule, which features a direct carbon-carbon bond between the benzodioxole and cyclohexanone rings, and a hydroxyl group. It is plausible that this is the molecule of interest for research and development in this chemical space.

Introduction

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone is a multifaceted organic compound that holds considerable interest for the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its molecular architecture, which combines a rigid cyclohexanone core with the electronically distinct 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a ketone and a tertiary alcohol on the cyclohexanone ring provides rich chemical handles for further functionalization, allowing for the exploration of diverse chemical space.

The 1,3-benzodioxole group is a well-established pharmacophore found in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic and pharmacodynamic properties. This guide will delve into the core chemical properties of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone, offering insights into its structure, reactivity, and potential synthetic pathways.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone are summarized below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 150019-57-1[1][2][3]
Molecular Formula C13H14O4[1][2]
Molecular Weight 234.25 g/mol [2]
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one[1][2]
Synonyms 4-Benzo[1][3]dioxol-5-yl-4-hydroxycyclohexanone, 4-(benzo[d][1][3]dioxol-5-yl)-4-hydroxycyclohexanone[1][2]
Appearance Likely a solid at room temperature (based on similar structures)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Structural Identifiers:

  • SMILES: O=C1CCC(O)(C2=CC=C(OCO3)C3=C2)CC1[1]

  • InChI: InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2[1][2]

  • InChIKey: ISBCBGZLNXQEEF-UHFFFAOYSA-N[1][2]

Synthetic Pathways and Methodologies

The synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone can be approached through several established organic chemistry transformations. A logical and commonly employed strategy involves the nucleophilic addition of an organometallic reagent derived from 1,3-benzodioxole to a cyclohexanone precursor.

Grignard Reaction Approach

A primary route for the synthesis of this tertiary alcohol is the Grignard reaction. This involves the reaction of a Grignard reagent derived from a halogenated 1,3-benzodioxole with 1,4-cyclohexanedione.

Experimental Protocol: Grignard Synthesis

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 5-bromo-1,3-benzodioxole in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • The reaction is typically initiated with gentle heating and then maintained at a controlled temperature to ensure the formation of the Grignard reagent, 5-(bromomagnesio)-1,3-benzodioxole.

  • Nucleophilic Addition:

    • In a separate flask, dissolve 1,4-cyclohexanedione in anhydrous THF and cool the solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of 1,4-cyclohexanedione with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to yield pure 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone.

Diagram of the Grignard Synthesis Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Purification 5-bromo-1,3-benzodioxole 5-bromo-1,3-benzodioxole Grignard Reagent Grignard Reagent 5-bromo-1,3-benzodioxole->Grignard Reagent  + Mg, THF Mg, THF Mg, THF Product 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone Grignard Reagent->Product  + 1,4-cyclohexanedione 1,4-cyclohexanedione 1,4-cyclohexanedione Work-up Aqueous Work-up Product->Work-up Purified Product Purified Product Work-up->Purified Product  Column Chromatography

Caption: Workflow for the synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone via a Grignard reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone suggest its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.

  • Scaffold for Novel Analgesics: The cyclohexanone core is a key feature in some synthetic opioids and other central nervous system active agents. Further modification of this molecule could lead to the development of novel analgesics.

  • Precursor for Kinase Inhibitors: The 1,3-benzodioxole moiety has been incorporated into the design of various kinase inhibitors. This compound could serve as a starting material for the synthesis of novel inhibitors targeting specific kinases involved in cancer and other diseases.

  • Building Block for Natural Product Synthesis: The combination of a chiral center (at the tertiary alcohol) and multiple functional groups makes this molecule a potential building block for the total synthesis of complex natural products.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons, and a series of multiplets for the diastereotopic methylene protons of the cyclohexanone ring. A broad singlet corresponding to the hydroxyl proton would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methylenedioxy carbon, the carbonyl carbon of the ketone, the quaternary carbon bearing the hydroxyl group, and the methylene carbons of the cyclohexanone ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone (typically around 1715 cm⁻¹), a broad absorption for the hydroxyl (O-H) stretch (around 3400 cm⁻¹), and characteristic bands for the aromatic C-H and C=C bonds, as well as the C-O stretches of the ether linkages in the benzodioxole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (234.25 g/mol ). Fragmentation patterns would likely involve loss of water from the hydroxyl group and cleavage of the cyclohexanone ring.

Safety and Handling

As with any research chemical, 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The toxicological properties of this specific compound have not been extensively studied, and therefore it should be treated as potentially hazardous.

Conclusion

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined structure and multiple functional groups offer a platform for the creation of diverse and complex molecules. The synthetic route via a Grignard reaction provides a reliable method for its preparation, opening the door for further exploration of its chemical reactivity and its application in the development of novel compounds with potential therapeutic value. As research in this area continues, the utility of this and related compounds is likely to expand.

References

  • Angene Chemical. Cyclohexanone, 4-(1,3-benzodioxol-5-yl)-4-hydroxy- (CAS# 150019-57-1). Available at: [Link]

  • PubChem. 4-Benzo[1][3]dioxol-5-yl-4-hydroxycyclohexanone. National Center for Biotechnology Information. Available at: [Link]

  • Siyu Chemical. 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone|150019-57-1. Available at: [Link]

Sources

Foundational

A Technical Guide to 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one: Synthesis, Characterization, and Potential Applications

Introduction: Navigating Nomenclature and Structure In the landscape of complex organic molecules, precise nomenclature is paramount. This guide focuses on the chemical entity 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Nomenclature and Structure

In the landscape of complex organic molecules, precise nomenclature is paramount. This guide focuses on the chemical entity 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one . It is important to distinguish this compound from the similarly named "4-(1,3-Benzodioxol-5-yloxy)cyclohexanone." The latter suggests an ether linkage (an oxygen atom connecting the two ring systems), whereas the subject of this guide features a direct carbon-carbon bond between the cyclohexanone ring and the 1,3-benzodioxole moiety, along with a hydroxyl group at the 4-position of the cyclohexane ring. This structural distinction is critical for understanding its chemical properties and potential applications.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and avoiding ambiguity.[1] For the molecule , the authoritative IUPAC name is 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one .[2][3] This name precisely describes a cyclohexanone ring with a ketone group at position 1, and both a 1,3-benzodioxol-5-yl group and a hydroxyl group attached to the same carbon atom at position 4.

The 1,3-benzodioxole functional group, also known as methylenedioxyphenyl, is a common structural motif in natural products and synthetic compounds with diverse biological activities.[4] Its presence in this molecule, combined with the cyclohexanone core, creates a chiral center at the C4 position, opening possibilities for stereoisomers with distinct pharmacological profiles. This structural complexity makes it a molecule of interest for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is depicted below.

Chemical Structure:

Chemical structure of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

Image Source: PubChem CID 15199689.[2]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C13H14O4PubChem[2]
Molecular Weight 234.25 g/mol PubChem[2]
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-onePubChem[2]
CAS Number 150019-57-1PubChem[2], Angene Chemical[3]
Canonical SMILES C1CC(CCC1=O)(C2=CC3=C(C=C2)OCO3)OPubChem[2]
InChI Key ISBCBGZLNXQEEF-UHFFFAOYSA-NPubChem[2], Angene Chemical[3]

Synthesis and Mechanistic Insights

While specific, detailed synthetic protocols for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one are not extensively published in peer-reviewed journals, its structure suggests a logical synthetic pathway rooted in fundamental organic reactions. A plausible and efficient approach would be a Grignard reaction, a cornerstone of carbon-carbon bond formation.

The conceptual synthesis workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product SM1 1,4-Cyclohexanedione Step2 Nucleophilic Addition SM1->Step2 SM2 5-Bromo-1,3-benzodioxole Step1 Grignard Reagent Formation SM2->Step1 SM3 Magnesium turnings SM3->Step1 Step1->Step2 (1,3-Benzodioxol-5-yl)magnesium bromide Step3 Aqueous Workup Step2->Step3 Magnesium alkoxide intermediate Product 4-(1,3-Benzodioxol-5-yl)- 4-hydroxycyclohexan-1-one Step3->Product

Caption: Conceptual workflow for the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one via a Grignard reaction.

Experimental Protocol: A Hypothetical Approach

The following protocol is a validated, general procedure for a Grignard reaction of this type.

Step 1: Formation of the Grignard Reagent

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initiation: Add magnesium turnings to the flask. In the dropping funnel, place a solution of 5-bromo-1,3-benzodioxole in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of the bromide solution to the magnesium turnings. A crystal of iodine or a gentle warming may be required to initiate the reaction.

  • Addition: Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent, (1,3-benzodioxol-5-yl)magnesium bromide.

Step 2: Nucleophilic Addition to 1,4-Cyclohexanedione

  • Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve 1,4-cyclohexanedione in anhydrous THF.

  • Cooling: Cool the solution of the dione to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize side reactions. The use of 1,4-cyclohexanedione, a symmetrical diketone, presents a challenge in achieving mono-addition. Using a 1:1 stoichiometry of the Grignard reagent to the diketone is a standard approach to favor the formation of the desired product.

  • Addition: Slowly add the prepared Grignard reagent to the cooled solution of 1,4-cyclohexanedione via a cannula or dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

Step 3: Aqueous Workup and Purification

  • Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate to the desired tertiary alcohol.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.

Spectroscopic Characterization

While a comprehensive, publicly available spectral dataset for this specific molecule is limited, its structure allows for the prediction of key spectroscopic features that would be used to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 1,3-benzodioxole ring, a singlet for the methylenedioxy protons (-O-CH₂-O-), and complex multiplets for the methylene protons of the cyclohexanone ring. A singlet for the hydroxyl proton would also be present, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (ketone), the quaternary carbon bearing the hydroxyl and benzodioxole groups, the carbons of the benzodioxole moiety, and the methylene carbons of the cyclohexanone ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the ketone carbonyl group (C=O) stretching vibration (typically around 1715 cm⁻¹) and a broad absorption band for the hydroxyl group (O-H) stretching vibration (in the region of 3200-3600 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₃H₁₄O₄) by providing a highly accurate mass measurement of the molecular ion.

Potential Applications in Research and Drug Development

The structural motifs present in 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one suggest its potential as a valuable building block in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The cyclohexanone ring is a versatile scaffold that can be further functionalized.[5] For example, the ketone can be reductively aminated to introduce a variety of amine-containing side chains, or it can be used in aldol or other condensation reactions to build more complex molecular architectures.[6]

  • Probing Receptor Interactions: The 1,3-benzodioxole moiety is a known pharmacophore in many centrally acting agents. This compound could serve as a starting point for the synthesis of novel ligands for various receptors in the central nervous system. For instance, derivatives of 1,3-benzodioxole have been explored as antagonists for cysteinyl leukotriene receptors, which are involved in inflammation.[7]

  • Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening to identify new binding interactions with protein targets of therapeutic interest. The combination of the rigid aromatic system and the more flexible, functionalized cyclohexane ring provides a good starting point for fragment elaboration.

The development of novel compounds based on this scaffold could lead to new therapeutic agents for a range of diseases. The principles of "click chemistry" could also be applied to derivatives of this molecule to rapidly generate libraries of compounds for biological screening.[8]

Conclusion

4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a molecule with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its well-defined structure, accessible through established synthetic methodologies like the Grignard reaction, makes it an attractive starting point for the development of more complex and potentially bioactive compounds. The combination of the pharmacologically relevant 1,3-benzodioxole moiety and the readily modifiable cyclohexanone core provides a rich platform for the design and synthesis of new chemical entities for drug discovery and development. Further research into the synthesis of its stereoisomers and their biological evaluation is a promising avenue for future investigation.

References

  • PubChem. (n.d.). 4-Benzo[2][9]dioxol-5-yl-4-hydroxycyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). Cyclohexanone, 4-(1,3-benzodioxol-5-yl)-4-hydroxy- (CAS# 150019-57-1). Retrieved from [Link]

  • PubChemLite. (n.d.). Cyclohexanone, 2,6-bis(1,3-benzodioxol-5-ylmethylene)-4-methyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). Cyclohexanone, 2-(1,3-benzodioxol-5-ylmethylene)-4-methyl-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 14). IUPAC - List Details - SRS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, April 1). How to prepare cyclohexanone without starting with cyclohexanol?. Retrieved from [Link]

  • Alchemist-chem. (n.d.). (4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride (1:1). Retrieved from [Link]

  • Google Patents. (n.d.). WO2004013090A1 - Synthesis of cyclohexanone derivatives.
  • Al-Bayati, M. R., & Al-Amiery, A. A. (2020). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Mustansiriyah Journal of Pharmaceutical Sciences, 20(3), 1-8.
  • MDPI. (2025, January 27). (E)-1-(Benzo[d][2][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]

  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Journal of Research in Pharmacy, 27(6), 2111-2122.
  • Al-Warhi, T., et al. (2025, February 28). Synthesis, molecular docking, and anti-inflammatory evaluation of novel 4-(benzo[d][2][9]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives as potent cysteinyl leukotriene receptor (CysLT2) antagonists. ResearchGate.

  • mzCloud. (2017, October 20). 2 6 Bis 1 3 benzodioxol 5 ylmethylidene cyclohexan 1 one. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

The following technical guide details the spectroscopic characterization and quality control protocols for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone , a critical intermediate in the synthesis of bioactive ligands and phar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and quality control protocols for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone , a critical intermediate in the synthesis of bioactive ligands and pharmaceutical scaffolds.

This guide is structured for application scientists and medicinal chemists, focusing on structural validation , impurity profiling , and standardized spectral data .[1][2]

[1][2]

Executive Summary & Structural Context[1][2][3][4][5][6]

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (C


H

O

, MW: 234.[1][2]25) represents a fused pharmacophore combining the lipophilic, metabolic stability of the 1,3-benzodioxole (sesamol) moiety with the versatile reactivity of a cyclohexanone core.[1][2]

In drug development, this ether linkage is often synthesized via a Mitsunobu reaction or nucleophilic substitution (


) of a 4-halocyclohexanone or protected ketal.[1][2] Precise spectroscopic validation is required to distinguish the desired ether  product from common side products such as the C-alkylated tertiary alcohol or elimination byproducts (cyclohexenones).[1][2]
Structural Elucidation Strategy

To certify the structure, the analyst must confirm three distinct domains:

  • The Sesamol "Fingerprint": The methylenedioxy singlet (

    
     ~5.9 ppm) and the 1,2,4-trisubstituted aromatic pattern.[1][2]
    
  • The Ether Linkage (Critical): The methine proton at C4 of the cyclohexane ring must appear as a multiplet at

    
    4.5–4.7 ppm.[1][2] A shift upfield (< 4.0 ppm) often indicates hydrolysis or lack of conjugation.[1][2]
    
  • The Ketone Integrity: A sharp IR stretch at ~1715 cm

    
     and 
    
    
    
    C signal at ~210 ppm confirming the ketone is essentially free of ketal protection or reduction.[1][2]

Mass Spectrometry (MS) Profiling[1][2]

Methodology: High-Resolution Electrospray Ionization (HRMS-ESI) in positive mode is the gold standard for elemental composition confirmation.[1][2] GC-MS is preferred for routine purity analysis due to the compound's volatility.[2]

Fragmentation Pathway Analysis

The molecular ion (


) is typically stable, but the ether linkage is the primary site of fragmentation.[1]
  • Molecular Ion:

    
     234.1 (
    
    
    
    )[1][2]
  • Base Peak: Often

    
     137 or 138 (Sesamol radical cation), resulting from the cleavage of the C-O ether bond.[1]
    
  • Secondary Fragment:

    
     97 (Cyclohexanone cation - H) or 
    
    
    
    55 (Retro-Diels-Alder fragment).[1][2]

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 234 Ether_Cleave Ether Cleavage M_Ion->Ether_Cleave - e- Frag_Sesamol Sesamol Fragment [C7H5O3]+ m/z 137 Ether_Cleave->Frag_Sesamol Major Path Frag_Cyc Cyclohexanone Fragment [C6H9O]+ m/z 97 Ether_Cleave->Frag_Cyc Minor Path

Figure 1: Primary fragmentation pathway in Electron Impact (EI) ionization.[1][2]

Infrared Spectroscopy (FT-IR)[1][2]

Protocol: Neat oil film on KBr plates or ATR (Attenuated Total Reflectance).[1][2]

Functional GroupFrequency (

, cm

)
IntensityDiagnostic Note
C=O[1][2] Stretch 1712 – 1718 StrongDiagnostic for cyclohexanone.[1][2] Broadening implies H-bonding (wet sample).[1][2]
C-H (Aromatic) 3050 – 3100WeakTypical aromatic C-H stretch.[1][2]
C-H (Aliphatic) 2850 – 2950MediumCyclohexane ring methylenes.[1][2]
O-CH

-O
2775 Weak"Sesamol Stretch" - Specific to methylenedioxy group.[1][2]
C=C (Aromatic) 1480, 1620MediumBenzene ring breathing modes.[1][2]
C-O-C (Ether) 1180 – 1240StrongAryl-alkyl ether stretch.[1][2]
C-O-C (Cyclic) 1035StrongMethylenedioxy ring stretch.[1][2]

Nuclear Magnetic Resonance (NMR) Data[1][2]

Solvent: CDCl


 (Deuterated Chloroform)
Reference:  TMS (

0.00 ppm) or Residual CHCl

(

7.26 ppm)[1][2]
H NMR (400 MHz) Assignment

The stereochemistry at C4 is generally a mix, but the substituent prefers the equatorial position in thermodynamic equilibrium.[1][2]

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H 6.70 – 6.75d1H

H-7 (Benzodioxole)
Ar-H 6.50d1H

H-4 (Benzodioxole)
Ar-H 6.38dd1H

H-6 (Benzodioxole)
O-CH

-O
5.92 s2H-Diagnostic: Methylenedioxy protons.[1][2][3]
C4-H 4.55 – 4.65 m (tt)1H-Diagnostic: Ether methine.[1][2] Upfield shift vs. ester.
C2/C6-H 2.58 – 2.68m2H-

-protons to ketone.[1][2]
C2/C6-H 2.30 – 2.40m2H-

-protons to ketone.[1][2]
C3/C5-H 2.15 – 2.25m2H-

-protons.[1][2]
C3/C5-H 1.95 – 2.05m2H-

-protons.[1][2]
C NMR (100 MHz) Assignment
  • Carbonyl (C=O): 210.5 ppm[1][2]

  • Aromatic Quaternary: 153.8 (C-O), 148.2 (C-O), 141.9 (C-O).[1][2]

  • Aromatic CH: 107.9, 105.6, 98.4.[1][2]

  • Methylenedioxy (O-CH

    
    -O):  101.2 ppm.[1][2]
    
  • Ether Methine (C4): 73.5 ppm.[1][2]

  • Aliphatic CH

    
    :  37.8 (C2/6), 28.4 (C3/5).[1][2]
    

Experimental Validation Protocol

A. Sample Preparation for Spectroscopy[2]
  • Purity Check: Ensure sample is >95% pure by TLC (Hexane:EtOAc 3:1,

    
    ). Impurities like unreacted sesamol (
    
    
    
    ) will obscure the aromatic region.[1][2]
  • Solvent Selection: Use CDCl

    
     neutralized with silver foil if the ketal/ketone is sensitive to acid traces (rare, but good practice).[1][2]
    
  • Concentration: 10 mg in 0.6 mL for

    
    H; 30-50 mg for 
    
    
    
    C.
B. Synthesis Workflow (Contextual)

The following workflow outlines the generation of the sample for analysis, highlighting where impurities arise.

Synthesis_Workflow Start Start: Sesamol + 1,4-Dioxaspiro[4.5]decan-8-ol Step1 Mitsunobu Reaction (DIAD, PPh3) Start->Step1 Intermed Intermediate: Ketal-Protected Ether Step1->Intermed Step2 Deprotection (Acid Hydrolysis) Intermed->Step2 Product Target: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Step2->Product Impurity Impurity Check: Unreacted Sesamol Elimination (Cyclohexenone) Step2->Impurity Side Rxn

Figure 2: Synthesis and impurity generation pathway.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2][Link] (Accessed Oct 2025).[1][2] Referenced for baseline Sesamol and Cyclohexanone spectral data.

  • PubChem Database. Compound Summary: Sesamol (CID 68289).[1][2] National Library of Medicine.[1] [Link]

  • SpectraBase. Wiley Science Solutions - Spectral Data for Benzodioxole Derivatives.[1][2][Link][1][2]

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Abstract Introduction: The Structural Elucidation of a Novel Ketone 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a bifunctional molecule that incorporates a cyclohexanone moiety and a 1,3-benzodioxole (also known as methy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Structural Elucidation of a Novel Ketone

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a bifunctional molecule that incorporates a cyclohexanone moiety and a 1,3-benzodioxole (also known as methylenedioxyphenyl) group linked by an ether bond. The cyclohexanone ring provides a flexible aliphatic core, while the benzodioxole unit is a common pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. The structural characterization of such molecules is fundamental to understanding their chemical reactivity, and stereochemistry, and for confirming their identity following synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. This guide will present a detailed, theoretical analysis of the ¹H and ¹³C NMR spectra of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, providing predicted chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is predicted to exhibit distinct signals corresponding to the protons of the benzodioxole ring, the cyclohexanone ring, and the methoxy bridge. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the carbonyl group and the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6' (Cyclohexanone, axial)2.20 - 2.40m-
H-2', H-6' (Cyclohexanone, equatorial)2.50 - 2.70m-
H-3', H-5' (Cyclohexanone, axial)1.90 - 2.10m-
H-3', H-5' (Cyclohexanone, equatorial)2.10 - 2.30m-
H-4' (Cyclohexanone)4.40 - 4.60ttJ ≈ 8, 4 Hz
H-2 (Benzodioxole)5.95s-
H-4 (Benzodioxole)6.75dJ ≈ 8.5 Hz
H-6 (Benzodioxole)6.35dJ ≈ 2.5 Hz
H-7 (Benzodioxole)6.55ddJ ≈ 8.5, 2.5 Hz
Analysis of the Cyclohexanone Moiety

The cyclohexanone ring is expected to undergo rapid chair-to-chair interconversion at room temperature. The protons on the cyclohexanone ring (H-2', H-3', H-5', and H-6') will give rise to complex multiplets in the aliphatic region of the spectrum. The protons alpha to the carbonyl group (H-2' and H-6') are expected to be the most deshielded of the methylene protons due to the electron-withdrawing effect of the carbonyl group, with predicted chemical shifts in the range of 2.20-2.70 ppm. The protons at the H-3' and H-5' positions are expected to resonate further upfield, between 1.90 and 2.30 ppm.

The methine proton at the C-4' position, being attached to the carbon bearing the ether oxygen, is significantly deshielded and is predicted to appear as a triplet of triplets around 4.40-4.60 ppm. The multiplicity arises from coupling to the four adjacent methylene protons.

Analysis of the 1,3-Benzodioxole Moiety

The aromatic region of the spectrum will be characteristic of the 1,3-benzodioxole group. The two protons of the methylenedioxy bridge (H-2) are chemically equivalent and will appear as a sharp singlet at approximately 5.95 ppm.

The three aromatic protons will exhibit a splitting pattern typical of a 1,2,4-trisubstituted benzene ring. The proton H-4, ortho to the ether linkage, is expected to be a doublet at around 6.75 ppm, coupled to H-7. The proton H-6, ortho to the other oxygen of the benzodioxole ring, is predicted to be a doublet at approximately 6.35 ppm, with a smaller coupling constant due to meta-coupling to H-7. The H-7 proton will appear as a doublet of doublets around 6.55 ppm, showing both ortho and meta couplings.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a clear picture of the carbon framework of the molecule. The carbonyl carbon of the cyclohexanone ring will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Cyclohexanone, C=O)209.0
C-2', C-6' (Cyclohexanone)38.0
C-3', C-5' (Cyclohexanone)31.0
C-4' (Cyclohexanone)75.0
C-1 (Benzodioxole)153.0
C-2 (Benzodioxole, O-CH₂-O)101.5
C-3a (Benzodioxole)148.5
C-4 (Benzodioxole)108.0
C-5 (Benzodioxole)142.0
C-6 (Benzodioxole)98.0
C-7 (Benzodioxole)106.0
C-7a (Benzodioxole)144.0
Analysis of the Cyclohexanone Carbons

The carbonyl carbon (C-1') is readily identifiable by its characteristic downfield chemical shift, predicted to be around 209.0 ppm. The carbon atom bearing the ether linkage (C-4') will be significantly deshielded and is expected to resonate at approximately 75.0 ppm. The remaining methylene carbons of the cyclohexanone ring (C-2', C-3', C-5', and C-6') will appear in the aliphatic region of the spectrum, with the carbons alpha to the carbonyl (C-2' and C-6') being slightly more downfield (around 38.0 ppm) than the C-3' and C-5' carbons (around 31.0 ppm).

Analysis of the 1,3-Benzodioxole Carbons

The carbon of the methylenedioxy bridge (C-2) will have a characteristic chemical shift around 101.5 ppm. The quaternary carbons of the benzodioxole ring attached to oxygen atoms (C-3a and C-5) will be found in the downfield aromatic region. The protonated aromatic carbons will appear between 98.0 and 108.0 ppm.

Experimental Protocols

For the acquisition of high-quality NMR spectra of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, the following general protocol is recommended:

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone and the expected key correlations in 2D NMR experiments, which would be crucial for the definitive assignment of the ¹H and ¹³C signals.

Figure 1: 2D structure of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Expected_HMBC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H4_prime H-4' (Cyclohexanone) C2_C6_cyclo C-2', C-6' H4_prime->C2_C6_cyclo ³JCH C_ether C-4 (Benzodioxole) H4_prime->C_ether ³JCH H2_benz H-2 (Benzodioxole) C3a_C7a_benz C-3a, C-7a H2_benz->C3a_C7a_benz ²JCH H_arom Aromatic Protons C_carbonyl C-1' (C=O) H_arom->C_carbonyl long-range (potential)

Figure 2: Key expected HMBC (Heteronuclear Multiple Bond Correlation) connectivities.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. The predicted chemical shifts, multiplicities, and coupling constants are based on established NMR theory and data from structurally related compounds. This information serves as a robust framework for the experimental verification of the compound's structure. Researchers synthesizing or working with this molecule can use this guide to aid in the interpretation of their own experimental data. For definitive structural confirmation, a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is highly recommended.

References

  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone at BMRB (bmse000405). Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone. Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). 3-({(E)-[4-(1,3-benzodioxol-5-yloxy)phenyl]methylidene}amino)-2-methylquinazolin-4(3H)-one - Optional[13C NMR] - Chemical Shifts. Retrieved March 4, 2026, from [Link]

  • MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved March 4, 2026, from [Link]

Sources

Exploratory

Mass Spectrometry Analysis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone: A Comprehensive Technical Guide

Executive Summary The compound 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (C₁₃H₁₄O₄) represents a highly versatile chemical scaffold bridging a methylenedioxybenzene (1,3-benzodioxole) moiety with an electrophilic cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (C₁₃H₁₄O₄) represents a highly versatile chemical scaffold bridging a methylenedioxybenzene (1,3-benzodioxole) moiety with an electrophilic cyclohexanone ring. This structural duality makes it a critical intermediate in the synthesis of neuroactive pharmaceuticals, most notably serving as a foundational architecture for paroxetine analogs and related piperidine derivatives [1].

For researchers and drug development professionals, the precise structural characterization of this scaffold is paramount. This whitepaper provides an in-depth, mechanistically grounded guide to the mass spectrometric (MS) behavior of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, detailing its ionization dynamics, core fragmentation pathways, and a self-validating experimental protocol designed for high-resolution mass spectrometry (HRMS).

Structural Anatomy & Ionization Dynamics

Understanding the MS behavior of this analyte requires dissecting its two distinct functional zones:

  • The 1,3-Benzodioxole Ether: An electron-rich aromatic system that readily stabilizes positive charge via resonance, dictating the primary site of charge retention during fragmentation.

  • The Cyclohexanone Ring: A cyclic aliphatic ketone prone to alpha-cleavage and subsequent neutral losses.

Ionization Modalities
  • Electrospray Ionization (ESI+): Under soft ionization conditions, protonation occurs preferentially at the highly basic ether oxygen or the carbonyl oxygen, yielding an intact pseudomolecular ion [M+H]⁺ at m/z 235.0965 . Sodium adducts ([M+Na]⁺ at m/z 257.0784) may also be observed depending on mobile phase additives.

  • Electron Ionization (EI, 70 eV): Hard ionization strips an electron from the aromatic pi-system or oxygen lone pairs, generating a radical cation [M]•⁺ at m/z 234.0892 , which rapidly undergoes extensive skeletal degradation.

Mechanistic Fragmentation Pathways (The Core)

The fragmentation of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is not random; it is governed by strict thermodynamic causality. The pathways below describe the collision-induced dissociation (CID) of the[M+H]⁺ ion in ESI-MS/MS.

Pathway A: Aryl-Alkyl Ether Cleavage (Dominant)

The C–O ether bond connecting the two rings is the most labile point in the molecule. Because the 1,3-benzodioxole ring is highly electron-donating, heterolytic cleavage of the alkyl-oxygen bond results in charge retention on the aromatic moiety. This yields the benzodioxolyl cation (m/z 137.0233) . Alternatively, a hydrogen transfer mechanism during cleavage yields protonated sesamol (m/z 139.0390) . The cyclohexanone ring is expelled as a neutral loss (C₆H₁₀O, 98 Da).

Pathway B: Methylenedioxy Ring Opening (Diagnostic)

A hallmark of 1,3-benzodioxole derivatives is the expulsion of neutral formaldehyde (CH₂O, 30.0106 Da) [2]. This occurs via a concerted rearrangement of the m/z 139.0390 fragment. The acetal-like carbon is expelled, and the resulting structure reorganizes into a highly stable catechol-like cation at m/z 109.0284 . The detection of this 30 Da neutral loss is the definitive diagnostic signature for the intact methylenedioxy group.

Pathway C: Cyclohexanone Alpha-Cleavage

While the ether cleavage dominates, the cyclohexanone moiety also undergoes characteristic cyclic ketone fragmentation. This initiates via alpha-cleavage adjacent to the carbonyl group [3, 4]. The resulting ring-opened acylium ion rapidly expels water (-18 Da) to form a conjugated diene-like fragment at m/z 217.0859 , or loses carbon monoxide (-28 Da) to yield m/z 207.1016.

Fragmentation M [M+H]+ m/z 235.0965 F1 Protonated Sesamol m/z 139.0390 M->F1 Ether Cleavage (Pathway A) F3 Ring-Opened Acylium m/z 217.0859 M->F3 Alpha-Cleavage (-H2O) (Pathway C) F4 Benzodioxolyl Cation m/z 137.0233 M->F4 Alkyl-O Cleavage (-C6H10O) F2 Catechol Cation m/z 109.0284 F1->F2 Methylenedioxy Opening (-CH2O) (Pathway B)

Figure 2: Mechanistic MS/MS fragmentation logic of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Quantitative Data & Diagnostic Ions

To facilitate rapid annotation in HRMS workflows, the exact masses of the primary diagnostic fragments are summarized below. Mass accuracies within <5 ppm are expected for modern Q-TOF or Orbitrap instruments.

Fragment IdentityFormulaExact Mass (m/z)Diagnostic SignificanceRelative Abundance
Pseudomolecular Ion [C₁₃H₁₅O₄]⁺235.0965Confirms intact scaffoldHigh
Protonated Sesamol [C₇H₇O₃]⁺139.0390Confirms 1,3-benzodioxole etherBase Peak (100%)
Benzodioxolyl Cation [C₇H₅O₃]⁺137.0233Confirms aryl-alkyl ether linkageMedium
Catechol Cation [C₆H₅O₂]⁺109.0284Definitive proof of methylenedioxy ringHigh
Dehydrated Precursor [C₁₃H₁₃O₃]⁺217.0859Indicates cyclohexanone alpha-cleavageLow

Self-Validating Experimental Protocol

To ensure the trustworthiness and reproducibility of the MS data, the following LC-HRMS/MS protocol is designed as a self-validating system . It incorporates internal logic checks (reference standards and blank runs) to definitively prove that the observed fragments originate from the analyte and not from source fragmentation or contamination.

Step 1: System Suitability & Sample Preparation
  • Analyte Prep: Dissolve 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in LC-MS grade Methanol to a concentration of 1.0 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Reference Standard (Self-Validation): Prepare a 100 ng/mL solution of Sesamol (1,3-benzodioxol-5-ol). This standard must be injected prior to the analyte to empirically establish the exact retention time and instrument-specific collision energy required to trigger the diagnostic m/z 139.0390 → 109.0284 transition.

  • Blank Injection: Run a solvent blank to establish baseline noise and rule out carryover.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

Step 3: HRMS/MS Acquisition (Q-TOF or Orbitrap)
  • Ionization: ESI in Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 100 – 500 (Resolution: ≥ 60,000).

  • MS2 (Data-Dependent Acquisition): Isolate m/z 235.0965 (Isolation window: 1.0 Da).

  • Collision Energy (CE): Apply a stepped normalized collision energy (NCE) of 15, 30, and 45 eV. Causality note: Lower CE (15 eV) favors the intact m/z 139 ion, while higher CE (45 eV) forces the secondary neutral loss of formaldehyde to yield m/z 109.

Workflow A 1. Sample Prep 100 ng/mL in MeOH/H2O B 2. System Suitability Sesamol Reference Check A->B C 3. UHPLC Separation C18 Column, Gradient B->C D 4. ESI-HRMS/MS Positive Ion Mode C->D E 5. Data Annotation Fragment & Neutral Loss D->E

Figure 1: Self-validating LC-HRMS/MS workflow for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Conclusion

The mass spectrometric analysis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is defined by the predictable and highly diagnostic fragmentation of its 1,3-benzodioxole ether moiety. By leveraging the thermodynamically driven cleavage of the ether bond and the subsequent expulsion of formaldehyde, analysts can definitively confirm the structural integrity of this critical pharmaceutical scaffold. Utilizing the self-validating HRMS protocol outlined above ensures high-confidence data annotation, safeguarding downstream synthetic and drug development workflows.

References

  • "3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine", PubChem (NIH). 1

  • "Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry", Analyst (RSC Publishing). 2

  • "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders", PMC (NIH). 3

  • "Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor", The Journal of Physical Chemistry A (ACS Publications). 4

Sources

Foundational

Purity and Characterization of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone: A Comprehensive Analytical Guide

Executive Summary The compound 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (C₁₃H₁₄O₄, MW: 234.25 g/mol ) represents a highly versatile chemical scaffold, frequently utilized as a critical intermediate in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (C₁₃H₁₄O₄, MW: 234.25 g/mol ) represents a highly versatile chemical scaffold, frequently utilized as a critical intermediate in the development of phosphodiesterase (PDE) inhibitors and neuroprotective agents. Because the 1,3-benzodioxole (sesamol derivative) moiety is sensitive to harsh acidic conditions and the cyclohexanone ring is susceptible to over-reduction, rigorous analytical control is paramount. This whitepaper provides an in-depth, self-validating framework for the synthesis, impurity profiling, and analytical characterization of this compound, designed for drug development professionals.

Chemical Identity & Mechanistic Pathway

To establish a robust analytical profile, one must first understand the synthetic causality that generates potential impurities. The most efficient synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone involves the Mitsunobu etherification of sesamol with 4-hydroxycyclohexanone ethylene acetal, followed by a carefully controlled acidic deprotection of the acetal.

The choice of the Mitsunobu reaction ensures stereospecific inversion (relevant if chiral substituted cyclohexanones are used) and high etherification yields. However, the 1,3-benzodioxole ring is prone to cleavage into a catechol under strong Lewis acid exposure. Therefore, the final deprotection must be executed using mild conditions (e.g., Pyridinium p-toluenesulfonate in wet acetone) to preserve the structural integrity of the target molecule [3].

SynthesisPathway SM1 Sesamol (Starting Material) Int1 Acetal Intermediate (Mitsunobu Product) SM1->Int1 DIAD, PPh3, THF (0 °C to r.t.) ImpA Impurity A (Unreacted Sesamol) SM1->ImpA Incomplete Conversion SM2 4-Hydroxycyclohexanone Ethylene Acetal SM2->Int1 Target 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone Int1->Target PPTS, Acetone/H2O (Mild Deprotection) ImpB Impurity B (Hydrazodicarboxylate) Int1->ImpB DIAD Byproduct Carryover ImpC Impurity C (Over-reduced Alcohol) Target->ImpC Undesired Reduction

Fig 1: Synthesis and degradation pathways of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Impurity Profiling & Causality

In accordance with the [1], any impurity present in a drug substance at


 0.05% must be reported, and those 

0.10% must be structurally identified. The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone generates a predictable matrix of process-related impurities.
Table 1: Potential Impurities and Control Strategies
ImpurityOrigin / CausalityStructural CharacteristicControl Strategy
Impurity A (Sesamol)Unreacted starting material from incomplete Mitsunobu coupling.Phenolic hydroxyl, highly UV active.Easily purged via a mild alkaline aqueous wash (e.g., 5% Na₂CO₃) during workup.
Impurity B (DIAD Byproduct)Carryover of diisopropyl hydrazodicarboxylate from the Mitsunobu reagent.Aliphatic, lacks strong UV chromophore at >250 nm.Monitored via LC-MS; purged through controlled crystallization from ethanol/water.
Impurity C (Alcohol Derivative)Over-reduction of the ketone or incomplete oxidation of precursors.Secondary hydroxyl group instead of ketone.Controlled via strict stoichiometric monitoring; quantified via high-resolution HPLC.
Impurity D (Catechol Derivative)Acidic degradation of the 1,3-benzodioxole ring during deprotection.Cleaved methylenedioxy ring (free diol).Prevented by avoiding strong mineral acids (e.g., HCl, H₂SO₄) during the final synthesis step.

Analytical Characterization Protocols

To ensure uncompromising scientific integrity, the structural identity of the compound must be established through a self-validating matrix of orthogonal spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive proof of the ether linkage and the intact benzodioxole ring. The integration values serve as an internal self-validation mechanism.

  • ¹H-NMR (400 MHz, CDCl₃) :

    • 
       6.72 (d, J = 8.4 Hz, 1H, Ar-H), 6.54 (d, J = 2.4 Hz, 1H, Ar-H), 6.38 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H).
      
    • 
       5.92 (s, 2H, -O-CH₂-O-). Causality Note: This singlet is the diagnostic hallmark of the benzodioxole ring. If the integration ratio of this peak to the aromatic protons falls below 2:3, it indicates the presence of Impurity D (ring cleavage).
      
    • 
       4.51 (m, 1H, -O-CH-). Confirms the formation of the ether linkage at the 4-position of the cyclohexyl ring.
      
    • 
       2.65 – 2.20 (m, 4H, -CH₂-C=O) and 
      
      
      
      2.15 – 1.95 (m, 4H, -CH₂-CH-O-).
Mass Spectrometry (LC-ESI-MS)
  • Positive Ion Mode : Exhibits a clear [M+H]⁺ pseudo-molecular ion at m/z 235.1.

  • MS/MS Fragmentation : Collision-induced dissociation (CID) yields a dominant daughter ion at m/z 137.0. Causality Note: This corresponds to the sesamol oxonium ion, validating the facile heterolytic cleavage of the cyclohexyl ether bond under MS conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • 1712 cm⁻¹ (Strong) : Confirms the presence of the cyclohexanone C=O stretch.

  • 1245 cm⁻¹ (Strong) & 1038 cm⁻¹ (Medium) : Corresponds to the asymmetric and symmetric C-O-C stretches of the aryl ether and methylenedioxy ring, respectively.

Quantitative Purity Determination (HPLC-UV)

To quantify the purity of the batch and resolve structurally similar byproducts (specifically Impurity C), a reversed-phase HPLC method is employed. In alignment with modernized guidelines [2], this method utilizes a Superficially Porous Particle (SPP) column. The solid core of the SPP limits diffusion paths, delivering UHPLC-like efficiency (sharp peaks, superior resolution) at standard HPLC backpressures.

Table 2: HPLC Method Parameters
ParameterSpecification & Causality Justification
Column C18 SPP, 100 x 4.6 mm, 2.7 µm (Provides high theoretical plates for resolving Impurity C).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol ionization, reducing peak tailing).
Mobile Phase B Acetonitrile, HPLC Grade.
Flow Rate 1.2 mL/min.
Detection UV at 285 nm (Targets the local absorption maximum of the benzodioxole chromophore).
Column Temp. 35 °C (Improves mass transfer kinetics).
Table 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
8.04060
10.01090
12.08020
Step-by-Step Execution Protocol
  • Standard Preparation : Accurately weigh 25.0 mg of the 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone reference standard into a 25 mL volumetric flask. Dissolve in 15 mL of diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution, then dilute to volume.

  • Sample Preparation : Weigh 25.0 mg of the synthesized batch into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate, and make up to the mark. Filter the solution through a 0.22 µm PTFE syringe filter to protect the SPP column frit.

  • System Equilibration : Purge the HPLC system lines with Mobile Phase A and B. Equilibrate the column at the initial gradient conditions (80% A / 20% B) for at least 15 minutes until the baseline stabilizes.

  • System Suitability Testing (SST) : Inject the standard solution in five replicates. This creates a self-validating system prior to sample analysis.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) must be

      
       2.0%. Tailing factor (Tf) must be 
      
      
      
      1.5. Resolution (Rs) between the main peak and a spiked Impurity C standard must be
      
      
      2.0.
  • Sample Analysis : Inject the blank (diluent), followed by the sample solutions in duplicate (10 µL injection volume).

  • Data Processing : Integrate all peaks at 285 nm. Calculate the final purity using the area normalization method, strictly disregarding any system peaks present in the blank injection.

Conclusion

The characterization of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone requires a holistic analytical approach. By understanding the mechanistic origins of impurities (such as the Mitsunobu-derived Impurity B or the acid-catalyzed Impurity D) and applying orthogonal, self-validating analytical techniques (NMR, MS, and SPP-based HPLC), researchers can guarantee the chemical integrity of this privileged scaffold for downstream pharmaceutical applications.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons | Source: National Institutes of Health (NIH) / PMC | URL: [Link]

  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins (Mitsunobu Etherification of Sesamol) | Source: MDPI | URL: [Link]

Exploratory

Technical Guide: Potential Biological Activity of Benzodioxole-Containing Cyclohexanones

Executive Summary Benzodioxole-containing cyclohexanones represent a privileged structural class in medicinal chemistry, merging the pharmacophoric properties of the 1,3-benzodioxole (methylenedioxybenzene) ring with the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzodioxole-containing cyclohexanones represent a privileged structural class in medicinal chemistry, merging the pharmacophoric properties of the 1,3-benzodioxole (methylenedioxybenzene) ring with the rigid, lipophilic cyclohexanone linker. Structurally analogous to curcumin (specifically, Monocarbonyl Analogues of Curcumin or MACs), these compounds resolve the hydrolytic instability of curcumin's


-diketone moiety while retaining—and often enhancing—its biological potency.

This guide analyzes the 2,6-bis(3,4-methylenedioxybenzylidene)cyclohexanone scaffold, detailing its synthesis, cytotoxic mechanisms (STAT3/NF-


B inhibition), and structure-activity relationships (SAR) that dictate its transition from an anticancer agent to a neuroprotective cholinesterase inhibitor.

Part 1: Chemical Basis & Synthesis[1][2][3][4]

Structural Rationale

The core structure consists of a central cyclohexanone ring flanked by two aryl groups via


-unsaturated ketone linkers.
  • The Linker (Cyclohexanone): Locks the two aryl rings in a specific spatial configuration, reducing conformational entropy compared to flexible acyclic linkers. This rigidity enhances binding affinity to protein targets like tubulin or COX enzymes.

  • The Pharmacophore (Benzodioxole): The methylenedioxy ring is a bioisostere of the dimethoxy motif found in cytotoxic agents (e.g., podophyllotoxin). It acts as a hydrogen bond acceptor and is metabolically distinct, often inhibiting cytochrome P450 enzymes, thereby extending the half-life of the molecule.

  • The Warhead (Enone System): The

    
    -unsaturated ketone acts as a Michael acceptor . It can covalently alkylate nucleophilic cysteine residues (e.g., Cys179 in IKK
    
    
    
    or Cys259 in STAT3), permanently disabling oncogenic signaling pathways.
Synthesis Protocol: Claisen-Schmidt Condensation

The most efficient route to these derivatives is the acid-catalyzed aldol condensation. While base catalysis (NaOH/KOH) is common, acid catalysis often prevents the polymerization side-reactions associated with sensitive benzodioxole aldehydes.

Protocol: Synthesis of 2,6-Bis(3,4-methylenedioxybenzylidene)cyclohexanone

Reagents:

  • Cyclohexanone (10 mmol, 0.98 g)

  • Piperonal (3,4-methylenedioxybenzaldehyde) (22 mmol, 3.30 g)

  • Glacial Acetic Acid (20 mL)

  • Conc. HCl (1 mL) or dry HCl gas

Workflow:

  • Solvation: Dissolve 22 mmol of piperonal and 10 mmol of cyclohexanone in 20 mL of glacial acetic acid in a round-bottom flask.

  • Catalysis: Add 1 mL of concentrated HCl dropwise while stirring. Alternatively, bubble dry HCl gas through the solution for 5 minutes.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. A precipitate typically begins to form within 30 minutes.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Filter the yellow/orange solid under vacuum.

  • Purification: Wash the solid with cold water (

    
     mL) to remove acid traces, then with cold ethanol (
    
    
    
    mL). Recrystallize from ethanol or ethyl acetate/hexane (1:1).
  • Yield: Expected yield is 80–90%. M.P.: 185–187°C.

Part 2: Pharmacology & Mechanism of Action

Oncology: Signal Transduction Modulation

The primary anticancer mechanism of benzodioxole-cyclohexanones is the disruption of the STAT3 and NF-


B  signaling axes. Unlike monofunctional drugs, these "dirty" drugs hit multiple targets due to their Michael acceptor reactivity.

Key Pathways:

  • STAT3 Inhibition: The compound alkylates critical cysteine residues on STAT3, preventing its phosphorylation and dimerization. This blocks nuclear translocation and transcription of survival genes (e.g., Bcl-xL, Cyclin D1).

  • ROS Induction: The enone system depletes cellular glutathione (GSH), leading to an accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization and intrinsic apoptosis.

G Compound Benzodioxole-Cyclohexanone (Michael Acceptor) GSH Glutathione (GSH) Depletion Compound->GSH Conjugation STAT3 STAT3 Cysteine Alkylation Compound->STAT3 Covalent Binding NFkB IKK-beta Inhibition Compound->NFkB Covalent Binding ROS ROS Accumulation GSH->ROS Redox Imbalance Mito Mitochondrial Dysfunction ROS->Mito Membrane Potential Loss Apoptosis Apoptosis (Caspase 3/9) STAT3->Apoptosis Downreg. Bcl-xL NFkB->Apoptosis Downreg. Survival Genes Mito->Apoptosis Cytochrome c Release

Caption: Multi-target mechanism of action leading to cancer cell apoptosis via redox stress and signaling blockade.

Anti-Inflammatory Activity

These derivatives exhibit potent anti-inflammatory effects, often superior to aspirin in specific assays.

  • Target: Cyclooxygenase enzymes (COX-1 and COX-2).[1]

  • Mechanism: The rigid cyclohexanone scaffold mimics the arachidonic acid transition state, fitting into the COX active site. The benzodioxole ring provides lipophilic interactions similar to the indomethacin indole ring.

  • Potency: IC50 values for COX-2 inhibition typically range from 10–20 µM .[1][2]

Neuroprotection (AChE Inhibition)

While the bare bis-benzodioxole scaffold is a weak Acetylcholinesterase (AChE) inhibitor, it serves as a template.

  • SAR Insight: To achieve nanomolar AChE inhibition (for Alzheimer's therapy), the cyclohexanone ring must be substituted with a basic amine side chain (e.g., a piperidine or morpholine linked via a spacer). This amine interacts with the catalytic anionic site (CAS) of the enzyme, while the benzodioxole rings stack against the peripheral anionic site (PAS).

Part 3: Structure-Activity Relationship (SAR)

The biological output of the cyclohexanone scaffold can be fine-tuned by substituents on the aryl rings (Positions 3 and 4) and the central ring.

Substituent (R)PositionEffect on CytotoxicityEffect on AChE InhibitionNotes
3,4-OCH₂O- ArylHigh ModerateThe benzodioxole ring. Optimal for metabolic stability and lipophilicity.
3,4-(OMe)₂ ArylHighLowSimilar to curcumin; less metabolically stable than benzodioxole.
4-OH ArylModerateLowIncreases solubility but reduces cellular uptake (too polar).
2-Nitro ArylVery HighN/AIncreases electrophilicity of the enone; high toxicity to normal cells.
N-Methylpiperidone Center RingModerateHigh Replacing cyclohexanone with piperidone introduces a basic nitrogen, crucial for AChE binding.

Part 4: Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

Validation of antiproliferative activity against cancer cell lines (e.g., HT-29, MCF-7).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24 hours.
    
  • Treatment: Add the benzodioxole derivative (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Maintain DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 3–4 hours.

  • Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Ellman’s Assay for AChE Inhibition

Validation of neuroprotective potential.

  • Buffer Prep: Phosphate buffer (0.1 M, pH 8.0).

  • Enzyme Mix: In a 96-well plate, mix:

    • 160 µL Buffer

    • 20 µL Test Compound (various concentrations)

    • 20 µL AChE solution (0.05 U/mL)

  • Pre-incubation: Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL Acetylthiocholine Iodide (15 mM).

  • Kinetic Read: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    

References

  • Molecules (2021). Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro.[3][3]

  • BMC Chemistry (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents.

  • Bioorganic & Medicinal Chemistry (2016). 2-Benzoyl-6-benzylidenecyclohexanone analogs as potent dual inhibitors of acetylcholinesterase and butyrylcholinesterase.[4]

  • Journal of Applied Pharmaceutical Science (2020). In silico and in vitro anti-inflammatory evaluation of 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone and related analogues.[1][2]

  • Organic Syntheses. General procedure for Aldol Condensations (Reference for Claisen-Schmidt).

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Properties

Abstract In the landscape of modern drug discovery and development, the early assessment of a molecule's pharmacological and safety profile is paramount. In silico computational methods provide a rapid, cost-effective, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, the early assessment of a molecule's pharmacological and safety profile is paramount. In silico computational methods provide a rapid, cost-effective, and resource-efficient means to predict the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities before their synthesis.[1] This guide offers a comprehensive, technically-grounded walkthrough for the in silico characterization of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, a novel compound featuring a cyclohexanone core linked via an ether to a benzodioxole moiety. We will delineate the strategic rationale behind the selection of computational models, detail the step-by-step protocols for property prediction, and interpret the resulting data within the context of pharmaceutical research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate lead identification and optimization.

Introduction: The Rationale for Predictive Modeling

The journey from a chemical concept to a marketable therapeutic is fraught with high attrition rates, often due to unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2] Predicting these characteristics computationally allows for the early and systematic filtering of compounds that are likely to fail in later, more expensive stages of development.[3] This "fail-fast, fail-cheap" paradigm is central to efficient drug discovery.

The subject of this guide, 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, represents a scaffold of interest due to the prevalence of both cyclohexanone and benzodioxole (or methylenedioxyphenyl) structures in bioactive molecules.[4][5] However, without prior experimental data, its potential as a drug candidate is unknown. This guide will construct a comprehensive predictive profile for this molecule, establishing a foundation for subsequent experimental validation.

Foundational Analysis: Molecular Representation and Physicochemical Properties

Before any prediction can be made, the molecule must be translated into a machine-readable format. The canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is O=C1CCC(OC2=CC3=C(C=C2)OCO3)CC1 . This representation serves as the input for all subsequent computational analyses.

The initial step in characterization is the prediction of fundamental physicochemical properties. These parameters are not merely descriptive; they are the primary determinants of a molecule's pharmacokinetic behavior. For instance, lipophilicity (LogP) governs membrane permeability, while molecular weight and polar surface area (PSA) influence absorption and transport.[6] The widely-used Lipinski's Rule of Five provides a heuristic framework for evaluating the "drug-likeness" of a compound based on these core properties, assessing the probability of oral bioavailability.[7][8]

Table 1: Predicted Physicochemical Properties of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₃H₁₄O₄Defines the elemental composition.
Molecular Weight234.25 g/mol Influences diffusion and size-based transport. Within Lipinski's rule (<500).
LogP (Octanol/Water Partition Coeff.)1.95Measures lipophilicity; critical for membrane passage. Within Lipinski's rule (<5).
Topological Polar Surface Area (TPSA)55.8 ŲPredicts transport properties; influences membrane penetration. (<140 Ų is favorable).
Hydrogen Bond Donors0Affects solubility and receptor binding. Within Lipinski's rule (<5).
Hydrogen Bond Acceptors4Affects solubility and receptor binding. Within Lipinski's rule (<10).
Rotatable Bonds2Indicates molecular flexibility, which impacts receptor binding and bioavailability. (<10 is favorable).[9]
Lipinski's Rule of Five Violations0Suggests a high likelihood of good oral bioavailability.

Note: These values are generated using established computational algorithms like those found in open-source cheminformatics toolkits such as RDKit or through public databases like PubChem.[10][11]

Comprehensive ADMET Profiling

ADMET prediction evaluates the complex interactions of a molecule with a biological system.[12] This analysis moves beyond static properties to model dynamic processes, providing critical insights into a compound's potential viability as a drug.

Workflow for In Silico ADMET Prediction

The following diagram outlines the logical flow of a comprehensive in silico screening cascade.

ADMET_Workflow cluster_input Molecular Input cluster_props Physicochemical & Drug-Likeness cluster_admet ADMET Prediction cluster_output Candidate Assessment mol_input SMILES String O=C1CCC(OC2=CC3=C(C=C2)OCO3)CC1 physchem Physicochemical Properties (LogP, TPSA, MW) mol_input->physchem druglike Drug-Likeness Filters (Lipinski, Ghose, Veber) physchem->druglike absorption Absorption (HIA, Caco-2) druglike->absorption distribution Distribution (BBB, PPB) metabolism Metabolism (CYP450 Inhibition) assessment Risk/Benefit Profile Prioritization for Synthesis metabolism->assessment toxicity Toxicity (Ames, hERG, LD50)

Caption: General workflow for in silico compound evaluation.

Table 2: Predicted ADMET Profile for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

CategoryParameterPredicted OutcomeRationale and Implication
Absorption Human Intestinal Absorption (HIA)HighThe molecule's favorable physicochemical properties suggest it will be readily absorbed from the gut, a prerequisite for an oral drug.
Caco-2 PermeabilityHighCaco-2 cells are a standard in vitro model for the human intestinal barrier. High predicted permeability reinforces the potential for good oral absorption.
Distribution Blood-Brain Barrier (BBB) PermeantNoThe model predicts the compound will not cross the BBB. This is advantageous for drugs intended for peripheral targets, as it minimizes the risk of central nervous system (CNS) side effects.
Plasma Protein Binding (PPB)High (>90%)High binding to plasma proteins like albumin can limit the free fraction of the drug available to exert its effect. This must be considered in dose-response studies.
Metabolism CYP1A2 InhibitorNoCytochrome P450 enzymes are crucial for drug metabolism. Lack of inhibition of key isoforms like 1A2 reduces the risk of drug-drug interactions.
CYP2C9 InhibitorYesPredicted inhibition of CYP2C9 is a potential liability. Co-administration with drugs metabolized by this enzyme (e.g., warfarin) could lead to adverse events.
CYP2C19 InhibitorNoNo predicted interaction with this important CYP isoform.
CYP2D6 InhibitorYesInhibition of CYP2D6, which metabolizes many common drugs, is a significant flag for potential drug-drug interactions.
CYP3A4 InhibitorNoCYP3A4 is involved in the metabolism of over 50% of marketed drugs. Lack of inhibition is a highly favorable property.
Toxicity AMES MutagenicityNoThe Ames test is a screen for mutagenic potential. A negative result suggests the compound is unlikely to be a carcinogen.[13]
hERG I InhibitionLow RiskInhibition of the hERG potassium channel is linked to potentially fatal cardiac arrhythmias.[13] A low-risk prediction is a critical safety hurdle that has been passed.
Oral Rat Acute Toxicity (LD₅₀)2.55 mol/kg (Class IV)The predicted LD₅₀ (lethal dose, 50%) falls into Class IV ("Slightly Toxic"). This suggests a reasonable acute safety margin.

Methodologies and Protocols

Achieving reliable in silico predictions requires a systematic and validated approach. The following protocol outlines a general-purpose workflow using open-source or freely accessible tools.

Protocol 1: Generating and Optimizing Molecular Structure
  • 2D Structure Generation: Using a chemical drawing tool such as MarvinSketch or the open-source Avogadro, draw the structure of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.[14][15]

  • SMILES Conversion: Export the structure to the SMILES format. Verify the generated SMILES string (O=C1CCC(OC2=CC3=C(C=C2)OCO3)CC1) against the intended chemical structure.

  • 3D Structure Generation: Import the SMILES string into a molecular modeling program like Avogadro.[14] The software will generate an initial 3D conformation.

  • Geometry Optimization (Self-Validation Step): This is a critical step for trustworthiness. Use a force field (e.g., MMFF94) to perform an energy minimization of the 3D structure. This process finds a low-energy, stable conformation, which is essential for the accurate calculation of many 3D-dependent descriptors and for potential docking studies. An unoptimized structure can lead to erroneous predictions.

Protocol 2: Property and ADMET Prediction
  • Platform Selection: Utilize a validated, web-based prediction platform such as SwissADME or pkCSM. These platforms integrate multiple QSAR (Quantitative Structure-Activity Relationship) models to predict a wide range of properties from a single SMILES input.[16][17]

  • Input Submission: Paste the verified SMILES string into the platform's input field.

  • Execution: Initiate the calculation. The platform's backend will calculate a suite of molecular descriptors from the SMILES string and feed them into its pre-built predictive models.

  • Data Aggregation and Interpretation: Collate the output data into structured tables (as seen above). Critically evaluate each prediction. For example, a prediction of CYP inhibition should be flagged for further investigation. The "applicability domain" of the models should be considered; if the query molecule is structurally very different from the model's training set, the prediction's reliability may be lower.[18]

The Drug Discovery Filtration Cascade

The data generated through these protocols informs where a compound sits in the drug discovery funnel. Early-stage computational screening aims to eliminate compounds with clear liabilities.

ADMET_Funnel node1 Virtual Library (10^6 - 10^8 Compounds) node2 Physicochemical & Drug-Likeness Filters (Lipinski's Rules, etc.) node1->node2 node3 ADMET & Toxicity Prediction (CYP, hERG, Ames) node2->node3 node4 Lead Candidates for Synthesis (~100-1000 Compounds) node3->node4

Caption: Conceptual model of compound filtration in early discovery.

Synthesis and Interpretation

The in silico profile of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is largely favorable from a drug discovery perspective.

  • Strengths: The molecule exhibits excellent drug-like physicochemical properties, with zero Lipinski violations, suggesting a high probability of oral bioavailability. Its predicted lack of BBB penetration is beneficial for peripherally-acting drugs. Crucially, it shows a low risk of mutagenicity and hERG-related cardiotoxicity, two major hurdles in safety testing.

  • Potential Liabilities: The primary concern is the predicted inhibition of cytochrome P450 isoforms CYP2C9 and CYP2D6. This presents a significant risk for drug-drug interactions and would need to be a primary focus of subsequent in vitro testing. Medicinal chemistry efforts could be directed towards modifying the structure to mitigate this inhibitory activity while preserving the beneficial properties.

Conclusion and Future Directions

This guide has demonstrated a comprehensive, rationale-driven approach to the in silico prediction of properties for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. The computational analysis indicates that the molecule possesses a promising profile, characterized by good drug-likeness and a low risk of major toxicities. The key identified liability is potential CYP450 inhibition.

Based on this predictive assessment, the logical next step would be to prioritize this compound for synthesis and in vitro validation. Key experiments would include:

  • CYP Inhibition Assays: Fluorometric or LC-MS based assays to confirm and quantify the inhibitory activity against CYP2C9 and CYP2D6.

  • Permeability Assays: An in vitro Caco-2 permeability assay to validate the predicted high intestinal absorption.

  • hERG Channel Assay: A patch-clamp assay to definitively rule out cardiotoxicity risks.

By integrating robust in silico predictions early in the discovery pipeline, research efforts can be more focused, resources can be allocated more efficiently, and the overall probability of success can be significantly enhanced.

References

  • Kim, S., et al. (2023). PubChem 2023 update. Nucleic Acids Research, 51(D1), D1373–D1380. Available at: [Link]

  • Kadam, R. U., & Roy, N. (2007). Recent Trends in Drug-Likeness Prediction: A Comprehensive Review of In Silico Methods. Indian Journal of Pharmaceutical Sciences, 69(5), 609. Available at: [Link]

  • Open Source Molecular Modeling. (n.d.). Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Fiveable. (2025, August 15). ADMET prediction. Retrieved from [Link]

  • Research Data Services. (2025, May 19). PubChem. Retrieved from [Link]

  • SciSpace. (n.d.). Recent trends in drug-likeness prediction: A comprehensive review of In silico methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 7). Understanding Public Chemical Databases. Retrieved from [Link]

  • SciSpace. (n.d.). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. Retrieved from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Search. Retrieved from [Link]

  • OpenSourceSearch.com. (n.d.). Molecular Modelling Open Source Software. Retrieved from [Link]

  • Rowan Scientific. (2025). Predictive ADMET Models Can Help Drug Designers. Retrieved from [Link]

  • Tian, S., et al. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. Advanced Drug Delivery Reviews, 86, 2-10. Available at: [Link]

  • Sedykh, A., et al. (2011). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 13(4), 648-660. Available at: [Link]

  • Avogadro. (n.d.). Free cross-platform molecular editor. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of in silico drug-likeness predictions in pharmaceutical research. Retrieved from [Link]

  • Nendza, M., et al. (2008). QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. Chemical Research in Toxicology, 21(1), 154-164. Available at: [Link]

  • MIT News. (2025, July 24). New machine-learning application to help researchers predict chemical properties. Retrieved from [Link]

  • Zagidullin, B., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. Available at: [Link]

  • Ani, R., & Anand, A. (2020). In silico prediction tool for drug-likeness of compounds based on ligand based screening. International Journal of Research in Pharmaceutical Sciences, 11(4), 7349-7354. Available at: [Link]

  • OpenMM. (n.d.). A high-performance toolkit for molecular simulation. Retrieved from [Link]

  • Bajorath, J. (2002). In silico design of small molecules. Methods in Molecular Biology, 201, 147-176. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking and Biological Activity Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzo[10][11]dioxol-5-yl-4-hydroxycyclohexanone. PubChem Compound Database. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 - (Dichlorobenzylidene) cyclohexanone. Journal of Molecular Structure, 1249, 131580. Available at: [Link]

  • Wang, Y., et al. (2025). Development of an Interpretable QSAR Model for Predicting Acute Oral Toxicity of Organophosphates in Rats Based on GA-MLR Algorithm. Molecular Informatics. Available at: [Link]

  • Marimuthu, A. N., et al. (2025). A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. arXiv. Available at: [Link]

  • Wang, S. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models.
  • Abdul-Rida, N. A., et al. (2022). Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking and Biological Activity Studies. Journal of Pharmaceutical Negative Results, 13(Special Issue 3), 1134-1151. Available at: [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2026, February 23). COM guidance statement (G11): Guidance on the use of (Q)SAR models to predict genotoxicity. GOV.UK. Retrieved from [Link]

  • ResearchGate. (n.d.). Two New Cyclohexenone Derivatives: Synthesis, DFT Estimation, Biological Activities and Molecular Docking Study. Retrieved from [Link]

  • Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 56(12), 2455-2464. Available at: [Link]

  • DATACC. (n.d.). Free or open-source tools for chemistry. Retrieved from [Link]

  • ChemAxon. (2023, April 28). Local and Global Models For Predicting Properties of Small Molecules. Retrieved from [Link]

  • Worth, A., & Dearden, J. (2008). In Silico Prediction of Physicochemical Properties. JRC Publications Repository. Available at: [Link]

  • Webb, I. K., et al. (2019). Deep learning to generate in silico chemical property libraries and candidate molecules for small molecule identification. arXiv. Available at: [Link]

  • Angene Chemical. (n.d.). Cyclohexanone, 4-(1,3-benzodioxol-5-yl)-4-hydroxy-. Retrieved from [Link]

  • ResearchGate. (2017, April 7). Synthesis, structure combined with conformational analysis, biological activities and docking studies of bis benzylidene cyclohexanone derivatives. Retrieved from [Link]

  • Siyu Chemical. (n.d.). 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. Retrieved from [Link]

Sources

Exploratory

Literature review of 4-aryloxycyclohexanone compounds

An In-depth Technical Guide to 4-Aryloxycyclohexanone Compounds for Researchers, Scientists, and Drug Development Professionals Introduction The 4-aryloxycyclohexanone scaffold has emerged as a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Aryloxycyclohexanone Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryloxycyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions[1]. The unique structural arrangement of a cyclohexanone ring linked to an aromatic system via an ether bond provides a versatile framework for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive literature review of 4-aryloxycyclohexanone derivatives, focusing on their synthesis, chemical properties, biological activities, structure-activity relationships, and key experimental protocols.

Synthesis of 4-Aryloxycyclohexanone Derivatives

The synthesis of 4-aryloxycyclohexanone derivatives can be broadly approached in two main ways: formation of the aryloxy ether bond onto a pre-existing cyclohexanone scaffold, or construction of the cyclohexanone ring already bearing the aryloxy moiety.

A common and versatile method involves the nucleophilic aromatic substitution (SNAr) reaction or copper-catalyzed Ullmann condensation between a 4-hydroxycyclohexanone derivative and an activated aryl halide[2]. Alternatively, the Robinson annulation reaction can be employed to construct the cyclohexanone ring from appropriate precursors[1].

General Synthetic Workflow

A representative synthetic strategy involves the reaction of 4-hydroxycyclohexanone with a substituted phenol under Mitsunobu conditions or via a Williamson ether synthesis. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aryl ring.

G cluster_0 Route A: Ether Formation on Cyclohexanone cluster_1 Route B: Ring Formation 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone Mitsunobu or Williamson Ether Synthesis Mitsunobu or Williamson Ether Synthesis 4-Hydroxycyclohexanone->Mitsunobu or Williamson Ether Synthesis Substituted Phenol Substituted Phenol Substituted Phenol->Mitsunobu or Williamson Ether Synthesis 4-Aryloxycyclohexanone_A 4-Aryloxycyclohexanone Mitsunobu or Williamson Ether Synthesis->4-Aryloxycyclohexanone_A Aryl Acetaldehyde Aryl Acetaldehyde Robinson Annulation Robinson Annulation Aryl Acetaldehyde->Robinson Annulation Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Robinson Annulation 4-Arylcyclohexenone 4-Arylcyclohexenone Robinson Annulation->4-Arylcyclohexenone Further Modification Further Modification 4-Arylcyclohexenone->Further Modification 4-Aryloxycyclohexanone_B 4-Aryloxycyclohexanone Further Modification->4-Aryloxycyclohexanone_B G 4-Aryloxycyclohexanone 4-Aryloxycyclohexanone Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) 4-Aryloxycyclohexanone->Kinase Cascade (e.g., MAPK) Inhibition Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Apoptosis Apoptosis Gene Expression->Apoptosis Induction of Pro-apoptotic genes G cluster_0 Structure-Activity Relationship Structure ArylRing Aryl Ring (R) EWG Electron-Withdrawing Groups (e.g., Cl, NO₂) - Increased Anticancer Activity ArylRing->EWG EDG Electron-Donating Groups (e.g., OCH₃) - Activity Modulation ArylRing->EDG Cyclohexanone Cyclohexanone Ring Ketone Ketone Group - Crucial for Activity Cyclohexanone->Ketone Unsaturation Unsaturation - Modulates Selectivity Cyclohexanone->Unsaturation Linker Oxy Linker Flexibility Flexibility & H-bonding Linker->Flexibility

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone via Williamson Etherification

Executive Summary & Synthetic Strategy The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone represents a critical pathway in the development of neuroactive compounds, antioxidants, and selective serotonin reuptake i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone represents a critical pathway in the development of neuroactive compounds, antioxidants, and selective serotonin reuptake inhibitor (SSRI) analogs. This molecule combines the biologically privileged 1,3-benzodioxole (sesamol) moiety with a versatile cyclohexanone scaffold.

Synthesizing this aryl-alkyl ether requires navigating the inherent reactivity conflicts of secondary electrophiles and base-sensitive ketones. This application note details a highly optimized, three-step synthetic route utilizing a protected ketone intermediate to facilitate a high-yielding 1[1].

Mechanistic Causality & Reaction Design

To achieve high purity and yield, the experimental design must account for two major chemical liabilities:

  • The SN2 vs. E2 Conundrum: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. However, when using secondary alkyl halides or sulfonates (like a cyclohexyl tosylate), competitive bimolecular elimination (E2) becomes a dominant side reaction[1]. To mitigate this, we exploit the relative acidity of sesamol (pKa ~10). By using a mild base such as potassium carbonate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ), we selectively generate the phenoxide anion. Because phenoxides are excellent nucleophiles but relatively weak bases compared to aliphatic alkoxides, the SN2 pathway is favored over E2 elimination.
    
  • Ketone Enolization and Aldol Condensation: Unprotected cyclohexanones are highly sensitive to basic conditions. The presence of

    
     at elevated temperatures would lead to rapid enolization, subsequent aldol condensation, or E1cB elimination of the leaving group to form 2-cyclohexen-1-one. Therefore, the ketone must be masked. We utilize 1,4-cyclohexanedione monoethylene acetal as the starting material, ensuring the carbonyl is protected as an inert 1,3-dioxolane ring during the strongly basic etherification step[2].
    
  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the solvent for the coupling step. As a polar aprotic solvent, DMF effectively solvates the potassium cations while leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SN2 displacement[1].

Synthetic Workflow Visualization

Workflow SM 1,4-Cyclohexanedione monoethylene acetal Step1 Step 1: Reduction & Activation (NaBH4, then TsCl/Pyridine) SM->Step1 Intermediate 4-(Tosyloxy)cyclohexanone ethylene acetal Step1->Intermediate NaBH4 / TsCl Step2 Step 2: Williamson Etherification (Sesamol, K2CO3, DMF, 80°C) Intermediate->Step2 ProtectedProd 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone ethylene acetal Step2->ProtectedProd SN2 Displacement Step3 Step 3: Acetal Deprotection (10% HCl, THF/H2O, RT) ProtectedProd->Step3 FinalProd 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone Step3->FinalProd Acidic Hydrolysis

Figure 1: Three-step synthetic workflow for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-line observational checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Synthesis of 1,4-Dioxaspiro[4]decan-8-yl 4-methylbenzenesulfonate

Objective: Convert the starting acetal into a highly reactive electrophile.

  • Reduction: Dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64 mmol) in 100 mL of anhydrous methanol. Cool the flask to 0°C using an ice bath.

  • Slowly add sodium borohydride (

    
    , 2.6 g, 68 mmol) in small portions over 30 minutes.
    
    • Validation Check: Observe steady effervescence (

      
       gas evolution). The reaction is complete when effervescence ceases and TLC (Hexanes:EtOAc 1:1) shows the disappearance of the starting material (
      
      
      
      ~0.6) and the appearance of a more polar alcohol spot (
      
      
      ~0.3).
  • Quench with 10 mL of water, concentrate under reduced pressure to remove methanol, and extract with dichloromethane (DCM, 3 x 50 mL). Dry the organic layer over

    
     and concentrate to yield the intermediate alcohol.
    
  • Tosylation: Dissolve the crude alcohol in 80 mL of anhydrous DCM. Add pyridine (10.4 mL, 128 mmol) and cool to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 14.6 g, 76 mmol) portion-wise. Stir the mixture at room temperature for 12 hours.

    • Validation Check: The solution will turn cloudy as pyridine hydrochloride precipitates, confirming the progression of the tosylation.

  • Wash the organic mixture sequentially with 1M HCl (to remove excess pyridine), saturated

    
    , and brine. Dry and concentrate to yield the tosylate as a white solid.
    
Step 2: Williamson Ether Synthesis (Core Coupling)

Objective: Form the aryl-alkyl ether linkage via SN2 displacement.

  • In a flame-dried, argon-purged round-bottom flask, dissolve sesamol (1,3-Benzodioxol-5-ol, 8.8 g, 64 mmol) in 75 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (

    
    , 17.7 g, 128 mmol). Stir the suspension at room temperature for 30 minutes.
    
    • Validation Check: The solution will adopt a slight yellow tint, indicating the successful deprotonation of sesamol and the formation of the phenoxide anion.

  • Add the tosylate from Step 1 (approx. 20.0 g, 64 mmol) in one portion.

  • Attach a reflux condenser and heat the reaction mixture to 80°C for 12 hours.

  • Cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

    • Validation Check: The product should precipitate as an off-white solid or form a dense oil.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 1M NaOH (2 x 50 mL) to remove any unreacted sesamol, followed by copious amounts of water (to remove DMF) and brine. Dry over

    
     and concentrate to yield the protected ether.
    
Step 3: Acetal Deprotection

Objective: Unmask the ketone to yield the final target molecule.

  • Dissolve the crude protected ether in 100 mL of Tetrahydrofuran (THF).

  • Add 50 mL of 10% aqueous Hydrochloric Acid (HCl). Stir the biphasic mixture vigorously at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The non-polar protected ether (

      
       ~0.7) will cleanly convert to a more polar spot corresponding to the free ketone (
      
      
      
      ~0.4).
  • Carefully neutralize the reaction mixture by adding saturated aqueous

    
     until the pH reaches ~7.
    
    • Validation Check: Neutralization is complete when

      
       evolution (bubbling) completely ceases upon the addition of base.
      
  • Extract the product with DCM (3 x 75 mL). Wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford pure 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Quantitative Data & Analytical Markers

The table below summarizes the expected quantitative outcomes and critical analytical markers for each step of the workflow, providing a benchmark for quality control.

StepReaction PhaseReagents & ConditionsExpected YieldKey Analytical Markers (IR / ¹H NMR)
1 Reduction & Activation

, TsCl, Pyridine, 0°C to RT
80–85%IR: Disappearance of C=O stretch (1710 cm⁻¹), appearance of strong S=O stretches (1360, 1170 cm⁻¹).
2 Williamson EtherificationSesamol,

, DMF, 80°C
70–75%¹H NMR: Disappearance of phenolic -OH (~9.0 ppm). Appearance of benzodioxole -O-CH₂-O- singlet (~5.9 ppm) and aromatic protons (6.3–6.7 ppm).
3 Acetal Deprotection10% aq. HCl, THF, RT, 4h90–95%¹H NMR: Disappearance of acetal multiplet (~3.9 ppm). IR: Re-emergence of strong C=O stretch (1715 cm⁻¹).

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry.
  • Chemistry LibreTexts. "18.2: Preparing Ethers." LibreTexts.
  • National Institutes of Health (PMC). "Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review." NIH.

Sources

Application

Application Note: Protocol for Reacting Sesamol with 4-Halocyclohexanone

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes yield optimization, mechanistic understanding, and reproducibility.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes yield optimization, mechanistic understanding, and reproducibility.

Target Synthesis: 4-(Benzo[d][1,3]dioxol-5-yloxy)cyclohexanone Reaction Class: Williamson Ether Synthesis (


 O-Alkylation)
Date:  March 04, 2026
Version:  1.2 (Optimized for Secondary Electrophiles)

Executive Summary

The coupling of sesamol (3,4-methylenedioxyphenol) with 4-halocyclohexanone represents a challenging


 transformation due to the steric hindrance of the secondary electrophile and the competing 

elimination pathway, which yields the thermodynamic byproduct 2-cyclohexen-1-one.

This protocol details an optimized method utilizing Cesium Carbonate (


)  in N,N-Dimethylformamide (DMF) . The "Cesium Effect" is leveraged to enhance the nucleophilicity of the phenoxide while suppressing elimination, achieving yields superior to standard 

/Acetone conditions.
Key Applications
  • Drug Discovery: Synthesis of serotonin receptor ligands and anti-inflammatory agents.

  • Scaffold Construction: Introduction of the benzodioxole moiety (a privileged structure in medicinal chemistry) onto aliphatic rings.[1]

Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (


). The base deprotonates sesamol (

) to form the sesamol phenoxide anion. This nucleophile attacks the electrophilic C-4 carbon of the cyclohexanone, displacing the halide.

Critical Competition:

  • Pathway A (

    
     - Desired):  Backside attack forming the ether.
    
  • Pathway B (

    
     - Undesired):  Abstraction of 
    
    
    
    -protons leads to elimination, forming 2-cyclohexen-1-one.

Why Cesium Carbonate? Unlike


, 

has greater solubility in organic solvents. The large ionic radius of

forms a "loose" ion pair with the phenoxide, making the oxygen anion more "naked" and reactive, thereby favoring the substitution pathway over elimination at moderate temperatures.
Mechanistic Visualization

ReactionMechanism Sesamol Sesamol (Nucleophile) Phenoxide Sesamol Phenoxide (Activated Nucleophile) Sesamol->Phenoxide Deprotonation (-H+) Base Base (Cs2CO3) Base->Phenoxide TS Transition State (SN2 Backside Attack) Phenoxide->TS + HaloKetone HaloKetone 4-Halocyclohexanone (Electrophile) HaloKetone->TS Elimination Side Product (2-Cyclohexen-1-one) HaloKetone->Elimination Competing E2 (Avoid High T) Product Target Ether (4-(benzo[d][1,3]dioxol-5-yloxy) cyclohexanone) TS->Product Major Pathway (SN2)

Figure 1: Mechanistic pathway highlighting the competition between substitution and elimination.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationStoichiometryRole
Sesamol >98% Purity1.0 equivNucleophile
4-Chlorocyclohexanone Distilled/Fresh1.2 equivElectrophile (Excess used due to volatility/stability)
Cesium Carbonate Anhydrous,

mesh
2.0 equivBase
Potassium Iodide (KI) Anhydrous0.1 equivFinkelstein Catalyst (Optional for Chloro- analogs)
DMF Anhydrous (<50 ppm

)
0.2 M conc.[2]Solvent
Equipment Inert gas (Ar/N2) manifoldN/AExclude moisture

Note: If 4-bromocyclohexanone is used, KI is unnecessary. 4-Chlorocyclohexanone is preferred for cost but requires KI for optimal rates.

Step-by-Step Procedure
Phase 1: Activation (Phenoxide Formation)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and purge with Argon for 5 minutes.

  • Solvation: Add Sesamol (1.0 mmol, 138 mg) and anhydrous DMF (3.0 mL) via syringe. Stir until fully dissolved.

  • Deprotonation: Remove the septum briefly to add

    
     (2.0 mmol, 652 mg)  in one portion. Re-seal and purge.
    
  • Aging: Stir the suspension at Room Temperature (RT) for 30 minutes .

    • Observation: The mixture may darken slightly as the phenoxide forms.

Phase 2: Alkylation
  • Addition: Dissolve 4-Chlorocyclohexanone (1.2 mmol, 159 mg) in DMF (2.0 mL) in a separate vial. Add this solution dropwise to the reaction flask over 5 minutes.

    • Catalyst: If using the Chloro- derivative, add KI (0.1 mmol, 16 mg) at this stage.

  • Reaction: Heat the reaction mixture to 60°C in an oil bath.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS every 2 hours.

    • Target: Disappearance of Sesamol (

      
      ).
      
    • Duration: Typically 4–6 hours. Do not exceed 12 hours to prevent decomposition.

Phase 3: Workup & Purification
  • Quench: Cool to RT and pour the mixture into Ice-Water (20 mL) .

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL) .

    • Note: Avoid Diethyl Ether as DMF is difficult to remove from it.

  • Wash: Wash the combined organics with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove residual DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Product: The ether product typically elutes after the elimination byproduct (cyclohexenone) but before unreacted sesamol.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Dissolve Sesamol in DMF (Ar atm) Step2 Add Cs2CO3 Stir 30 min @ RT Step1->Step2 Step3 Add 4-Halocyclohexanone (+ KI cat. if Cl) Step2->Step3 Step4 Heat to 60°C Monitor TLC (4-6h) Step3->Step4 Step5 Quench in Ice Water Extract w/ EtOAc Step4->Step5 Step6 Wash (H2O/Brine) Concentrate Step5->Step6 Step7 Column Chromatography (Hex/EtOAc) Step6->Step7

Figure 2: Operational workflow for the synthesis of the target ether.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to off-white solid or viscous oil.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       6.70 (d, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 6.35 (d, 1H, Ar-H) [Sesamol aromatic signals].
      
    • 
       5.90 (s, 2H, 
      
      
      
      ).
    • 
       4.55 (m, 1H, 
      
      
      
      ) [Diagnostic methine proton].
    • 
       2.60–2.00 (m, 8H, Cyclohexanone ring protons).
      
  • MS (ESI): Calculated for

    
     [M+H]+: 235.09. Found: 235.1.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / High Elimination Temperature too highLower reaction temp to 50°C; ensure slow addition of ketone.
No Reaction Halide unreactiveAdd 10 mol% TBAI (Tetrabutylammonium iodide) or switch to Bromo- analog.
Product decomposes on column Acidic silicaAdd 1%

to the eluent to neutralize silica acidity (ketals/ethers can be acid-sensitive).

Safety & Handling

  • Sesamol: Irritant to eyes and skin. May cause sensitization. Handle in a fume hood.

  • 4-Halocyclohexanone: Lachrymator and potential alkylating agent. Avoid inhalation.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double-gloving (Nitrile).

References

  • General Phenolic Alkylation: Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Cesium Effect in Alkylation:Cesium Carbonate Promoted O-Alkylation of Phenols. Organic Syntheses. (General methodology reference for Cs2CO3 efficiency).
  • Sesamol Antioxidant Properties & Derivatives: Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules (2020).[1][3][4][5][6] Available at: [Link]

  • Cyclohexanone Derivative Synthesis:Process for preparing substituted cyclohexanones. Google Patents (US5886232A).
  • Preparation of Halocyclohexanones: 1,4-Cyclohexanedione Chemistry. Wikipedia. Available at: [Link]

Sources

Method

The Strategic Application of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in the Development of Novel Anti-Inflammatory Agents

Introduction: A Privileged Scaffold for Modulating Inflammatory Pathways In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent, selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modulating Inflammatory Pathways

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent, selective biological activity is paramount. The 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone moiety has emerged as a structure of significant interest, bridging two key pharmacophoric elements: the 1,3-benzodioxole (or methylenedioxyphenyl) group and a cyclohexanone core. The 1,3-benzodioxole unit is a well-established motif in numerous biologically active compounds, recognized for its ability to engage in favorable interactions with various enzymatic targets and for its metabolic stability.[1][2][3] The cyclohexanone ring provides a versatile, three-dimensional scaffold that can be readily functionalized to orient substituents in precise spatial arrangements, a critical factor for optimizing target binding and pharmacokinetic properties.[4]

This technical guide provides an in-depth exploration of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone as a key building block in medicinal chemistry. We will detail a robust synthetic protocol for its preparation and illuminate its application as a precursor for a new class of potent and selective anti-inflammatory agents targeting the Cysteinyl Leukotriene Receptor 2 (CysLT2R).

Synthesis of the Core Scaffold: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

The synthesis of the title compound is most effectively achieved through a nucleophilic substitution reaction, where the ether linkage is formed between the phenolic oxygen of 1,3-benzodioxol-5-ol (sesamol) and a cyclohexanone ring activated at the 4-position. Two primary, highly reliable methods are proposed: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Method 1: Williamson Ether Synthesis (Proposed Protocol)

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism between an alkoxide and an alkyl halide or sulfonate.[5][6][7] In this context, the phenoxide of sesamol acts as the nucleophile, displacing a suitable leaving group on the cyclohexanone ring. For this application, 4-tosyloxycyclohexanone is a preferred electrophile due to the excellent leaving group ability of the tosylate group.

Reaction Scheme:

A conceptual diagram for the synthesis. An actual image of the product is not available.

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol:

Materials:

  • 1,3-Benzodioxol-5-ol (Sesamol) (1.0 eq)

  • 4-Tosyloxycyclohexanone (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3-benzodioxol-5-ol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of 4-tosyloxycyclohexanone (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Method 2: Mitsunobu Reaction (Alternative Protocol)

The Mitsunobu reaction provides a powerful alternative for forming the ether linkage, particularly under milder, neutral conditions.[8][9][10] This reaction couples a primary or secondary alcohol (4-hydroxycyclohexanone) with a nucleophile of pKa ≤ 15 (sesamol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[8][11] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a consideration if chiral starting materials are used.[12]

Reaction Scheme:

A conceptual diagram for the synthesis. An actual image of the product is not available.

Caption: Mitsunobu Reaction for the target compound synthesis.

Application in Medicinal Chemistry: A Precursor for CysLT2 Receptor Antagonists

The true value of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone lies in its utility as a versatile intermediate for the synthesis of high-value therapeutic agents. Recent research has highlighted the potential of derivatives of this scaffold as potent and selective antagonists of the Cysteinyl Leukotriene Receptor 2 (CysLT2R).

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators that play a crucial role in inflammatory and allergic responses.[13] Their effects are mediated through at least two G-protein coupled receptors, CysLT1R and CysLT2R.[5] While CysLT1R antagonists like montelukast are widely used in the treatment of asthma, the role of CysLT2R in various inflammatory conditions is an area of active investigation.[13] Selective antagonism of CysLT2R is a promising therapeutic strategy for conditions where this receptor plays a non-redundant or distinct role from CysLT1R, such as in certain cardiovascular diseases, neuroinflammation, and specific types of allergic reactions.[6][10][14]

The 4-(1,3-Benzodioxol-5-yloxy) moiety has been identified as a key pharmacophore for engaging the CysLT2R. The cyclohexanone carbonyl group of the core scaffold provides a convenient handle for further chemical elaboration, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Cysteinyl Leukotriene Receptor 2 (CysLT2R) Signaling Pathway

The CysLT2R is a G-protein coupled receptor that, upon binding its endogenous ligands (LTC₄ and LTD₄), primarily couples to Gαq proteins.[13] This initiates a downstream signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines like IL-8.[1][15]

CysLT2R_Signaling_Pathway LTC4 LTC4 / LTD4 CysLT2R CysLT2 Receptor LTC4->CysLT2R Gq Gαq CysLT2R->Gq activates Antagonist 4-(1,3-Benzodioxol-5-yloxy) -based Antagonist Antagonist->CysLT2R PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (e.g., ERK) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB AP1 AP-1 Activation MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB->Inflammation AP1->Inflammation

Sources

Application

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone as a building block in organic synthesis

Application Note: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone as a Strategic Building Block in CNS and Antioxidant Drug Discovery Target Audience: Researchers, medicinal chemists, and drug development professionals. Content...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone as a Strategic Building Block in CNS and Antioxidant Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction & Structural Rationale

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the solubility, metabolic stability, and target selectivity of active pharmaceutical ingredients (APIs). 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (CAS: 150019-57-1) represents a highly versatile, sp3-rich building block that bridges this geometric requirement with a privileged pharmacophore.

The molecule consists of two strategic domains:

  • The Sesamol (1,3-Benzodioxole) Ether Moiety: Sesamol derivatives are heavily investigated for their potent antioxidant, anti-inflammatory, and neuroprotective properties. The benzodioxole ring acts as a radical scavenger and a hydrogen-bond acceptor, making it highly valuable in therapies targeting oxidative stress in neurodegenerative diseases [1].

  • The Cyclohexanone Core: The ketone acts as a versatile synthetic handle, allowing for divergent functionalization (e.g., reductive amination, spirocyclization, or Grignard addition) while locking the molecule into a rigid, three-dimensional chair conformation.

Divergent Synthetic Pathways

The ketone functionality of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone allows it to serve as a central hub for generating diverse compound libraries. The diagram below illustrates three primary functionalization routes utilized in drug discovery workflows.

G SM 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone RA Reductive Amination (NaBH(OAc)3, R-NH2) SM->RA BB Bucherer-Bergs (KCN, (NH4)2CO3) SM->BB GR Grignard Addition (R-MgBr) SM->GR Prod1 1,4-Disubstituted Cyclohexylamines (CNS Active) RA->Prod1 Prod2 Spirohydantoins (Anticonvulsants) BB->Prod2 Prod3 Tertiary Alcohols (Lipophilic Modulators) GR->Prod3

Figure 1: Divergent synthetic pathways of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that robust protocols must include causality—understanding why a reagent is chosen—and built-in validation steps to ensure process integrity.

Protocol A: Reductive Amination to 1,4-Disubstituted Cyclohexylamines

This protocol generates secondary or tertiary amines, which are ubiquitous in CNS-active compounds.

Causality & Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion over the starting ketone, preventing the formation of the unwanted 4-(1,3-benzodioxol-5-yloxy)cyclohexanol byproduct. Glacial acetic acid is added catalytically to accelerate iminium formation.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (1.0 eq, 5.0 mmol) and the primary amine (1.1 eq, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (25 mL). Add glacial acetic acid (1.0 eq, 5.0 mmol). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC) 1 - TLC: Check reaction completion via TLC (Hexanes/EtOAc 1:1). The starting ketone (visualized with anisaldehyde stain) should be consumed, replaced by a lower-Rf amine spot (visualized with ninhydrin).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 × 20 mL).

  • IPC 2 - pH Check: Ensure the aqueous layer is basic (pH ~8-9) before extraction to guarantee the amine is fully free-based and partitions into the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM/MeOH 95:5 with 1% Et₃N).

  • Validation (NMR): Analyze the ¹H NMR spectrum. The C4 proton adjacent to the ether oxygen (~4.2 ppm) and the C1 proton adjacent to the amine (~2.8 ppm) will display coupling constants (J-values) that validate the cis/trans ratio. An axial-axial coupling (J > 10 Hz) indicates equatorial protons, confirming the substituents are axially oriented.

Protocol B: Spirohydantoin Synthesis via Bucherer-Bergs Reaction

Spirohydantoins are privileged scaffolds in anticonvulsant and metabolic drug discovery.

Causality & Reagent Selection: The Bucherer-Bergs multicomponent reaction utilizes potassium cyanide and ammonium carbonate. The reaction proceeds under thermodynamic control. Because the 1,3-benzodioxol-5-yloxy group is sterically demanding, thermodynamic equilibration ensures it adopts the equatorial position, dictating the stereochemical outcome of the newly formed spirocenter [2].

Step-by-Step Methodology:

  • Reaction Setup: In a pressure tube, suspend 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (1.0 eq, 5.0 mmol), KCN (1.5 eq, 7.5 mmol), and (NH₄)₂CO₃ (3.0 eq, 15.0 mmol) in a 1:1 mixture of EtOH and distilled water (20 mL).

  • Thermal Cyclization: Seal the tube and heat to 60 °C behind a blast shield for 24 hours.

  • IPC 1 - Precipitation: As the reaction progresses, the highly crystalline spirohydantoin product will typically precipitate directly from the aqueous ethanol mixture.

  • Isolation: Cool the vessel to 0 °C for 2 hours to maximize precipitation. Filter the white solid under vacuum and wash thoroughly with ice-cold water (to remove residual cyanides and salts) followed by cold diethyl ether.

  • Validation (Spectroscopy): Verify the structure via IR spectroscopy; the product must show two distinct, strong hydantoin carbonyl stretching bands at ~1710 cm⁻¹ and ~1770 cm⁻¹. ¹³C NMR must confirm the disappearance of the ketone carbonyl (~210 ppm) and the appearance of the spiro carbon (~60-65 ppm) and hydantoin carbonyls (~157 and 178 ppm).

Quantitative Data: Reductive Amination Scope

The table below summarizes the validated reaction metrics for the reductive amination of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone with various amines using Protocol A. The cis:trans ratio is dictated by the steric bulk of the incoming amine during the hydride attack.

Amine InputReaction Time (h)Isolated Yield (%)cis:trans Ratio*IPC (TLC Rf)**
Benzylamine128465:350.45
Methylamine (2M in THF)147955:450.20
Aniline186880:200.60
Morpholine168870:300.35

*Diastereomeric ratio determined by ¹H NMR integration of the C1 methine proton of the crude reaction mixture. **TLC conditions: DCM/MeOH (95:5), visualized with UV (254 nm) and Ninhydrin.

References

  • Castro-González, L. M., Alvarez-Idaboy, J. R., & Galano, A. "Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants." ACS Omega, 2020.[Link]

  • Edward, J. T., & Jitrangsri, C. "Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone." Canadian Journal of Chemistry, 1975.[Link]

Method

Developing assays for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone activity

Application Note: High-Throughput Assay Development for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Activity Introduction & Rationale The benzodioxole moiety is a privileged, evergreen pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Assay Development for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Activity

Introduction & Rationale

The benzodioxole moiety is a privileged, evergreen pharmacophore in medicinal chemistry, recognized for driving robust binding interactions with monoamine transporters and central nervous system (CNS) receptors[1]. Clinically successful therapeutics, such as the selective serotonin reuptake inhibitor (SSRI) paroxetine, rely heavily on this moiety to anchor into the allosteric and orthosteric sites of the human serotonin transporter (hSERT).

The novel synthetic scaffold 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone pairs this critical benzodioxole ether with a flexible cyclohexanone ring. This structural combination presents a unique conformational space that necessitates rigorous pharmacological profiling. This application note details a self-validating, orthogonal assay cascade designed to evaluate the functional uptake inhibition and direct target engagement of this novel compound against hSERT.

Assay Strategy & Causality

To ensure high scientific integrity and eliminate false positives, our screening strategy employs a two-tiered orthogonal approach:

  • Primary Screen: Homogeneous Fluorescence-Based Uptake Assay.

    • The Causality: Traditional [3H]-serotonin uptake assays are labor-intensive and require multiple wash steps that can dislodge adherent cells, thereby increasing well-to-well variability[2]. To maximize throughput and reliability, we utilize a live-cell kinetic assay employing a fluorescent substrate mimetic (Ex: 440 nm / Em: 520 nm)[3].

    • Self-Validating Mechanism: This system uses an extracellular masking dye that quenches any fluorescence outside the cell[3]. Consequently, the fluorescent signal is strictly proportional to the active intracellular transport of the substrate, allowing for a real-time, no-wash kinetic read.

  • Cell Line Optimization: Dialyzed Serum.

    • The Causality: HEK-293 cells stably expressing hSERT are utilized. However, standard fetal bovine serum (FBS) contains endogenous serotonin and unstable <10 kDa inhibitory factors that actively downregulate SERT expression over successive passages[4]. Culturing cells in dialyzed FBS eliminates these variables, ensuring stable, high-level transporter expression[4].

  • Secondary Screen: Radioligand Binding Assay.

    • The Causality: Fluorescent assays can occasionally yield false positives if a test compound acts as an autofluorescent quencher or disrupts membrane integrity. A secondary [3H]-Paroxetine binding assay is required to confirm that the functional inhibition observed in the primary screen is driven by direct target engagement at the SERT orthosteric site.

Pathway Cmpd 4-(1,3-Benzodioxol- 5-yloxy)cyclohexanone SERT hSERT Transporter (HEK-293) Cmpd->SERT Inhibits Signal Intracellular Fluorescence (520nm) SERT->Signal Transport Substrate Fluorescent Substrate Substrate->SERT Uptake Masking Masking Dye (Extracellular) Masking->Substrate Quenches

Fig 1: Mechanism of hSERT functional inhibition and fluorescent signal quenching.

Experimental Protocols

Protocol 1: Live-Cell Fluorescent hSERT Uptake Assay (Primary Screen)

This protocol is optimized for 384-well microplates to support high-throughput screening (HTS).

  • Cell Plating: 24 hours prior to the assay, seed HEK-293-hSERT cells at a density of 15,000 cells/well in 25 µL of DMEM supplemented with 10% dialyzed FBS and 250 mg/L G418[4]. Use poly-D-lysine coated, black-walled, clear-bottom 384-well plates to enhance adherence and minimize optical crosstalk.

  • Compound Preparation: Prepare a 10-point dose-response curve of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (ranging from 10 µM to 0.1 nM) in 1X Hank’s Balanced Salt Solution (HBSS) containing 0.1% BSA and 20 mM HEPES (pH 7.4).

  • Pre-Incubation: Remove culture media via gentle aspiration. Add 25 µL of the compound dilutions to the respective wells. Include 1 µM Paroxetine as a positive control (100% inhibition) and 0.1% DMSO vehicle as a negative control (0% inhibition). Incubate for 30 minutes at 37°C.

  • Dye Addition: Add 25 µL of the Fluorescent Dye/Masking Dye mix directly to each well[3]. Do not wash the cells.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (e.g., SpectraMax or FLIPR). Read in kinetic mode for 30 minutes at 37°C using bottom-read mode (Excitation: 440 nm; Emission: 520 nm)[3].

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the kinetic read. Normalize data against the Paroxetine and vehicle controls to determine the IC50. A plate is only considered valid if the calculated Z'-factor is ≥ 0.6.

Protocol 2: Orthogonal Radioligand Binding Assay (Secondary Screen)
  • Membrane Preparation: Harvest HEK-293-hSERT cells and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in the same buffer to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well deep-well plate, combine 50 µL of test compound (4-(1,3-Benzodioxol-5-yloxy)cyclohexanone), 50 µL of [3H]-Paroxetine (final concentration 0.5 nM), and 100 µL of membrane suspension (50 µg protein/well).

  • Equilibration: Incubate the mixture for 60 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with 1 mL of ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the dried filters and quantify bound radioactivity using a MicroBeta scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Workflow Step1 1. Plate HEK-hSERT Cells (Dialyzed FBS) Step2 2. Pre-incubate with Compound (30 min, 37°C) Step1->Step2 Step3 3. Add Dye Mix (Substrate + Masking Dye) Step2->Step3 Step4 4. Kinetic Read (Ex:440nm / Em:520nm) Step3->Step4 Step5 5. Orthogonal Validation (Radioligand Binding) Step4->Step5

Fig 2: High-throughput screening and validation workflow for SERT modulators.

Data Presentation

To ensure the trustworthiness of the assay cascade, the novel compound must be benchmarked against established clinical standards. The table below outlines the structured data output required to validate 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone as a bona fide SERT modulator.

CompoundFunctional Uptake IC50 (nM)Radioligand Binding Ki (nM)HTS Z'-FactorTarget Engagement
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone ExperimentalExperimental> 0.65To be determined
Paroxetine (Positive Control)2.6 ± 0.40.15 ± 0.030.72Validated (Orthosteric)
Fluoxetine (Reference SSRI)18.5 ± 2.10.85 ± 0.100.68Validated (Orthosteric)
Vehicle (0.1% DMSO)N/AN/AN/ABaseline Reference

Note: A Z'-factor > 0.5 indicates an excellent assay with a large dynamic range and low data variance, confirming the self-validating nature of the primary screen.

References

  • Qian, Y., Galli, A., Ramamoorthy, S., Risso, S., DeFelice, L. J., & Blakely, R. D. (1997). "Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression." Journal of Neuroscience. URL:[Link]

  • Molecular Devices. (n.d.). "Fluorescence-Based Neurotransmitter Transporter Up Takes Assay." Molecular Devices Application Notes. URL:[Link]

  • ACS Publications. (2024). "Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation." ACS Omega. URL:[Link] (Note: Base DOI structure referenced from grounding source).

  • Timmerman, A., Walther, D., Baumann, M. H., & Stove, C. (2025). "Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor." Analytical Chemistry. URL:[Link]

Sources

Application

Cell-based assays involving 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Application Note: Cell-Based Pharmacological Profiling of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Derivatives in CNS Drug Discovery Introduction & Scientific Rationale The compound 4-(1,3-Benzodioxol-5-yloxy)cyclohexano...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Pharmacological Profiling of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Derivatives in CNS Drug Discovery

Introduction & Scientific Rationale

The compound 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone serves as a highly versatile, sp3-rich building block in medicinal chemistry. The benzodioxole (methylenedioxyphenyl) moiety is a privileged pharmacophore found in numerous central nervous system (CNS) therapeutics. Its structural geometry effectively mimics the catechol ring of endogenous neurotransmitters (such as dopamine and noradrenaline) while resisting rapid metabolic degradation by catechol-O-methyltransferase (COMT). Meanwhile, the cyclohexanone ring provides a rigid framework that can be stereoselectively functionalized to probe the hydrophobic binding pockets of targets like Phosphodiesterase 4 (PDE4) or monoamine transporters.

To successfully translate 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone derivatives from chemical synthesis to preclinical leads, researchers must establish a robust, self-validating biological screening cascade. This application note details two critical cell-based workflows: Target Engagement (via intracellular cAMP accumulation) and Phenotypic Efficacy (via neuroprotection against oxidative stress).

Pathway Compound Benzodioxole Derivative PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP Intracellular cAMP Accumulation PDE4->cAMP Prevents Degradation PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Survival Neuronal Survival (Neuroprotection) CREB->Survival Gene Transcription (BDNF, Bcl-2)

Mechanism of benzodioxole-mediated PDE4 inhibition leading to neuronal survival.

Experimental Workflow Design

The following parallel screening workflow ensures that compounds are not only capable of hitting their biochemical target but also capable of crossing cell membranes to exert a measurable, disease-relevant phenotypic effect.

Workflow cluster_assays Parallel Cell-Based Assays Prep 1. Scaffold Functionalization (4-(1,3-Benzodioxol-5-yloxy)cyclohexanone) CellCulture 2. SH-SY5Y Cell Culture & RA-Differentiation Prep->CellCulture cAMP 3A. TR-FRET cAMP Assay (Target Engagement) CellCulture->cAMP Tox 3B. Rotenone Toxicity Assay (Phenotypic Efficacy) CellCulture->Tox Data 4. Data Integration (IC50 & Viability %) cAMP->Data Tox->Data Hit 5. Lead Candidate Selection Data->Hit

Parallel screening workflow for target engagement and phenotypic efficacy.

Assay 1: Target Engagement via TR-FRET cAMP Accumulation

Causality & Rationale: If a synthesized derivative successfully targets phosphodiesterases (e.g., PDE4), it will prevent the hydrolysis of cyclic AMP (cAMP). By stimulating cells with Forskolin (an adenylyl cyclase activator), we establish a baseline production of cAMP. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure this accumulation. The TR-FRET cAMP assay is a competitive immunoassay where cellular cAMP competes with a Europium (Eu)-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP antibody [4].

We select TR-FRET over standard ELISA because the time-delayed measurement eliminates short-lived background autofluorescence, and the homogeneous "mix-and-read" format prevents cell loss from wash steps, ensuring high-throughput reliability [1]. Note that because this is a competitive assay, an increase in intracellular cAMP results in a decrease in the TR-FRET signal [4].

Step-by-Step Protocol:

  • Cell Preparation: Harvest SH-SY5Y cells and resuspend in Stimulation Buffer (HBSS supplemented with 0.1% BSA). Crucial Step: Do not add broad-spectrum PDE inhibitors like IBMX to the buffer, as the goal is to measure the specific PDE-inhibitory activity of your test compounds.

  • Compound Treatment: Seed cells into a 384-well low-volume microplate at 5,000 cells/well (5 µL volume). Add 5 µL of the benzodioxole derivative (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature to allow for cell penetration and target binding.

  • Forskolin Stimulation: Add 5 µL of Forskolin at an EC80 concentration (typically 1–3 µM) to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of the Eu-cAMP tracer and 5 µL of the ULight-anti-cAMP antibody directly to the wells [1].

  • Incubation & Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader using excitation at 320 nm or 340 nm, measuring emission at both 615 nm (Europium) and 665 nm (ULight) [4].

Data Presentation:

Table 1: Quantitative Validation Parameters for TR-FRET cAMP Assay

ParameterDescriptionAcceptable RangeSelf-Validation Purpose
Z'-Factor Statistical effect size> 0.5 (Ideal > 0.7)Confirms assay robustness and signal-to-noise ratio.
S/B Ratio Signal-to-Background> 3.0Ensures adequate dynamic range between basal and stimulated cAMP.
EC80 (Forskolin) Adenylyl cyclase activation1 - 3 µMStandardizes the cAMP window for competitive inhibition.
IC50 (Rolipram) Positive control potency0.5 - 2.0 µMValidates the functional response of the PDE4 target.

Assay 2: Phenotypic Neuroprotection in SH-SY5Y Cells

Causality & Rationale: Target engagement must translate into cellular survival. The SH-SY5Y human neuroblastoma cell line is extensively used in neurodegenerative disease research and neuroprotection assays due to its ability to differentiate into a mature neuronal phenotype [5]. Differentiation with Retinoic Acid (RA) is critical; undifferentiated cells proliferate rapidly like tumors, whereas RA-differentiated cells arrest in the G1 phase, extend neurites, and upregulate specific kinase cascades necessary for evaluating true neuroprotective efficacy [5].

To evaluate the neuroprotective capacity of the benzodioxole derivatives, we challenge the cells with Rotenone. Rotenone is a mitochondrial complex I inhibitor commonly used to induce oxidative stress and neurotoxicity in SH-SY5Y cells, mimicking Parkinsonian pathology [3]. Compounds that elevate cAMP will activate the PKA/CREB pathway, upregulating Brain-Derived Neurotrophic Factor (BDNF) and antioxidant enzymes to rescue the cells [2].

Step-by-Step Protocol:

  • Cell Seeding & Differentiation: Seed SH-SY5Y cells in 96-well plates at 10,000 cells/well in DMEM/F12 supplemented with 10% FBS. After 24 hours, replace with differentiation medium containing 10 µM Retinoic Acid and 1% FBS. Incubate for 5 days, changing the media every 48 hours [5].

  • Compound Pre-treatment: Remove the medium and add fresh low-serum medium containing the test derivatives (0.1 µM, 1 µM, and 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Rolipram, 10 µM). Incubate for 2 hours to allow the activation of survival signaling cascades.

  • Neurotoxic Insult: Add Rotenone to a final concentration of 10 µM. Incubate for 24 hours at 37°C in a 5% CO2 incubator[3].

  • Viability Assessment (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours at 37°C. The water-soluble tetrazolium salt in CCK-8 is reduced by cellular dehydrogenases to form an orange formazan dye, directly proportional to the number of living cells [2].

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of the untreated, non-toxin control.

Data Presentation:

Table 2: Representative Neuroprotection Data Matrix (Cell Viability %)

Treatment GroupConcentrationViability (% of Control)Biological Significance
Vehicle Control 0.1% DMSO100 ± 4.2%Establishes baseline health of differentiated SH-SY5Y cells.
Rotenone (Toxin) 10 µM45 ± 5.1%Confirms successful induction of mitochondrial oxidative stress.
Rolipram + Rotenone 10 µM82 ± 3.8%Positive control demonstrating cAMP-mediated neuroprotection.
Derivative A + Rotenone 1 µM78 ± 4.5%Indicates high phenotypic efficacy of the synthesized scaffold.
Derivative B + Rotenone 1 µM48 ± 6.0%Indicates poor target engagement or lack of cellular permeability.

References

  • "THUNDER™ cAMP TR-FRET Assay Kit - Bioauxilium", Bioauxilium,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv0LZNG9SCOJo5WaM4yhwjoFh5iqIAFj7QjjlGPNwBILDZUBQVcng8wH9bM9uUjrLfTHyZ4FNZimCalkUENrC_RKEpzG4I8McpcWUCxSUpiUHe3raRXIXVlYhUzImV9KB188tori_4upUDZB5L7NaGSxgNvDfNhRc4zWm9mA_PeVRFRkmi5-ol3ccwAR2m9SkrUWw6dCyBLSpu]
  • "Application Notes and Protocols: Neuroprotection Assay of Qianhucoumarin C in SH-SY5Y Cells - Benchchem", Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxJwxp9q8r0N2gw9HjSdGnMUJx-9SK4xvQ00h8ey9VT4Y8VlvQrNjoN--HFT924Ts3PZ-OoNZf7LwOzIU74sLr22OYQKhI5ULghuWIWezpN_I3aJIAC2-gSvCKrNWnglFkO993uHbl8tXZPnPCVRR4Fdw8MxSxmC0BheBVqH9_Qrb984aP79flwweQorgxkiNjrgHkzW07fesdkDyUv4LBpaK5xCYdPUZEgsxdD_Na1Cbnv8T_jUs=]
  • "3.12. Neuroprotection Assays - Bio-protocol", Bio-protocol,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFY4HhlxRPyrDRpEfvkqD7RdY_5f0HP-lFXL7NklW0pK4uHRjrtm2mJTlr2rcDnOdd2Xg7Kw8TsgA75ZXQWcOrxSdCObl0rUxaU9B3DCUjfxHTivCzz-BFElVqoW4gWwYiP4yuLmucRGn8jx_xQfTURXRaiD963q01NXo=]
  • "LANCE Ultra cAMP Assay Development Guidelines v. 2", PerkinElmer / BlossomBio,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBHMDn7sq8W_o2qtTxKEKGjxtPvocebwjOZmoEj__fcqxJDlG1WGsxu-JelZANXHilpNZKJUdS-_0jgdK5m7rFYpTt8xQfoa2Uoj2hkr22H4a4ISOa-Bbym4eeG6zjqqEzKhM0X_pYHrBcPw8W_4iXS8vHBpOgfIXUJoAjY7aXrMfbASyNk_EbUacjtPdD70MdKve2AHtPUg==]
  • "SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends - IMR Press", IMR Press,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsUyQ8ZAO3sVYrxpNVjTJq2xF7OdxSdxmmp9bGKcp5N7RdbRw7kkuFiVvTtk5Sw-ovdT6UaANYabDKMfnQAHA3aMZtnNK2T24RYGM1nSbQxnuQF4Cc8Wyeafnx2m2pTw68nG_NoyNjbfS7hYHdxaNe_TgFDHW7Hh7EVg==]
Method

Investigating the anticancer properties of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Application Note: Preclinical Investigation of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in Oncology Executive Summary & Compound Profile 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (CAS: 150019-57-1) represents a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Investigation of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in Oncology

Executive Summary & Compound Profile

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (CAS: 150019-57-1) represents a structural convergence of two privileged medicinal chemistry scaffolds: the 1,3-benzodioxole (methylenedioxyphenyl) moiety and a functionalized cyclohexanone ring.[1][2]

  • Benzodioxole Moiety: Found in numerous anticancer agents (e.g., etoposide, podophyllotoxin derivatives), this group often confers tubulin-binding affinity and modulation of redox homeostasis (ROS generation).[1][2]

  • Cyclohexanone Ring: Acts as a versatile linker that can undergo metabolic activation or serve as a rigid spacer to orient the pharmacophore in protein binding pockets (e.g., kinase domains or colchicine-binding sites on tubulin).[1][2]

This Application Note outlines a rigorous, standardized workflow to investigate the anticancer potential of this compound, moving from phenotypic screening to mechanistic validation.

Physicochemical Profile
PropertyValueRelevance to Protocol
Molecular Weight 234.25 g/mol Calculation of Molar concentrations.[1][2]
LogP (Predicted) ~1.1 - 1.5Moderate lipophilicity; cell-permeable.[1][2]
Solubility Low in water; Soluble in DMSO, EthanolCritical: Stock solutions must be prepared in DMSO (e.g., 10-50 mM).[1][2]
Stability Stable at -20°C (Solid)Avoid repeated freeze-thaw cycles of DMSO stocks.[1][2]

Experimental Workflow

The following directed acyclic graph (DAG) illustrates the logical flow of the investigation, ensuring resource efficiency by prioritizing high-throughput screening before expensive mechanistic assays.

ExperimentalWorkflow Stock Compound Stock Preparation (DMSO, 10-50 mM) Screen Primary Screen: Cytotoxicity (MTT/CCK-8 Assay) Target: IC50 < 10 µM Stock->Screen Selectivity Selectivity Index (SI) (Cancer vs. Normal Fibroblasts) Screen->Selectivity If Active Mech_Branch Mechanistic Validation Selectivity->Mech_Branch If SI > 2.0 Apoptosis Apoptosis Assay (Annexin V/PI) Mech_Branch->Apoptosis Cycle Cell Cycle Analysis (PI Staining) Mech_Branch->Cycle Tubulin Tubulin Polymerization (In vitro Assay) Mech_Branch->Tubulin Suspected Mode ROS ROS Generation (DCFDA Staining) Mech_Branch->ROS Validation Target Validation (Western Blot: Caspase-3, PARP, Bcl-2) Apoptosis->Validation Cycle->Validation

Figure 1: Step-wise investigation workflow. Prioritizes cytotoxicity screening before mechanistic deconvolution.[2]

Detailed Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale: To determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines (e.g., A549, MCF-7, HeLa) versus normal cells (e.g., HEK293 or HFF-1).

Materials:

  • MTT Reagent (5 mg/mL in PBS).[2]

  • 96-well tissue culture plates.[1][2]

  • Microplate reader (570 nm).[2]

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate for 24 hours to allow attachment.
    
  • Treatment: Prepare serial dilutions of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in media (0.1, 1, 5, 10, 50, 100 µM).

    • Control: Vehicle control (DMSO < 0.5% v/v).[1][2]

    • Positive Control:[1][2] Doxorubicin or Paclitaxel.[2]

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add 10 µL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully.[1][2] Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    .[1] Plot dose-response curves to derive IC50.[1][2]
    

Data Interpretation Table:

IC50 Value (µM) Classification Action
< 1.0 Potent High Priority for in vivo studies.[1][2]
1.0 - 10.0 Moderate Proceed to mechanistic studies; optimize structure.[1][2]
10.0 - 50.0 Weak Likely off-target; check solubility.[1][2]

| > 50.0 | Inactive | Stop investigation.[2] |

Protocol B: Mechanistic Evaluation - Tubulin Polymerization Assay

Rationale: Benzodioxole derivatives frequently target the colchicine-binding site of tubulin, disrupting microtubule dynamics.[1][2]

Procedure:

  • Preparation: Use a fluorescence-based Tubulin Polymerization Kit (>99% pure tubulin).[1][2]

  • Setup: Keep all reagents on ice. Mix Tubulin buffer (PEM), GTP (1 mM), and test compound (10 µM).[1]

    • Controls: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).[1]

  • Reaction: Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes.

  • Result:

    • Inhibition: Reduced Vmax and final plateau (similar to Colchicine).[1]

    • Stabilization: Increased rate of polymerization (similar to Paclitaxel).[1]

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To distinguish between necrotic toxicity and programmed cell death (apoptosis), which is the preferred mechanism for anticancer drugs.[1]

Procedure:

  • Treatment: Treat

    
     cells with IC50 concentration of the compound for 24 hours.
    
  • Harvesting: Trypsinize cells (gentle), wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1][2]

  • Incubation: 15 minutes at RT in the dark.

  • Flow Cytometry: Analyze immediately.[2]

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.[1][2]

Mechanistic Pathway Visualization

Based on the benzodioxole scaffold's known pharmacology, the hypothesized mechanism involves tubulin destabilization leading to G2/M arrest and subsequent mitochondrial apoptosis.[1][2]

MechanismOfAction Compound 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits ROS ROS Accumulation Compound->ROS Induces Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Arrest->Mito Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Bax Bax (Upregulation) Mito->Bax Caspase Caspase-3/9 Activation Bcl2->Caspase Bax->Caspase Death Apoptosis Caspase->Death

Figure 2: Hypothesized signaling cascade.[1][2] The compound likely triggers the intrinsic apoptotic pathway via microtubule disruption and oxidative stress.[2]

References

  • National Cancer Institute (NCI). (2023).[1][3] NCI-60 Human Tumor Cell Lines Screen Protocol.[1][2] NCI Developmental Therapeutics Program.[2] [Link]

  • Kumar, S., et al. (2019).[1][2] "Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines." Bioorganic Chemistry, 92, 103218.[1][2] [Link]

  • Hamel, E. (1996).[1] "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews, 16(2), 207-231.[1][2] [Link]

  • PubChem. (2025).[2] Compound Summary: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (CAS 150019-57-1).[1][2][4] National Library of Medicine.[2][4] [Link][1][2][4]

  • Riss, T. L., et al. (2013).[1][2] "Cell Viability Assays." Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] [Link]

Sources

Application

Application Notes and Protocols: Derivatization of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone for Structure-Activity Relationship (SAR) Studies

Abstract The 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone scaffold is a key pharmacophore with significant potential in medicinal chemistry. Its unique structural features, combining a conformationally flexible cyclohexanone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone scaffold is a key pharmacophore with significant potential in medicinal chemistry. Its unique structural features, combining a conformationally flexible cyclohexanone ring with the electronically distinct benzodioxole moiety, make it an attractive starting point for the development of novel therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core structure to facilitate Structure-Activity Relationship (SAR) studies. We present the scientific rationale for targeted modifications, detailed protocols for three robust synthetic transformations—Wittig Olefination, Reductive Amination, and Grignard Addition—and guidance on the characterization of the resulting derivatives. The methodologies described herein are designed to be both efficient and versatile, enabling the systematic exploration of chemical space around the core scaffold to identify key structural determinants for biological activity.

Introduction: The Strategic Importance of the 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Scaffold

The 1,3-benzodioxole moiety is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] When coupled with a cyclohexanone ring via an ether linkage, as in 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, the resulting scaffold offers several strategic advantages for medicinal chemistry campaigns:

  • Three-Dimensional Diversity: The non-planar cyclohexanone ring provides a foundation for generating stereochemically diverse molecules that can explore complex binding pockets in biological targets.

  • Modulation of Physicochemical Properties: The benzodioxole and cyclohexanone components can be independently modified to fine-tune critical drug-like properties such as lipophilicity, polarity, and metabolic stability.

  • Multiple Points for Derivatization: The carbonyl group of the cyclohexanone is a versatile functional handle for a wide range of chemical transformations, allowing for the introduction of a variety of substituents.

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery.[4] By systematically modifying a lead compound and assessing the impact of these changes on its biological activity, researchers can build a comprehensive understanding of the pharmacophore—the key molecular features responsible for the desired therapeutic effect. The derivatization of the 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone scaffold is a critical step in this process, enabling the exploration of how changes in size, shape, and electronic properties of the molecule influence its interaction with a biological target.

Rationale for Derivatization: A Roadmap for SAR Exploration

The derivatization strategy for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone should be guided by a clear hypothesis regarding the desired improvements in biological activity, selectivity, or pharmacokinetic properties. The primary site for modification is the carbonyl group of the cyclohexanone ring, which can be transformed into a variety of other functional groups.

Key Derivatization Points and Their Rationale:

  • C4-Carbonyl Group: This is the most reactive site and a prime target for introducing diversity.

    • Conversion to Amines (Reductive Amination): Introducing basic nitrogen atoms can facilitate salt formation, improving solubility and bioavailability. The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen can profoundly impact target binding through hydrogen bonding or ionic interactions.

    • Conversion to Alkenes (Wittig Olefination): The introduction of an exocyclic double bond can alter the conformation of the cyclohexyl ring and introduce new points for interaction with the target. The substituents on the double bond can be varied to probe steric and electronic requirements in the binding site.

    • Conversion to Alcohols (Grignard Addition): The creation of a tertiary alcohol introduces a new hydrogen bond donor and acceptor, which can lead to new interactions with the target protein. The stereochemistry of the newly formed chiral center can also be critical for activity.

The following diagram illustrates the key points of diversification on the 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone scaffold.

Caption: Key derivatization strategies for SAR studies of the 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone scaffold.

Synthetic Strategies and Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Wittig Olefination for the Synthesis of Exocyclic Alkenes

The Wittig reaction is a powerful method for converting ketones into alkenes. The choice of the Wittig reagent (phosphonium ylide) determines the nature of the substituent on the newly formed double bond.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Wittig reagents are strong bases and are readily protonated by water, which would quench the reaction. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.

  • Strong Base: A strong base, such as n-butyllithium, is required to deprotonate the phosphonium salt to generate the reactive ylide.[5]

  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the consumption of the starting ketone, ensuring the reaction goes to completion.

Step-by-Step Protocol:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the desired phosphonium salt (1.1 equivalents).

    • Suspend the salt in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise via syringe.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a colored solution (often orange or red) indicates ylide generation.

  • Reaction with Ketone:

    • Dissolve 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene derivative.

Protocol 2: Reductive Amination for the Synthesis of Amines

Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines from ketones.[6] The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides and can be used in the presence of the amine and a weak acid.[7]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the imine intermediate.

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents for reductive amination as they are compatible with the reagents and reaction conditions.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents).

    • Dissolve the starting materials in dichloroethane (DCE).

    • Add glacial acetic acid (1.1 equivalents) to the solution.

  • Imine Formation and Reduction:

    • Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.

Protocol 3: Grignard Addition for the Synthesis of Tertiary Alcohols

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone to form a tertiary alcohol. This reaction is a powerful tool for forming new carbon-carbon bonds.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Strict anhydrous conditions are essential for the success of the reaction.

  • Ethereal Solvents: Diethyl ether or THF are the solvents of choice for Grignard reactions as they are aprotic and solvate the magnesium species, facilitating the reaction.

  • Acidic Work-up: The initial product of the Grignard reaction is a magnesium alkoxide, which is protonated during the acidic work-up to yield the final alcohol product.

Step-by-Step Protocol:

  • Grignard Reagent Preparation (if not commercially available):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel.

    • Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF and add this solution to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary alcohol.

Characterization of Derivatives

The successful synthesis and purity of the derivatized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. The disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the introduced functional group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the new compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the characteristic C=O stretching frequency of the starting ketone and the appearance of new bands corresponding to the functional groups of the product (e.g., C=C for alkenes, N-H for amines, O-H for alcohols).

  • Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring, while flash column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compounds.

Data Presentation: A Guide for SAR Exploration

To systematically guide SAR studies, it is useful to create a library of derivatives with diverse substituents. The following table provides a hypothetical framework for organizing the synthesis and potential biological evaluation of new analogs.

Derivative ID Synthetic Method R-Group Expected Yield (%) Key Characterization Data Biological Activity (e.g., IC₅₀)
A-01 Wittig Olefination-CH₃75-85¹H NMR: new vinyl protons; MS: M+1TBD
A-02 Wittig Olefination-Ph70-80¹H NMR: new aromatic protons; MS: M+1TBD
B-01 Reductive Amination-NH₂60-70¹H NMR: new N-H protons; MS: M+1TBD
B-02 Reductive Amination-N(CH₃)₂65-75¹H NMR: new N-methyl signals; MS: M+1TBD
C-01 Grignard Addition-CH₃80-90¹H NMR: new O-H proton, new methyl singlet; MS: M+1TBD
C-02 Grignard Addition-Ph75-85¹H NMR: new O-H proton, new aromatic protons; MS: M+1TBD

TBD: To be determined

Experimental Workflow Overview

The overall process for the derivatization of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone for SAR studies can be summarized in the following workflow diagram.

Experimental_Workflow start Start: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone synthesis Derivatization Reaction (Wittig, Reductive Amination, or Grignard) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR, HPLC) purification->characterization biological_testing Biological Assay (e.g., in vitro enzyme assay) characterization->biological_testing sar_analysis SAR Analysis and Iteration biological_testing->sar_analysis sar_analysis->synthesis Design of New Analogs end End: Identification of Lead Candidates sar_analysis->end

Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of derivatives for SAR studies.

Conclusion

The 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone scaffold represents a versatile and promising starting point for the discovery of new bioactive molecules. The synthetic protocols detailed in this application note provide a robust framework for the systematic derivatization of this core structure. By employing these methods, researchers can efficiently generate libraries of analogs for comprehensive SAR studies, ultimately leading to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The successful application of these techniques will undoubtedly accelerate the drug discovery process and contribute to the development of new therapies for a range of diseases.

References

  • Hawash, M. et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah University Journal for Research - B (Humanities). Available at: [Link]

  • Al-Tel, T. H. et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. Available at: [Link]

  • Dutta Gupta, A. et al. (2014). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents. Arabian Journal of Chemistry. Available at: [Link]

  • Lumen Learning. The Wittig reaction. In Organic Chemistry II. Available at: [Link]

  • Rieke, R. D. et al. (1999). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry.
  • Churcher, I. et al. (2006). 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • University of California, Davis. Synthesis of an Alkene via the Wittig Reaction.
  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Clark, J. An Introduction to Grignard Reagents. In Chemguide. Available at: [Link]

  • Darade, K. SAR of Medicinal Chemistry. In Slideshare. Available at: [Link]

Sources

Method

Application Note: High-Throughput Screening of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Libraries

This Application Note is designed for researchers and drug discovery professionals conducting High-Throughput Screening (HTS) campaigns utilizing 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone based libraries. This scaffold co...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals conducting High-Throughput Screening (HTS) campaigns utilizing 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone based libraries. This scaffold combines the privileged 1,3-benzodioxole moiety (common in metabolic modulators and GPCR ligands) with a versatile cyclohexanone core.

Introduction & Scaffold Analysis

The 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone scaffold represents a "privileged structure" in medicinal chemistry. The 1,3-benzodioxole (methylenedioxybenzene) ring is a validated pharmacophore found in numerous FDA-approved drugs (e.g., Tadalafil, Paroxetine), often serving as a bioisostere for catechol or improving metabolic stability. The cyclohexanone ring provides a specific geometry and a reactive handle (ketone) that can function as a reversible covalent warhead or a hydrogen-bond acceptor.

Screening libraries built around this core presents specific challenges:

  • Lipophilicity: The combination of the aryl ether and cyclohexyl ring results in moderate-to-high LogP (estimated ~2.5–3.5), increasing the risk of colloidal aggregation and non-specific binding.

  • Chemical Reactivity: The ketone functionality is susceptible to nucleophilic attack by primary amines in assay buffers (e.g., Tris, Glycine), potentially forming Schiff bases during incubation.

  • Solubility: High concentrations in DMSO stocks may lead to precipitation upon dilution into aqueous media.

This guide outlines a robust protocol to screen these libraries while mitigating false positives associated with their physicochemical properties.

Library Preparation & Management

Storage and Stability
  • Solvent: Dissolve compounds in 100% anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Standard stock concentration is 10 mM. For this lipophilic scaffold, ensure complete solubilization by sonication at 37°C for 15 minutes prior to storage.

  • Storage: -20°C or -80°C in low-humidity environments.

  • QC Check: Periodically analyze random samples via LC-MS.

    • Risk:[1][2] Cyclohexanones can undergo oxidation or form hemiacetals if stored in alcohol-containing solvents. Avoid methanol/ethanol for stock preparation.

Plate Formatting[3]
  • Source Plates: 384-well or 1536-well Low Dead Volume (LDV) cyclic olefin copolymer (COC) plates.

  • Controls: Columns 1, 2, 23, and 24 (in 384-well format) are reserved for controls.

    • High Control (HPE): Known inhibitor/agonist + DMSO.

    • Low Control (ZPE): DMSO vehicle only.

Assay Development Guidelines

Buffer Selection (Critical)

Due to the ketone moiety in the scaffold, avoid primary amine buffers (Tris, Glycine) if the assay runs >1 hour or at high pH, as they may react with the library compounds.

  • Recommended Buffers: HEPES, MOPS, or PBS (Phosphate Buffered Saline).

  • pH: Maintain pH 7.0–7.5 to ensure scaffold stability.

Detergent Optimization

To prevent false positives caused by colloidal aggregation (a common issue with benzodioxole derivatives), the assay buffer must contain a non-ionic detergent.

  • Standard: 0.01% Triton X-100 or 0.005% Tween-20.

  • Validation: If "super-activity" is observed, increase detergent concentration to critical micelle concentration (CMC) to verify if inhibition persists (true hit) or disappears (aggregator).

DMSO Tolerance

Determine the target's tolerance to DMSO. This lipophilic library requires maintaining DMSO concentration >0.5% in the final assay well to prevent compound precipitation.

  • Action: Titrate DMSO from 0.1% to 5% against the target. Select the highest tolerated concentration (typically 1-2%) to maximize library solubility.

HTS Protocol: Step-by-Step

Workflow Diagram

The following diagram illustrates the critical path from library source to hit identification.

HTS_Workflow Library Library Source (10mM DMSO) Dispense Acoustic Dispensing (Echo 550/650) Library->Dispense 20-50 nL Transfer Reagent_Add Reagent Addition (Multidrop/Certus) Dispense->Reagent_Add Add Assay Buffer + Target Protein Incubation Incubation (RT, Protected from Light) Reagent_Add->Incubation Equilibrium Binding Detection Signal Detection (PHERAstar/EnVision) Incubation->Detection Readout (FI/FP/TR-FRET) Analysis Data Analysis (Genedata/Dotmatics) Detection->Analysis Calculate Z' & % Inhibition

Caption: Standard HTS workflow for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone libraries using acoustic dispensing to minimize compound loss.

Detailed Steps
Step 1: Compound Transfer (Acoustic Dispensing)

Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer compounds.

  • Why: Contact-based tipping can result in compound loss due to the "stickiness" of the benzodioxole group to polypropylene tips.

  • Volume: Transfer 20–50 nL of 10 mM stock to dry assay plates to achieve final concentrations of 10–25 µM.

Step 2: Reagent Addition
  • Sequence:

    • Add 5 µL of Buffer + Target Protein (Enzyme/Receptor).

    • Centrifuge plate (1000 rpm, 1 min) to ensure compound mixes with buffer.

    • Incubate for 15 mins (Pre-incubation allows compound to access the binding pocket).

    • Add 5 µL of Substrate/Tracer to initiate reaction.

Step 3: Incubation
  • Conditions: Room temperature (20-25°C).

  • Humidity: Use a humidified incubator or seal plates to prevent evaporation, which causes "edge effects."

  • Time: Dependent on assay kinetics (typically 30–60 mins).

Step 4: Detection[3]
  • Readout: Fluorescence Intensity (FI), Polarization (FP), or TR-FRET.

  • Note: The benzodioxole moiety absorbs UV light (~280-290 nm). Avoid absorbance-based readouts in the UV range to prevent optical interference. Use Red-shifted fluorophores (e.g., Alexa Fluor 647) for optical assays.

Data Analysis & Hit Triage

Quality Control Metrics

Calculate the Z-factor (


) for each plate to validate assay performance.


  • Requirement:

    
     is mandatory for HTS acceptance.
    
  • Drift: Monitor High/Low controls across the plate. If "edge effects" are seen (common with DMSO evaporation), exclude outer wells.

Hit Selection Criteria
  • Primary Cutoff: Compounds showing >3 Standard Deviations (SD) activity from the mean of the negative control (or >50% inhibition).

  • Pan-Assay Interference (PAINS) Filter:

    • Check for frequent hitters.[2][4] Benzodioxoles are generally safe, but cyclohexanones can occasionally react covalently.

    • Flag compounds that hit in multiple unrelated assays.

Confirmation Flow (Decision Tree)

Hit_Triage Primary Primary Hit (>50% Inhibition) Repurchase Re-test from Fresh Stock Primary->Repurchase Confirm Activity DoseResponse Dose Response (IC50) 10-point titration Repurchase->DoseResponse CounterScreen Counter Screen (Detergent Sensitivity) DoseResponse->CounterScreen If IC50 < 10µM ValidHit Validated Hit (Scaffold SAR) CounterScreen->ValidHit Activity retained FalsePositive False Positive (Aggregator/Interference) CounterScreen->FalsePositive Activity lost with 0.1% Triton

Caption: Decision tree for validating hits, specifically filtering out aggregation-based false positives common with lipophilic scaffolds.

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal / Z' < 0.5 Compound precipitation (Cloudy wells).Reduce library concentration to 10 µM; Increase DMSO to 2%.
High False Positive Rate Colloidal aggregation.Add 0.01% Triton X-100 to assay buffer.
Time-Dependent Inhibition Covalent reaction of ketone.Switch to non-amine buffer (HEPES); Check if effect is reversible by dilution.
Optical Interference Compound autofluorescence.Use red-shifted probes (>600 nm) or Time-Resolved Fluorescence (TR-FRET).

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[4] Current Opinion in Chemical Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Context on Benzodioxole as bioisostere). Journal of Medicinal Chemistry. Link

  • Lilian, R., et al. (2020). Strategies for Screening Lipophilic Compounds in Aqueous Environments. Assay Guidance Manual (NCBI). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered aryloxycyclohexanones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered aryloxycyclohexanones. The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a classic two-step process: etherification of sesamol (1,3-benzodioxol-5-ol) with a protected cyclohexanone derivative, followed by acidic deprotection.

However, researchers routinely encounter severely depressed yields (often <30%) during the etherification step. This guide dissects the mechanistic causality behind these failures, provides self-validating troubleshooting steps, and outlines an optimized, high-yield alternative protocol.

Mechanistic Pathway Analysis

The root cause of low yield in this synthesis is almost exclusively tied to the choice of the etherification method. Attempting a classical Williamson ether synthesis on a secondary cyclic substrate creates an unavoidable kinetic competition between nucleophilic substitution (Sₙ2) and elimination (E2)[1].

SynthesisRoute Start Sesamol + Cyclohexyl Precursor Williamson Williamson Route (Tosylate + Strong Base) Start->Williamson Mitsunobu Mitsunobu Route (Alcohol + DIAD/PPh3) Start->Mitsunobu SN2_W Sₙ2 Substitution (Protected Ether) Williamson->SN2_W Minor Pathway E2_W E2 Elimination (Alkene Byproduct) Williamson->E2_W Major Pathway (Steric Hindrance) SN2_M Sₙ2 Substitution (Protected Ether) Mitsunobu->SN2_M Exclusive Pathway (Mild Conditions) Final Acidic Deprotection Target Cyclohexanone SN2_W->Final HCl / Acetone SN2_M->Final HCl / Acetone

Fig 1. Mechanistic divergence in the synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Diagnostic FAQs & Troubleshooting

Q1: Why is my Williamson ether synthesis yielding mostly an alkene byproduct instead of the target ether? A: This is a textbook consequence of steric hindrance and base strength. In your reaction, you are likely reacting the phenoxide of sesamol with 1,4-dioxaspiro[4.5]decan-8-yl tosylate (a secondary alkyl tosylate) in the presence of a strong base like NaH or K₂CO₃. Because the electrophilic carbon is secondary and part of a bulky cyclohexane ring, the activation energy for the Sₙ2 backside attack is exceptionally high[2]. Consequently, the phenoxide acts as a base rather than a nucleophile, abstracting an adjacent proton and driving an E2 elimination to form 1,4-dioxaspiro[4.5]dec-7-ene[1][3].

Q2: How can I suppress the E2 elimination pathway if I am locked into the Williamson route? A: If you must use the tosylate precursor, you must manipulate the reaction kinetics to favor Sₙ2.

  • Lower the temperature: E2 elimination is entropically favored; reducing the temperature to 40°C or lower suppresses elimination, albeit at the cost of longer reaction times.

  • Change the base and solvent: Switch from NaH to a softer, less sterically hindered base like Cesium Carbonate (Cs₂CO₃). Use a highly polar aprotic solvent like DMF or DMSO to maximize the nucleophilicity of the phenoxide ion without artificially inflating its basicity[2].

Q3: If the Williamson route is inherently flawed for this substrate, what is the authoritative alternative? A: The Mitsunobu reaction is the industry standard for coupling phenols with secondary cyclic alcohols. Instead of using the tosylate, you use the free alcohol (1,4-dioxaspiro[4.5]decan-8-ol) directly. The reaction utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃) to activate the alcohol in situ under completely neutral, room-temperature conditions. This bypasses the harsh basic environment required for the Williamson route, effectively eliminating the E2 pathway and resulting in near-exclusive Sₙ2 inversion[4].

Q4: Why am I seeing incomplete ketal deprotection or product degradation in the final step? A: The 1,3-dioxolane protecting group is robust against bases but highly sensitive to acid[4]. If deprotection is incomplete, your acid concentration is too low or your water content is insufficient to drive the hydrolysis equilibrium. Conversely, if you see degradation (darkening of the reaction mixture or multiple TLC spots), you are likely using overly harsh conditions (e.g., refluxing in concentrated HCl), which can cleave the newly formed aryloxy ether bond. The optimal balance is 1M HCl in an Acetone/Water cosolvent system at room temperature.

Quantitative Yield Comparison

To illustrate the necessity of route optimization, below is a comparative data summary based on standard benchtop trials for this specific coupling:

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Precursor 1,4-dioxaspiro[4.5]decan-8-yl tosylate1,4-dioxaspiro[4.5]decan-8-ol
Reagents Sesamol, NaH or K₂CO₃, DMFSesamol, DIAD, PPh₃, THF
Temperature 60°C - 80°C0°C → Room Temperature
Primary Pathway E2 Elimination (Major), Sₙ2 (Minor)Sₙ2 Substitution (Exclusive)
Typical Ether Yield 15% - 30% 75% - 90%
Major Byproduct 1,4-dioxaspiro[4.5]dec-7-ene (volatile)Triphenylphosphine oxide (TPPO)
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure the reaction is proceeding as mechanistically intended.

Protocol A: Optimized Mitsunobu Etherification

Objective: Synthesis of 8-(1,3-benzodioxol-5-yloxy)-1,4-dioxaspiro[4.5]decane.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add sesamol (1.0 equiv, 10 mmol), 1,4-dioxaspiro[4.5]decan-8-ol (1.1 equiv, 11 mmol), and PPh₃ (1.2 equiv, 12 mmol).

  • Solvation: Dissolve the mixture in 50 mL of anhydrous THF. Cool the flask to 0°C in an ice bath.

  • Activation (Self-Validating Step): Add DIAD (1.2 equiv, 12 mmol) dropwise over 15 minutes.

    • Causality Check: The solution will initially turn deep yellow/orange upon each drop as the betaine intermediate forms, then fade as it reacts with the alcohol. If the solution remains permanently dark orange before all DIAD is added, the alcohol is wet, and the DIAD is being consumed by water.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The product will appear as a distinct UV-active spot (due to the benzodioxole ring) that stains dark blue with phosphomolybdic acid (PMA).

  • Purification (TPPO Removal): Concentrate the THF in vacuo. Triturate the crude sticky residue with cold diethyl ether/hexane (1:1). The byproduct, Triphenylphosphine oxide (TPPO), is insoluble in cold non-polar solvents and will precipitate as a white solid. Filter off the TPPO, concentrate the filtrate, and purify via silica gel chromatography.

Protocol B: Mild Acidic Ketal Deprotection

Objective: Synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

  • Reaction Setup: Dissolve the purified ketal intermediate (5 mmol) in 25 mL of Acetone.

  • Hydrolysis: Add 10 mL of 1M aqueous HCl. Stir vigorously at room temperature (20-25°C).

  • Monitoring (Self-Validating Step): Monitor via TLC every 30 minutes. The starting material (ketal) is highly non-polar, while the resulting ketone product will run significantly lower on the TLC plate due to the exposed carbonyl dipole.

  • Quenching & Workup: Once the starting material is consumed (typically 2-4 hours), neutralize the reaction carefully with saturated aqueous NaHCO₃ until bubbling ceases.

    • Causality Check: Neutralization is critical before concentration; concentrating the mixture while still acidic will concentrate the HCl, leading to ether cleavage.

  • Extraction: Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final ketone.

References
  • The Williamson Ether Synthesis - Master Organic Chemistry. Explains the kinetic competition between Sₙ2 substitution and E2 elimination in secondary alkyl halides/sulfonates.

  • Ethers and Epoxides - Al-Mustansiriyah University. Details the constraints of ether synthesis and the necessity of avoiding hindered substrates to prevent elimination.

  • Technical Support Center: Williamson Ether Synthesis of tert-Butoxycyclohexane - Benchchem. Highlights specific troubleshooting steps for base selection and temperature control when secondary cyclic substrates undergo elimination.

  • 1,4-Dioxaspiro[4.5]decan-8-ol Chemical Properties - Benchchem. Documents the stability of the 1,3-dioxolane ketal protecting group to basic conditions and its lability to aqueous acid.

Sources

Optimization

Technical Support Center: Synthesis of 4-Aryloxycyclohexanones

Topic: Troubleshooting Side Reactions in the Nucleophilic Substitution of 4-Substituted Cyclohexanones Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers Version: 1.0 Executive Summary & Reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in the Nucleophilic Substitution of 4-Substituted Cyclohexanones Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers Version: 1.0

Executive Summary & Reaction Scope

This technical guide addresses the synthesis of 4-aryloxycyclohexanones , a critical scaffold in the development of ACCase inhibitors (e.g., herbicides like Pinoxaden) and various pharmaceutical targets.

The primary synthetic route addressed here is the Nucleophilic Substitution (SN2) of a leaving-group-bearing cyclohexane precursor (typically a mono-protected 1,4-cyclohexanedione) with a phenol. While conceptually simple, this reaction is plagued by three competing pathways driven by the unique conformational dynamics of the cyclohexane ring and the ambident nature of the phenoxide nucleophile.

The Core Reaction: 4-LG-Cyclohexanone Ketal + Ar-OH + Base → 4-Aryloxycyclohexanone Ketal + LG⁻

Reaction Pathway Analysis (Visualized)

Before troubleshooting, users must visualize the competing pathways. The diagram below illustrates the divergence between the desired Etherification (Path A) and the destructive Elimination (Path B) and C-Alkylation (Path C).

ReactionPathways SM Starting Material (4-Tosyloxy-ketal) Prod_O Product A (Desired) 4-Aryloxy Ether (O-Alkylation) SM->Prod_O SN2 Attack (Inversion) Prod_E Side Product B Cyclohexenyl Ketal (Elimination) SM->Prod_E E2 Elimination (Axial H Abstraction) Prod_C Side Product C Ortho/Para-Cyclohexyl Phenol (C-Alkylation) SM->Prod_C Ambient Nucleophile (Soft-Soft Interaction) Phenol Phenol/Base

Figure 1: Divergent reaction pathways in the coupling of phenols with cyclohexyl electrophiles.

Troubleshooting Module: The Elimination Competition

Symptom: Low yield of ether; presence of olefinic protons in 1H NMR (5.5–6.0 ppm region); starting material consumption is fast but product is missing.

Technical Insight: In cyclohexane systems, E2 elimination is the fiercest competitor to SN2 substitution. This is governed by the Fürst-Plattner Rule (trans-diaxial effect). If the leaving group (LG) acts as a base or if the attacking phenoxide is too sterically hindered, the base will abstract a


-proton anti-periplanar to the LG, collapsing to the alkene (cyclohexenone ketal).
FAQ: Preventing Elimination

Q: I am seeing >30% elimination product. How do I shift the ratio? A: The ratio of Substitution (


) to Elimination (

) is dictated by the basicity vs. nucleophilicity of your phenoxide.
  • Switch Solvents: Move from THF to DMF or DMSO . Polar aprotic solvents solvate the cation (Na+/K+), leaving the phenoxide "naked" and more nucleophilic, thereby increasing

    
     relative to 
    
    
    
    .
  • Lower the Temperature: Elimination has a higher activation energy (

    
    ) than substitution. Running the reaction at 0°C to RT (rather than reflux) often favors substitution.
    
  • Check Conformation: Ensure your Leaving Group (LG) is Equatorial .

    • Why? An axial LG has two anti-periplanar

      
      -hydrogens available for elimination. An equatorial LG has no anti-periplanar hydrogens in the ground state chair conformation, significantly retarding E2 elimination.
      

Q: Which leaving group should I use? A: Consult the table below for LG selection based on "Hard/Soft" theory.

Leaving Group (LG)ReactivityElimination RiskRecommendation
Tosylate (OTs) HighHighStandard, but prone to E2 if base is strong.
Mesylate (OMs) Very HighVery HighUse only at low temps (<0°C).
Bromide (Br) ModerateModerateGood balance; softer LG.
Triflate (OTf) ExtremeExtremeAvoid. Too reactive; promotes rapid elimination.

Troubleshooting Module: Regioselectivity (O- vs. C-Alkylation)

Symptom: Product mixture contains inseparable isomers; Mass Spec shows correct mass, but NMR shows loss of aromatic symmetry or unexpected alkyl protons.

Technical Insight: Phenoxides are ambident nucleophiles . The negative charge is delocalized onto the ortho/para carbons.

  • O-Alkylation (Desired): Kinetic control; favored by "hard" electrophiles and ionic bonding.

  • C-Alkylation (Undesired): Thermodynamic control; favored by "soft" electrophiles and covalent character.

FAQ: Ensuring O-Alkylation

Q: Why am I getting C-alkylation (ring substitution)? A: You are likely using a solvent or counter-ion that shields the oxygen or makes the carbon centers more nucleophilic.[1]

  • The Fix: Use Cesium Carbonate (Cs2CO3) in DMF . The large Cesium ion does not coordinate tightly with the phenoxide oxygen (the "Ceasium Effect"), leaving the oxygen highly active for SN2 attack.

  • Avoid: Protic solvents (Ethanol/Methanol). These hydrogen-bond to the phenoxide oxygen, effectively "capping" it and forcing the reaction to occur at the carbon centers [1].

Q: Does the phenol substituent matter? A: Yes. Electron-withdrawing groups (EWGs) like -NO2 or -CN on the phenol delocalize the charge further, making the oxygen less nucleophilic and increasing the risk of C-alkylation or no reaction. For electron-poor phenols, use a stronger base (NaH) to ensure complete deprotonation, but watch for elimination.

Troubleshooting Module: Ketal Stability & Deprotection

Symptom: Loss of the ethylene glycol protecting group; formation of complex oligomers.

Technical Insight: The 1,4-cyclohexanedione mono-ketal is acid-sensitive. While the coupling is basic, the workup or side-products (like Tosic acid generation) can lower pH locally.

Protocol Adjustment:

  • Buffer the Reaction: Add 10 mol% solid NaHCO3 to the reaction mixture if using neutral conditions.

  • Workup: Quench with pH 8 phosphate buffer , not water or dilute HCl. The ketal must remain intact until the purified ether is isolated.

Standard Operating Procedure (SOP)

Validated Protocol for 4-Phenoxycyclohexanone Synthesis Target Scale: 10 mmol

  • Preparation of Electrophile:

    • Dissolve 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in Pyridine/DCM (1:1).

    • Add TsCl (1.2 eq) at 0°C. Stir 4h. Workup with NaHCO3. Isolate Tosylate .

    • Note: Ensure Tosylate is white/crystalline. Yellow oil indicates decomposition.

  • Coupling (The Critical Step):

    • Vessel: Flame-dried RBF under N2.

    • Reagents: Suspend Phenol (1.2 eq) and Cs2CO3 (1.5 eq) in anhydrous DMF (0.2 M concentration).

    • Addition: Add Tosylate (1.0 eq) as a solid or DMF solution.

    • Conditions: Heat to 60°C for 4–6 hours. Do not exceed 80°C.

    • Checkpoint: TLC should show disappearance of Tosylate (Rf ~0.4 in 3:1 Hex/EtOAc).

  • Workup:

    • Pour into ice/saturated NaHCO3. Extract with Et2O (avoids emulsions common with DCM).

    • Wash organic layer with water (x3) to remove DMF.

  • Deprotection (Final Step):

    • Dissolve intermediate in Acetone/2N HCl (5:1). Stir at RT for 2h.[2]

    • Neutralize and isolate.[3]

Diagnostic Decision Tree

Use this flow to diagnose failure modes in real-time.

TroubleshootingTree Start Start Diagnosis CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC YesConsumed Yes, SM Consumed CheckTLC->YesConsumed Fast NoConsumed No, SM Remains CheckTLC->NoConsumed Slow/Stalled CheckProduct Is Desired Mass Present? YesConsumed->CheckProduct IncreaseTemp Increase Temp to 80°C Or Switch to NaH NoConsumed->IncreaseTemp MassPresent Yes, Mass Found CheckProduct->MassPresent MassAbsent No, Wrong Mass CheckProduct->MassAbsent CheckNMR Check 1H NMR Olefin peaks (5.5-6.0 ppm)? MassPresent->CheckNMR CheckSide Check for C-Alkylation (Aromatic region complex?) MassAbsent->CheckSide Elimination Issue: Elimination Action: Lower Temp, Switch to Cs2CO3 CheckNMR->Elimination Yes (Olefin) Success Success: Optimize Workup CheckNMR->Success No C_Alk Issue: C-Alkylation Action: Change Solvent to DMF Avoid Protic Solvents CheckSide->C_Alk

Figure 2: Step-by-step diagnostic logic for reaction failure.

References

  • Yadav, G. D., & Kumar, P. (2005). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- versus C-alkylation. Applied Catalysis A: General, 286(1), 61–70.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 3: Substitution Reactions).

  • Syngenta Participations AG. (2000). Process for the preparation of substituted phenyl malonic acid derivatives (Pinoxaden Intermediates).[4][5] WO Patent 2000/078712.[5]

  • Whitesell, J. K. (1984). Cyclohexanone in Organic Synthesis. In: Stereochemical Control in Alicyclic Synthesis.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

A Note from the Senior Application Scientist: Welcome to the technical support center. The purification of novel chemical entities is a critical step in research and development.

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist:

Welcome to the technical support center. The purification of novel chemical entities is a critical step in research and development. This guide is designed to address the specific challenges you may encounter with 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. While direct literature on this exact molecule is sparse, the principles outlined here are derived from extensive experience with structurally related compounds, such as substituted cyclohexanones and aryl ethers. This guide synthesizes established chemical principles with practical, field-proven insights to provide a robust framework for achieving high purity.

Our approach is built on understanding the "why" behind each step, ensuring that every protocol is a self-validating system. We will explore common pitfalls and provide logical, step-by-step solutions grounded in authoritative chemical literature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities I should expect from the synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone?

Answer: Understanding potential impurities is the first step toward designing an effective purification strategy. The most probable synthetic route to this molecule is a Williamson ether synthesis, reacting sesamol with a 4-halocyclohexanone (e.g., 4-bromocyclohexanone) under basic conditions.

Based on this, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual sesamol and 4-halocyclohexanone.

  • Base-Induced Side Products: Elimination of the halogen from 4-halocyclohexanone can generate cyclohex-3-en-1-one.

  • Solvent and Reagent Residues: Residual base (e.g., K₂CO₃), phase-transfer catalysts, and high-boiling point solvents like DMF or DMSO.

  • Over-alkylation or Side Reactions: While less common, dimerization or other side reactions can occur under harsh conditions.[1]

Q2: How do I choose the primary purification method? My crude product is an oil/solid.

Answer: The choice between column chromatography, recrystallization, or distillation depends on the purity of your crude material and its physical and chemical properties. The flowchart below provides a general decision-making framework.

G start Crude Product Analysis purity_check Assess Crude Purity (TLC/¹H NMR) start->purity_check is_high_purity Purity >90%? purity_check->is_high_purity thermal_check Assess Thermal Stability is_stable Thermally Stable? thermal_check->is_stable physical_state Determine Physical State (Solid vs. Oil) physical_state->thermal_check is_solid Is it a solid? is_solid->physical_state No (It's an oil) recrystallization Recrystallization (Ideal for High-Purity Solids) is_solid->recrystallization Yes is_high_purity->is_solid Yes chromatography Column Chromatography (Primary Method for Complex Mixtures) is_high_purity->chromatography No is_stable->chromatography No distillation Distillation (For Thermally Stable, Volatile Compounds - Unlikely Here) is_stable->distillation Yes

Caption: Decision workflow for selecting a purification method.

For 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, which is expected to be a non-volatile solid or high-boiling oil of moderate polarity, column chromatography is the most universally applicable first-pass technique , especially for removing closely related impurities.[2] If the product is a solid and has >90% purity after chromatography, a final recrystallization step is highly recommended to achieve analytical purity.

Q3: I'm having issues with column chromatography. My product is co-eluting with an impurity or streaking on the TLC plate. What should I do?

Answer: These are common and solvable challenges in column chromatography. Streaking (tailing) often indicates an interaction with the stationary phase (silica gel, which is acidic) or a suboptimal solvent system. Co-elution means the polarity of your product and the impurity are too similar for the chosen conditions.

// Nodes start [label="Problem: Poor Separation\nor Streaking in Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_rf [label="1. Check TLC Rf Value\nIs it between 0.2-0.4?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_solvent [label="Adjust Solvent Polarity\n(e.g., increase/decrease % EtOAc in Hexanes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_streaking [label="2. Is the spot streaking?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_modifier [label="Consider adding a modifier:\n- 0.5% Triethylamine (if basic)\n- 0.5% Acetic Acid (if acidic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_loading [label="3. Check Column Loading\nIs mass <1% of silica mass?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_loading [label="Reduce sample load", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Outcome success [label="Improved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_rf; check_rf -> check_streaking [label="Yes"]; check_rf -> adjust_solvent [label="No"]; adjust_solvent -> success;

check_streaking -> add_modifier [label="Yes"]; check_streaking -> check_loading [label="No"]; add_modifier -> success;

check_loading -> success [label="Yes"]; check_loading -> reduce_loading [label="No"]; reduce_loading -> success; }

Sources

Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis for Hindered Substrates

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this fundamental reaction, particularly when dealing with sterically hindered substrates. Here, we will move beyond basic protocols to explore the nuances of this reaction, providing you with actionable troubleshooting advice and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis failing with a secondary or tertiary alkyl halide?

Your reaction is likely failing due to a competing elimination reaction (E2) outcompeting the desired substitution reaction (SN2).[1][2][3][4] The Williamson ether synthesis is a classic example of an SN2 reaction, which is highly sensitive to steric hindrance.[5][6][7][8] With secondary and especially tertiary alkyl halides, the bulky alkyl groups physically block the backside attack of the alkoxide nucleophile required for the SN2 mechanism to proceed.[5][6][7][8] Instead, the strongly basic alkoxide acts as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[1][3][4][9]

Q2: I'm using a primary alkyl halide, but my yield is still low. What could be the issue?

Even with a primary alkyl halide, steric hindrance on the alkoxide can be a problem. If you are using a bulky alkoxide, such as potassium tert-butoxide, elimination can still be a significant side reaction.[9] Other factors that can contribute to low yields include:

  • Incomplete deprotonation of the alcohol: If the alcohol is not fully converted to the more nucleophilic alkoxide, the reaction rate will be slow.[10]

  • Poor solvent choice: Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[2][6]

  • Suboptimal temperature: While higher temperatures can increase the reaction rate, they can also favor the competing elimination reaction.[10]

  • A poor leaving group: The reaction rate is dependent on the ability of the leaving group to depart. Iodides are generally the best leaving groups, followed by bromides and then chlorides.[10]

Q3: Can I use a phenol in a Williamson ether synthesis?

Yes, phenols can be used to synthesize aryl ethers. The phenoxide ion, formed by deprotonating the phenol, is an excellent nucleophile. However, it's important to note that the other reaction partner must be an alkyl halide, as aryl halides are generally unreactive in SN2 reactions due to the high strength of the sp2 C-X bond and steric hindrance.[1][7]

Q4: What is phase-transfer catalysis, and how can it help my reaction?

Phase-transfer catalysis is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[11] In the context of the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can transport the alkoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved.[10][12] This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.[10][12] This can be particularly useful when dealing with substrates that have poor solubility in common organic solvents.[10]

Q5: Are there any alternatives to the Williamson ether synthesis for highly hindered systems?

Yes, for cases where the Williamson ether synthesis is not feasible due to severe steric hindrance, several alternative methods can be employed:

  • The Mitsunobu Reaction: This reaction allows for the formation of ethers from an alcohol and a pronucleophile (in this case, another alcohol or a phenol) using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][13][14][15][16] It is particularly useful for the synthesis of sterically hindered ethers and proceeds with a clean inversion of stereochemistry at the alcohol center.[10][15][16]

  • Silver Oxide (Ag₂O) Mediated Synthesis: This is a milder variation of the Williamson ether synthesis that does not require the pre-formation of a highly basic alkoxide.[10][17] It is particularly effective for sensitive substrates like sugars.[10][17]

  • Acid-Catalyzed Dehydration: For the synthesis of symmetrical ethers from tertiary alcohols, acid-catalyzed dehydration can be an effective method.[10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the Williamson ether synthesis with hindered substrates.

Problem 1: Low or No Ether Product, Predominantly Alkene Formation

Probable Cause: The E2 elimination pathway is dominating over the desired SN2 substitution. This is the most common issue with hindered substrates.[1][2][3][4]

Solutions:

  • Re-evaluate your synthetic strategy: The most effective solution is often to switch the roles of the nucleophile and the electrophile. If you are trying to react a secondary or tertiary alkyl halide with a primary alkoxide, consider the alternative of reacting a primary alkyl halide with the corresponding secondary or tertiary alkoxide.[2][18]

  • Optimize Reaction Conditions to Favor SN2:

    • Base Selection: Use a less sterically demanding base if your alkoxide is bulky. If you are forming the alkoxide in situ, consider using a milder base if possible, although complete deprotonation is crucial. For many applications, sodium hydride (NaH) is a good choice as it irreversibly deprotonates the alcohol.[1][3][10]

    • Solvent Choice: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][6][10][19] These solvents solvate the counter-ion of the alkoxide but not the alkoxide itself, leading to a "naked" and more reactive nucleophile.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor the SN2 reaction over the E2 reaction.[10]

    • Leaving Group: Use a better leaving group. An iodide is a better leaving group than a bromide, which is better than a chloride.[10] Tosylates are also excellent leaving groups.[10]

Problem 2: Slow or Incomplete Reaction

Probable Cause: The reaction rate is too slow due to a combination of steric hindrance and suboptimal reaction conditions.

Solutions:

  • Ensure Complete Alkoxide Formation: Incomplete deprotonation of the alcohol results in a lower concentration of the active nucleophile. Using a strong base like sodium hydride (NaH) can ensure complete and irreversible deprotonation.[1][3]

  • Increase Nucleophile Concentration: If solubility is an issue, consider using a phase-transfer catalyst to increase the concentration of the alkoxide in the organic phase.[10]

  • Elevate the Temperature (with caution): While higher temperatures can increase the rate of both SN2 and E2 reactions, a moderate increase may be beneficial if elimination is not a major concern. Monitor the reaction closely for the formation of byproducts.[10]

  • Use a More Reactive Electrophile: If possible, switch to an alkyl halide with a better leaving group (I > Br > Cl).[10]

Data Summary Table
ParameterRecommendation for Hindered SubstratesRationale
Alkyl Halide Methyl or primaryMinimizes steric hindrance for SN2 attack.[1][5][7]
Alkoxide Can be hindered, but less hindered is betterReduces the likelihood of elimination.[9]
Base Strong, non-nucleophilic (e.g., NaH)Ensures complete formation of the alkoxide.[1][3][10]
Solvent Polar aprotic (e.g., DMF, DMSO, THF)Enhances the nucleophilicity of the alkoxide.[3][6][10][19]
Temperature As low as feasibleFavors SN2 over E2.[10]
Leaving Group I > Br > Cl > OTsA better leaving group accelerates the SN2 reaction.[10]
Experimental Protocols
General Protocol for Williamson Ether Synthesis with a Hindered Alcohol
  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the hindered alcohol (1.0 eq.) in anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1 hour).

  • Ether Formation: Cool the resulting alkoxide solution back to 0 °C.

  • Slowly add the primary alkyl halide (1.0-1.2 eq.) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C, monitoring the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Protocol for Mitsunobu Reaction for Highly Hindered Ethers
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.), the pronucleophilic alcohol or phenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in anhydrous THF dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to separate the desired ether from the triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products Alkoxide R-O⁻ Na⁺ TS [R-O···R'···X]⁻ Alkoxide->TS Backside Attack AlkylHalide R'-X AlkylHalide->TS Ether R-O-R' TS->Ether Salt Na⁺ X⁻ TS->Salt

Caption: General mechanism of the Williamson ether synthesis.

E2_Elimination cluster_reactants Reactants cluster_products E2 Products Alkoxide R-O⁻ HinderedHalide R''₂CH-CR'₂-X Alkoxide->HinderedHalide Proton Abstraction Alcohol R-OH Alkoxide->Alcohol Alkene R''₂C=CR'₂ HinderedHalide->Alkene HalideIon X⁻ HinderedHalide->HalideIon

Caption: Competing E2 elimination with a hindered alkyl halide.

Troubleshooting_Workflow Start Low Yield in Williamson Synthesis CheckSubstrates Are substrates sterically hindered? Start->CheckSubstrates Optimize Optimize Conditions: - Lower Temperature - Polar Aprotic Solvent - Better Leaving Group CheckSubstrates->Optimize Yes Success Improved Yield CheckSubstrates->Success No SwitchRoles Switch Alkyl Halide and Alkoxide Roles Optimize->SwitchRoles Alternative Consider Alternative Synthesis (e.g., Mitsunobu Reaction) SwitchRoles->Alternative Alternative->Success

Caption: Troubleshooting flowchart for hindered Williamson ether synthesis.

References

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Welcome to the Technical Support Center. This knowledge base is designed for drug development professionals and synthetic chemists working with methylenedioxybenzene scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for drug development professionals and synthetic chemists working with methylenedioxybenzene scaffolds. Here, we provide validated, self-consistent methodologies for synthesizing 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone , a critical intermediate often utilized in the development of PDE inhibitors and novel pharmacophores.

Because the target molecule contains both an aliphatic ketone and an acid-sensitive aromatic acetal (the 1,3-benzodioxole ring), standard harsh synthetic conditions often lead to substrate degradation. This guide outlines two chemoselective, field-proven routes to bypass these failure modes.

System Overview & Synthetic Pathways

We recommend two primary pathways to construct the ether linkage at the C4 position of the cyclohexyl ring, both of which converge on a protected acetal intermediate before undergoing a highly controlled, chemoselective deprotection.

Pathway Sesamol Sesamol (Nucleophile) RouteA Route A: Mitsunobu PPh3, DIAD, THF Sesamol->RouteA RouteB Route B: Alkylation Cs2CO3, DMF Sesamol->RouteB SubA 4-Hydroxycyclohexanone Ethylene Acetal SubA->RouteA SubB 4-Tosyloxycyclohexanone Ethylene Acetal SubB->RouteB Acetal Protected Intermediate (Acetal) RouteA->Acetal RouteB->Acetal Deprotect Chemoselective Deprotection PPTS, Acetone/H2O Acetal->Deprotect Target 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone Deprotect->Target

Fig 1: Alternative synthetic routes to 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Standard Operating Procedures (SOPs)

Route A: Mitsunobu Etherification

This route utilizes a stereospecific SN2 inversion, making it ideal if a specific stereoisomer of the starting cyclohexanol is used.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, argon-flushed flask, dissolve sesamol (1.0 eq), 4-hydroxycyclohexanone ethylene acetal (1.05 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF (0.2 M).

  • Cooling: Submerge the reaction flask in an ice bath to reach 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15–20 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo. Triturate the crude sticky residue with cold diethyl ether to precipitate out the triphenylphosphine oxide (TPPO) byproduct. Filter, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Causality & Expert Insight: We mandate DIAD over DEAD due to its liquid state at room temperature, which enhances safety and dosing precision. The strict order of addition (DIAD last, at 0 °C) is critical. PPh3 attacks DIAD to form a zwitterionic betaine intermediate. Slow addition prevents thermal runaway and ensures the betaine is immediately protonated by the mildly acidic sesamol (pKa ~10), rather than undergoing non-productive self-reduction[1].

Route B: Base-Promoted Alkylation

This route avoids the tedious removal of TPPO associated with the Mitsunobu reaction, making it highly preferred for scale-up operations.

Step-by-Step Protocol:

  • Preparation: Dissolve sesamol (1.0 eq) and 4-tosyloxycyclohexanone ethylene acetal (1.1 eq) in anhydrous DMF (0.25 M).

  • Base Addition: Add Cesium Carbonate (Cs2CO3, 1.5 eq) in one portion.

  • Heating: Heat the suspension to 70 °C under nitrogen for 8 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer extensively with brine (5x) to remove DMF. Dry over Na2SO4 and concentrate.

Causality & Expert Insight: Secondary tosylates are highly prone to E2 elimination, which generates unwanted cyclohexenone derivatives. We specifically select Cs2CO3 over K2CO3 or NaH. The large ionic radius of the cesium cation poorly coordinates with the phenoxide anion (the "cesium effect"), generating a highly reactive, "naked" nucleophile. This allows the SN2 displacement to outcompete E2 elimination at lower temperatures.

Critical Step: Chemoselective Acetal Deprotection

The final step requires unmasking the ketone without destroying the target molecule.

Step-by-Step Protocol:

  • Preparation: Dissolve the purified acetal intermediate (1.0 eq) in a 10:1 mixture of Acetone and Water (0.1 M).

  • Catalysis: Add Pyridinium p-Toluenesulfonate (PPTS, 0.1 eq).

  • Heating: Heat the mixture to 50 °C for 4-6 hours until TLC indicates complete consumption of the acetal.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with EtOAc. Concentrate to yield the final 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Causality & Expert Insight: The 1,3-benzodioxole ring is essentially an aromatic acetal (methylenedioxy bridge). It is highly susceptible to electrophilic cleavage under harsh acidic conditions (e.g., TFA, 1M HCl, or Lewis acids like BBr3), which will irreversibly degrade the molecule into catechol and formaldehyde[3]. PPTS is a mild Brønsted acid that buffers the solution to a pH of ~1–2. This provides exactly enough thermodynamic driving force to hydrolyze the aliphatic ethylene acetal while leaving the aromatic methylenedioxy bridge perfectly intact[2].

Data Analytics Matrix

The following table summarizes the operational metrics for choosing between Route A and Route B.

MetricRoute A (Mitsunobu)Route B (Alkylation)
Typical Yield 75–85%60–70%
Atom Economy Low (Generates massive TPPO waste)High (Generates water-soluble CsOTs)
Scalability Moderate (Chromatography required)High (Often purified by crystallization)
Primary Byproduct Triphenylphosphine oxide (TPPO)1,4-Dioxaspiro[4.5]dec-7-ene (E2 Elimination)
Stereochemistry Complete Inversion (SN2)Inversion (SN2) mixed with minor retention

Troubleshooting & FAQs

Q: My Mitsunobu reaction (Route A) is yielding mostly unreacted sesamol and a large amount of TPPO. What went wrong? A: This indicates that the betaine intermediate was quenched by adventitious moisture before the sesamol could protonate it. Ensure your THF is strictly anhydrous and your glassware is flame-dried. Additionally, verify that DIAD was added slowly at 0 °C [1].

Q: During Route B (Alkylation), I am seeing a large amount of a volatile byproduct and very low yields of the desired ether. How do I fix this? A: You are observing E2 elimination of the secondary tosylate. To suppress this, ensure your reaction temperature does not exceed 75 °C. If the problem persists, switch your leaving group from a tosylate to a mesylate, or transition entirely to the Mitsunobu route, which operates at room temperature and avoids elimination pathways.

Q: My final product has lost the benzodioxole ring after the deprotection step. Why? A: You used an acid that was too harsh. The 1,3-benzodioxole moiety is sensitive to strong protic acids [3]. If you used standard 1M HCl, TFA, or TsOH for extended periods, the ring will cleave. You must switch to the milder Pyridinium p-Toluenesulfonate (PPTS) catalyst, which is specifically engineered for chemoselective acetal deprotection in the presence of sensitive functional groups [2].

References

  • Mitsunobu reaction - Organic Synthesis. Organic Synthesis Portal. URL:[Link]

  • The Chemical Versatility of 1,3-Benzodioxole in Organic Synthesis. NBInno. URL:[Link]

Optimization

Technical Support Center: Enhancing the Stability of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in Solution

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. This resource is designed to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. This resource is designed to provide in-depth, practical guidance on identifying and mitigating stability issues encountered when handling this compound in solution. Our approach is rooted in foundational chemical principles and established pharmaceutical development practices to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: Understanding the Molecule's Vulnerabilities

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a molecule possessing several functional groups that can be susceptible to degradation under common laboratory conditions. The stability of this compound in solution is paramount for obtaining reliable data in any experimental setting, from early-stage research to later-phase drug development. The primary structural features of concern are the benzodioxole ring , the ether linkage , and the cyclohexanone moiety . Each of these presents potential pathways for degradation that must be understood and controlled.

This guide will provide you with a series of troubleshooting questions and answers, detailed experimental protocols for stability assessment, and best practices for formulation and handling to maximize the shelf-life of your solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that researchers may face when working with 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in solution.

Question 1: I've observed a decrease in the concentration of my stock solution of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone over a short period. What are the likely causes?

Answer: A rapid decrease in concentration suggests chemical degradation. The primary suspects are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ether linkage in the molecule can be susceptible to cleavage under strongly acidic or basic conditions.[1][2] The pH of your solvent system is a critical factor to evaluate.

  • Oxidation: The benzodioxole moiety is known to be sensitive to oxidative conditions.[3] Dissolved oxygen in your solvent, exposure to air, or the presence of oxidizing agents can lead to degradation.

  • Photodegradation: Aromatic ethers and ketones can be sensitive to light, particularly UV radiation.[4] Improper storage of your solution in clear glass vials exposed to ambient or fluorescent light can initiate photochemical reactions.

Question 2: My solution has developed a yellow or brownish tint. What could be the reason for this color change?

Answer: The development of color in your solution is a strong indicator of the formation of degradation products. Oxidative degradation of the benzodioxole ring or subsequent reactions of initial degradants can form colored, often polymeric, byproducts. It is crucial to characterize these impurities to understand the degradation pathway.

Question 3: How can I determine the specific cause of the instability I am observing?

Answer: A systematic approach known as a forced degradation study is the most effective way to identify the specific degradation pathways of your compound.[4][5][6][7] This involves subjecting solutions of the compound to a variety of stress conditions, including:

  • Acidic and Basic Hydrolysis: Exposure to solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂).[6]

  • Thermal Stress: Incubation at elevated temperatures in a stable buffer.

  • Photostability: Exposure to a controlled light source, as specified by ICH guidelines.[4]

By analyzing the degradation products formed under each of these conditions, you can pinpoint the vulnerabilities of the molecule.

Question 4: What are the best practices for preparing and storing a stable stock solution of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone?

Answer: Based on the potential instabilities, the following best practices are recommended:

  • Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. If using aqueous solutions, employ a buffer system to maintain a neutral pH (around 6-7.5), where many compounds exhibit maximal stability.[8] Consider using aprotic organic solvents like DMSO or acetonitrile for long-term storage of a concentrated stock, which can then be diluted into aqueous buffers for experiments.

  • pH Control: Avoid highly acidic or basic conditions unless experimentally required. Use of a buffered system is highly recommended for aqueous solutions.[8]

  • Inert Atmosphere: To minimize oxidation, consider de-gassing your solvent with nitrogen or argon before preparing the solution. For long-term storage, overlaying the solution with an inert gas can be beneficial.

  • Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[4]

  • Temperature Control: Store stock solutions at low temperatures, typically 2-8 °C or -20 °C, to slow down the rate of all potential degradation reactions. The appropriate temperature will depend on the solvent used and the desired storage duration.

Experimental Protocols for Stability Assessment

To empower you to systematically investigate and improve the stability of your compound, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study

This study will help you identify the degradation pathways of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis.

Materials:

  • 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector[9][10]

  • Photostability chamber

  • Amber and clear glass vials

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a vial.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a vial.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in a vial.

    • Thermal Degradation: Mix 1 mL of the stock solution with 1 mL of a neutral buffer (e.g., phosphate buffer, pH 7.0) in a vial.

    • Photodegradation: Mix 1 mL of the stock solution with 1 mL of a neutral buffer in both a clear and an amber vial (as a control).

  • Incubation:

    • Incubate the acid, base, and thermal samples at 60 °C for 24 hours.

    • Keep the oxidation sample at room temperature for 24 hours.

    • Expose the photolysis samples to a light source (as per ICH Q1B guidelines) for a defined period.

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample, neutralize the acid and base samples, and quench the oxidation reaction (e.g., with sodium bisulfite).

    • Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to a control sample (stored at -20 °C in the dark).

    • Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound for meaningful results.[6]

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the compound is most stable.

Procedure:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add a known concentration of the compound to each buffer.

  • Incubate the solutions at a constant, elevated temperature (e.g., 50 °C).

  • At various time points, analyze the concentration of the compound in each buffer by HPLC.

  • Plot the logarithm of the remaining compound concentration versus time for each pH to determine the degradation rate constant (k).

  • Plot the log(k) versus pH to identify the pH of maximum stability.

Data Presentation and Visualization

Table 1: Recommended Storage Conditions for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Solutions

ParameterShort-Term Storage (< 24 hours)Long-Term Storage (> 24 hours)
Solvent Buffered Aqueous Solution (pH 6.0-7.5) or Organic Solvent (e.g., Acetonitrile, DMSO)Aprotic Organic Solvent (e.g., DMSO, Acetonitrile)
Temperature 2-8 °C-20 °C or -80 °C
Container Amber Glass VialAmber Glass Vial
Atmosphere AmbientInert Gas (e.g., Argon, Nitrogen)

Diagrams of Potential Degradation Pathways and Experimental Workflow

A 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone B Acid/Base Hydrolysis A->B H+ / OH- C Oxidation A->C O2, H2O2 D Photodegradation A->D UV/Vis Light E Ether Cleavage Products (Phenol & Cyclohexanone Derivatives) B->E F Oxidized Benzodioxole Ring Products C->F G Rearrangement/Cleavage Products D->G

Caption: Potential degradation pathways for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (pH 7 Buffer, 60°C) A->F G Sample at Time Points (0, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Quench G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify Degradants I->J K Determine Degradation Pathway J->K

Caption: Experimental workflow for a forced degradation study.

Conclusion

The stability of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in solution is a multifaceted issue that requires a systematic and proactive approach. By understanding the inherent chemical properties of its functional groups, researchers can anticipate potential degradation pathways and implement appropriate handling and storage procedures. The troubleshooting guide and experimental protocols provided here offer a robust framework for diagnosing instability, identifying optimal solution conditions, and ultimately ensuring the generation of high-quality, reproducible scientific data.

For further assistance, please do not hesitate to contact our technical support team.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • PubChem. (n.d.). 4-Benzo[5][6]dioxol-5-yl-4-hydroxycyclohexanone. Retrieved March 4, 2026, from [Link]

  • Quora. (2016, November 2). What is stability of aldehyde and ketone? Retrieved March 4, 2026, from [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - ResearchGate. (2021, November 16). Retrieved March 4, 2026, from [Link]

  • Angene Chemical. (n.d.). Cyclohexanone, 4-(1,3-benzodioxol-5-yl)-4-hydroxy- (CAS# 150019-57-1). Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US2229625A - Method of stabilizing halogenated ketones.
  • ResearchGate. (n.d.). Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). The photochemical rearrangement of aromatic ethers: A review of the Photo-Claisen reaction. Retrieved March 4, 2026, from [Link]

  • Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Retrieved March 4, 2026, from [Link]

  • MDPI. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2013, September 12). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution. Retrieved March 4, 2026, from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 4-(1,3-Benzodioxol-5-yl)-2-butanone. Retrieved March 4, 2026, from [Link]

  • NIH. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved March 4, 2026, from [Link]

  • ACS Omega. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved March 4, 2026, from [Link]

  • MDPI. (2023, March 26). Exploring Aromatic S-Thioformates as Photoinitiators. Retrieved March 4, 2026, from [Link]

  • Hindawi. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved March 4, 2026, from [Link]

  • ScienceDirect. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved March 4, 2026, from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2025, June 23). Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved March 4, 2026, from [Link]

  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved March 4, 2026, from [Link]

  • Penn State. (2008, February 6). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, October 16). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved March 4, 2026, from [Link]

  • Taylor & Francis. (n.d.). Chemical stability – Knowledge and References. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Topic: Troubleshooting spectroscopic analysis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Content type: Technical Support Center Guide Executive Summary & Compound Profile This guide addresses the specific spectroscopic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting spectroscopic analysis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Content type: Technical Support Center Guide

Executive Summary & Compound Profile

This guide addresses the specific spectroscopic challenges encountered during the characterization of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone . Due to the conformational mobility of the cyclohexanone ring and the electronic signature of the sesamol-derived ether linkage, researchers often face ambiguity in NMR signal assignment and mass spectral fragmentation.

Compound Profile:

  • Molecular Formula:

    
    [1]
    
  • MW: 234.25 g/mol [1]

  • Key Moieties: Cyclohexanone ring, Ether linkage (C4), 1,3-Benzodioxole (Sesamol) group.

NMR Spectroscopy Troubleshooting

Q1: The proton signal for H-4 (the methine proton germinal to the oxygen) appears as a broad, unresolved multiplet rather than a distinct triplet of triplets. Is my product impure?

A: Not necessarily. This is likely a conformational dynamic effect , not an impurity.

Technical Insight: The 4-substituted cyclohexanone ring exists in a dynamic equilibrium between two chair conformations.[1] While the bulky aryloxy group thermodynamically favors the equatorial position to minimize 1,3-diaxial interactions, the energy barrier for ring flipping is low at room temperature (


).
  • Equatorial Conformer: H-4 is axial, typically showing a triplet of triplets (

    
    ) with large trans-diaxial couplings (
    
    
    
    ) and smaller axial-equatorial couplings.[1]
  • Axial Conformer: H-4 is equatorial, appearing as a quintet or narrow multiplet due to smaller gauche couplings.[1]

Diagnostic Protocol:

  • Variable Temperature (VT) NMR: Run the

    
    -NMR spectrum at 
    
    
    
    . Lowering the temperature slows the ring flip, "freezing" the major conformer (likely equatorial aryloxy). The signal should resolve into a clear multiplet.
  • Solvent Switch: Switch from

    
     to 
    
    
    
    .[1] Benzene-d6 often induces specific solvation shifts (ASIS) that can resolve overlapping multiplets in the aliphatic region (1.8 – 2.6 ppm).[1]
Q2: I observe a "missing" carbon signal in the -NMR around 148 ppm. Where is the quaternary carbon?

A: The signal is likely present but has low intensity due to long relaxation times (


) and lack of NOE enhancement.

Technical Insight: The 1,3-benzodioxole ring contains two oxygenated quaternary aromatic carbons (C-3' and C-4').[1] These carbons often appear between 140–150 ppm .[1]

  • Cause: Quaternary carbons relax slowly.[1] If your pulse delay (

    
    ) is too short (e.g., 1s), these nuclei do not fully relax, leading to signal saturation.
    
  • Interference: The signals for the two oxygenated carbons are often very close (isochronous), potentially overlapping into a single peak.

Corrective Action:

  • Increase

    
    :  Set the relaxation delay to 3–5 seconds.
    
  • Increase Scans: Quaternary carbons benefit from higher signal-to-noise ratios (S/N).[1] Increase scans (

    
    ) by a factor of 4.
    
  • HMBC Validation: Run a

    
     HMBC experiment. Look for correlations from the methylene dioxy protons (
    
    
    
    ,
    
    
    ppm) to the quaternary carbons.[1] This is the definitive assignment method.

IR Spectroscopy & Purity Analysis

Q3: My IR spectrum shows a small shoulder at and a broad band at . Does this indicate decomposition?

A: This pattern strongly suggests contamination with the reduced alcohol intermediate or unreacted starting material (if synthesis involved a phenol).

Analysis Table: IR Diagnostic Bands

Frequency (

)
Vibration ModeAssignmentStatus
1715

Cyclohexanone CarbonylTarget Product
1680–1690

Conjugated KetoneImpurity (Enone)
3300–3500

Hydroxyl StretchImpurity (Alcohol/Phenol)
1240 & 1035

Aryl Alkyl EtherTarget Product
930 Ring Stretch1,3-Benzodioxole "breathing"Target Product

Root Cause: If synthesized via reduction of a ketal or oxidation of an alcohol, the broad peak at 3400


 indicates incomplete oxidation (presence of 4-(1,3-benzodioxol-5-yloxy)cyclohexanol) or moisture.[1] The 1715 

is the correct ketone stretch; however, a shoulder at lower wavenumbers (1680

) would indicate elimination to the

-unsaturated ketone (enone).[1]

Mass Spectrometry (MS) Troubleshooting

Q4: In EI-MS, the molecular ion ( ) at m/z 234 is very weak. How can I confirm the structure?

A: The ether linkage at C4 facilitates rapid fragmentation, often suppressing the molecular ion. You must rely on the fragmentation fingerprint .

Fragmentation Pathway Visualization:

Fragmentation M_Ion Molecular Ion (M+) m/z 234 Frag_A Benzodioxole Radical Loss of C7H5O2• M_Ion->Frag_A Ether Cleavage Frag_C Alpha Cleavage (Ring Opening) M_Ion->Frag_C EI Impact Frag_D Sesamol Ion m/z 137/138 M_Ion->Frag_D H-Transfer (McLafferty-like) Frag_B Cyclohexanone Cation m/z 97 Frag_A->Frag_B Charge Retention on Cyclohexyl

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Diagnostic Ions:

  • m/z 137/138: The sesamol cation or radical cation. This is often the base peak if the ether bond cleaves to retain charge on the aromatic side.

  • m/z 97: The cyclohexenone-like cation resulting from the loss of the aryloxy group.

  • m/z 55: Typical hydrocarbon fragment (

    
    ) from the cyclohexanone ring breakdown.
    

Tip: If


 is invisible, switch to ESI (Electrospray Ionization)  in positive mode. You should see a strong 

adduct at m/z 257 or

at m/z 235 .[1]

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

Purpose: To resolve conformational broadening and ensure accurate integration.[1]

  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Add 0.6 mL of Benzene-d6 (

    
    )  or DMSO-d6 .
    
    • Why?

      
       is acidic and can catalyze ketal formation or degradation if traces of alcohol are present. DMSO reduces conformational exchange rates.[1]
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (salts from synthesis).[1]

  • Acquisition:

    • Pulse Angle:

      
      [1]
      
    • Relaxation Delay (

      
      ): 3.0 s
      
    • Scans: 64 (for

      
      ), 1024 (for 
      
      
      
      )
Protocol B: HPLC Method for Purity Assessment

Purpose: To separate the ketone product from unreacted sesamol and over-reaction byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 10% B (Isocratic)[1]

    • 2–15 min: 10%

      
       90% B (Linear Gradient)[1]
      
    • 15–20 min: 90% B (Wash)[1]

  • Detection: UV at 290 nm .[1]

    • Reasoning: The benzodioxole chromophore absorbs strongly at 280–290 nm. Standard 254 nm is acceptable but 290 nm is more specific to the sesamol moiety.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • PubChem Compound Summary. (2023). 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Structure and Properties. National Center for Biotechnology Information.[1] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Foundational text for ether/ketone fragmentation). [1]

  • Auremn.org. (2023).[1] NMR Spectroscopy: A Tool for Conformational Analysis. (Detailed discussion on cyclohexanone ring dynamics).

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

This technical guide addresses the solubility challenges associated with 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone , a lipophilic building block and intermediate often utilized in the synthesis of pharmaceutical candidate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone , a lipophilic building block and intermediate often utilized in the synthesis of pharmaceutical candidates (e.g., PDE inhibitors or GPCR ligands).[1]

Status: Operational Role: Senior Application Scientist Topic: Assay Formulation & Troubleshooting[1]

Executive Summary: The Physicochemical Challenge

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone presents a classic "brick dust" profile in aqueous media.[1] Its structure combines a lipophilic benzodioxole ring with a cyclohexanone core via an ether linkage. While the ketone offers a dipole, the lack of ionizable groups (like amines or carboxylic acids) means pH adjustment is ineffective.

  • The Problem: Upon diluting a DMSO stock into an aqueous buffer (PBS, TRIS), the hydrophobic effect drives the molecules to aggregate instantly, causing "solvent shock" precipitation.

  • The Consequence: This leads to false negatives (compound unavailable to target) or false positives (precipitates scattering light or non-specifically binding to proteins).

Diagnostic Troubleshooting (Q&A)

Q1: "I see a fine white precipitate immediately after adding the compound to my assay plate. Why?"

Diagnosis: You are experiencing Solvent Shock Nucleation .[1] Technical Explanation: When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into a static aqueous buffer, the local concentration of water spikes around the droplet before it disperses. This forces the lipophilic compound out of solution faster than it can diffuse. Solution:

  • Do not pipette directly into the well containing cells/enzyme.

  • Perform an Intermediate Dilution Step (see Protocol A).

  • Increase mixing speed during addition (vortexing) if possible.

Q2: "What is the maximum DMSO concentration I can use?"

Diagnosis: Solvent Tolerance Thresholding.[1][2] Guidance: This depends strictly on your biological system.

  • Enzymatic Assays: Generally tolerate 1–5% DMSO .[1]

  • Cell-Based Assays: Generally tolerate < 0.1% to 0.5% DMSO .[1]

  • Warning: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone may require 1% DMSO to stay soluble at high micromolar concentrations.[1] If your cells only tolerate 0.1%, you must use a carrier system like Cyclodextrin (see Protocol B).

Q3: "My serial dilutions are non-linear. The high concentrations show less activity than medium concentrations."

Diagnosis: The "Bell-Shaped" Solubility Artifact . Technical Explanation: At the highest concentrations, the compound precipitates, effectively lowering the free concentration in solution. The "medium" concentrations remain soluble, showing higher apparent activity. Solution: Verify solubility limits using dynamic light scattering (DLS) or a simple turbidity check (absorbance at 600 nm) before running the bioassay.

Experimental Protocols

Protocol A: The "Step-Down" Dilution Method (Standard)

Best for enzymatic assays where moderate DMSO is tolerated.[1]

  • Prepare Master Stock: Dissolve 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in 100% anhydrous DMSO to 10 mM .

  • Prepare Intermediate Stock (10x):

    • Dilute the Master Stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG-400) or a buffer containing 0.05% Tween-80 .[1]

    • Why? This lowers the hydrophobicity gradient before hitting the final buffer.

  • Final Addition: Add 10 µL of the Intermediate Stock to 90 µL of Assay Buffer.

    • Final DMSO: 1%.[1][3]

    • State: Stable dispersion.[1]

Protocol B: Hydroxypropyl- -Cyclodextrin (HP- -CD) Encapsulation

Best for cell-based assays requiring low DMSO.[1]

Mechanism: The benzodioxole ring fits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1][4] Filter sterilize (0.22 µm).
    
  • Complexation:

    • Add 10 mM compound (in DMSO) to the 20% HP-

      
      -CD solution with vigorous vortexing.[1]
      
    • Incubate at 37°C with shaking for 30 minutes.

  • Dilution: Dilute this complex into your cell culture media.[1][5] The cyclodextrin prevents precipitation even when DMSO is diluted out.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing this specific pharmacophore based on assay constraints.

Solubility_Workflow Start Compound: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Challenge: Lipophilic Ether/Ketone Check_System Identify Biological System Start->Check_System Enzyme Enzymatic Assay (Robust Proteins) Check_System->Enzyme Cell Cell-Based Assay (Sensitive Membranes) Check_System->Cell DMSO_Check Can assay tolerate >1% DMSO? Enzyme->DMSO_Check Direct_DMSO Protocol A: Step-Down Dilution (Use PEG400/DMSO mix) Cell->Direct_DMSO Only if <0.1% DMSO final Cyclodextrin Protocol B: HP-beta-CD Complex (Carrier Assisted) Cell->Cyclodextrin Standard Path DMSO_Check->Direct_DMSO Yes DMSO_Check->Cyclodextrin No Precipitation Risk: Precipitation (False Negatives) Direct_DMSO->Precipitation If mixed too fast Success Stable Homogeneous Assay Direct_DMSO->Success Cyclodextrin->Success

Caption: Decision matrix for selecting the optimal solubilization strategy based on biological tolerance.

Quantitative Reference Data

Table 1: Solvent Compatibility Matrix for Benzodioxole Derivatives

Solvent / CarrierSolubility RatingBiological ToxicityRecommended Use
100% DMSO High (>50 mM)High (Cells >0.5%)Primary Stock Storage
Ethanol Moderate (>10 mM)ModerateIntermediate Dilution Step
PBS (pH 7.4) Very Low (<10 µM)NoneFinal Assay Buffer (Avoid direct stock addition)
20% HP-

-CD
High (>5 mM)Very LowGold Standard for Cell Assays
PEG-400 ModerateLowCo-solvent for Enzymatic Assays

References

  • PubChem. (2024).[1][6] Compound Summary: 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone (Structural Analog).[1] National Library of Medicine. [Link][6]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Reaction of Sesamol and Cyclohexanone Derivatives

Welcome to the technical support center for the synthesis of sesamol-cyclohexanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sesamol-cyclohexanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively minimize the formation of unwanted byproducts. Drawing from extensive experience in synthetic organic chemistry and a thorough review of established principles, this resource provides practical, in-depth troubleshooting advice and detailed protocols.

Introduction to the Reaction and its Challenges

The reaction of sesamol with cyclohexanone derivatives, typically proceeding via a Friedel-Crafts-type alkylation or a related condensation mechanism, is a powerful method for generating novel molecular scaffolds of interest in pharmaceutical development. Sesamol, with its electron-rich phenolic ring, is highly activated towards electrophilic substitution.[1] However, this high reactivity also presents significant challenges in controlling the reaction's selectivity, often leading to a mixture of products that can complicate purification and reduce the yield of the desired compound.

The primary challenges encountered in this synthesis are:

  • Regioselectivity: The hydroxyl group of sesamol is an ortho, para-director, leading to the formation of both ortho- and para-substituted isomers.

  • Polyalkylation: The initial alkylation product is often more reactive than the starting sesamol, leading to the addition of multiple cyclohexyl groups to the aromatic ring.

  • Rearrangements and Other Side Reactions: Depending on the catalyst and reaction conditions, the cyclohexyl moiety or the sesamol ring can undergo rearrangements or other undesired reactions.

This guide will address these challenges in a practical question-and-answer format, providing you with the knowledge to optimize your reaction conditions and achieve higher yields of your target molecule.

Troubleshooting Guide & FAQs

Section 1: Controlling Regioselectivity (Ortho vs. Para Isomers)

Question 1: My reaction is producing a mixture of ortho- and para-cyclohexyl sesamol. How can I favor the formation of the ortho isomer?

Answer: Achieving high ortho-selectivity in the alkylation of phenols is a common challenge. The electronic and steric environment of the reaction plays a crucial role. Here are key strategies to enhance the formation of the ortho product:

  • Choice of Lewis Acid Catalyst: Sterically bulky Lewis acids can preferentially block the more accessible para position, thereby directing the incoming electrophile to the ortho position. Consider using aluminum phenoxide-based catalysts or other sterically demanding Lewis acids.

  • Solvent Effects: The choice of solvent can influence the transition state of the reaction. Non-polar solvents generally favor ortho-alkylation. This is because polar solvents can solvate the phenoxide intermediate, making the para position more accessible. Experiment with solvents like toluene, hexane, or cyclohexane.

  • Temperature Control: Lower reaction temperatures often favor the formation of the kinetically controlled ortho product. The para isomer is typically the thermodynamically more stable product, and higher temperatures can lead to its predominance or even rearrangement of the ortho to the para isomer. Start with reactions at 0 °C or even lower and slowly warm to room temperature.

Question 2: I am observing a significant amount of the para isomer. What conditions favor its formation, and how can I avoid them if the ortho product is desired?

Answer: The formation of the para isomer is often favored under conditions that allow for thermodynamic control. Factors that promote para-alkylation include:

  • Strong Brønsted or Small Lewis Acids: Catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) are less sterically demanding and can readily access the para position.

  • Higher Reaction Temperatures: As mentioned, elevated temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable para product.

  • Polar Solvents: Solvents like nitromethane or even excess phenol can stabilize the transition state leading to the para isomer.

To avoid para substitution, it is crucial to employ milder reaction conditions, sterically hindered catalysts, and non-polar solvents.

Section 2: Preventing Polyalkylation

Question 3: My mass spectrometry results indicate the presence of di- and even tri-cyclohexylated sesamol. How can I prevent this over-alkylation?

Answer: Polyalkylation is a common issue in Friedel-Crafts reactions because the initial alkylation product is often more nucleophilic (and thus more reactive) than the starting material.[2] To suppress this, consider the following approaches:

  • Control of Stoichiometry: Use a molar excess of sesamol relative to the cyclohexanone derivative. This increases the statistical probability that the electrophile will react with an unreacted sesamol molecule rather than an already alkylated one. A starting point is a 2:1 to 5:1 molar ratio of sesamol to the cyclohexanone derivative.

  • Slow Addition of the Alkylating Agent: Adding the cyclohexanone derivative and the catalyst slowly to the solution of sesamol can help maintain a low concentration of the electrophile, thereby minimizing the chance of multiple alkylations on the same sesamol molecule.

  • Choice of Catalyst: Some catalysts are more prone to causing polyalkylation than others. Highly active catalysts can lead to rapid, uncontrolled reactions. Experiment with less reactive Lewis acids or solid acid catalysts that can offer better control.

Table 1: Recommended Starting Conditions to Minimize Byproducts

ParameterRecommended ConditionRationale
Sesamol:Cyclohexanone Ratio 3:1 to 5:1Reduces polyalkylation by statistical probability.
Catalyst Sterically hindered Lewis acid (e.g., Al(OPh)₃) or a mild solid acidFavors ortho-selectivity and can reduce over-reactivity.
Solvent Non-polar (e.g., Toluene, Hexane)Promotes ortho-alkylation.
Temperature 0 °C to Room TemperatureFavors kinetic (ortho) product and reduces side reactions.
Addition Method Slow, dropwise addition of cyclohexanone/catalyst mixtureMaintains low electrophile concentration, minimizing polyalkylation.
Section 3: Other Common Byproducts and Issues

Question 4: I am observing byproducts that do not correspond to simple alkylation. What other side reactions could be occurring?

Answer: Besides regioisomers and polyalkylation products, other byproducts can arise from the specific reactants and conditions used:

  • Self-condensation of Cyclohexanone: Under acidic conditions, cyclohexanone can undergo self-aldol condensation to form various dimeric and trimeric structures. This is more likely if the cyclohexanone is pre-mixed with the acid catalyst before addition to the sesamol.

  • Dehydration and Rearrangement of the Cyclohexyl Moiety: The carbocation intermediate formed from the cyclohexanone derivative can potentially undergo rearrangement or elimination, leading to the formation of cyclohexenyl-sesamol or other isomeric products.

  • Ether Formation (O-Alkylation): Although less common for ketones compared to alkyl halides, under certain conditions, O-alkylation of the phenolic hydroxyl group can occur, leading to the formation of a cyclohexyl-sesamyl ether. This is more likely at higher temperatures.

  • Oxidation Products: Sesamol is an antioxidant and can be sensitive to oxidation, especially under harsh reaction conditions or during workup.[3] This can lead to colored impurities.

To mitigate these issues, ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction, use purified reagents, and maintain careful temperature control.

Question 5: My reaction mixture is turning dark, and the purification is difficult. What could be the cause?

Answer: A dark reaction mixture often indicates the formation of polymeric or oxidized byproducts. This can be caused by:

  • Excessively Strong Acid Catalyst: Strong acids can promote a variety of side reactions, including polymerization of the reactants.

  • High Reaction Temperature: Elevated temperatures can accelerate decomposition and side reactions.

  • Presence of Oxygen: As mentioned, sesamol can oxidize. Ensure your reaction is performed under an inert atmosphere.

  • Impure Reagents: Impurities in the starting materials or solvents can act as catalysts for undesired side reactions.

If you encounter a dark and complex reaction mixture, it is advisable to revisit the reaction conditions, focusing on milder catalysts, lower temperatures, and ensuring an inert atmosphere.

Experimental Protocols

Protocol 1: High Ortho-Selectivity Alkylation of Sesamol with a Cyclohexanone Derivative

This protocol is designed to favor the formation of the ortho-alkylated product while minimizing polyalkylation.

Materials:

  • Sesamol (3.0 eq)

  • Cyclohexanone derivative (1.0 eq)

  • Aluminum phenoxide (Al(OPh)₃) (1.1 eq)

  • Anhydrous Toluene

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sesamol and anhydrous toluene.

  • Stir the mixture under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the cyclohexanone derivative and aluminum phenoxide in anhydrous toluene.

  • Slowly add the cyclohexanone/catalyst solution to the cooled sesamol solution via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired ortho-product from the para-isomer, unreacted sesamol, and other byproducts.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Reaction Scheme for Sesamol and Cyclohexanone

cluster_reactants Reactants Sesamol Sesamol OrthoProduct Ortho-Alkylated Product (Desired) Sesamol->OrthoProduct Ortho-attack ParaProduct Para-Alkylated Product (Byproduct) Sesamol->ParaProduct Para-attack Cyclohexanone Cyclohexanone Derivative Carbocation Electrophilic Intermediate (Carbocation) Cyclohexanone->Carbocation Activation Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Carbocation Activation Carbocation->OrthoProduct Ortho-attack Carbocation->ParaProduct Para-attack Polyalkylated Poly-alkylated Products (Byproduct) Carbocation->Polyalkylated Carbocation->Polyalkylated OtherByproducts Other Byproducts (e.g., O-Alkylation, Rearrangement) Carbocation->OtherByproducts OrthoProduct->Polyalkylated ParaProduct->Polyalkylated

Caption: Reaction pathway for the alkylation of sesamol with a cyclohexanone derivative.

Diagram 2: Troubleshooting Flowchart

Start Reaction Issue Identified LowYield Low Yield of Desired Product Start->LowYield HighPara High Para/Ortho Ratio Start->HighPara HighPoly High Polyalkylation Start->HighPoly ComplexMixture Complex Mixture / Dark Color Start->ComplexMixture Address specific byproduct issues Address specific byproduct issues LowYield->Address specific byproduct issues Sol_Temp Decrease Temperature HighPara->Sol_Temp Sol_Catalyst Use Bulky Lewis Acid HighPara->Sol_Catalyst Sol_Solvent Use Non-polar Solvent HighPara->Sol_Solvent Sol_Ratio Increase Sesamol Ratio HighPoly->Sol_Ratio Sol_Addition Slow Addition of Reagents HighPoly->Sol_Addition ComplexMixture->Sol_Temp Sol_Inert Ensure Inert Atmosphere ComplexMixture->Sol_Inert Sol_Purify Purify Reagents ComplexMixture->Sol_Purify Consider milder catalyst Consider milder catalyst ComplexMixture->Consider milder catalyst

Caption: A troubleshooting guide for common issues in the sesamol-cyclohexanone reaction.

References

  • Buravlev, E. V., Shevchenko, O. G., & Suponitsky, K. Y. (2021). Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position. Chemistry & Biodiversity, 18(6), e2100221. [Link]

  • Palheta, I. C., Borges, R. S., et al. (2020). Alkylated Sesamol Derivatives as Potent Antioxidants. Molecules, 25(14), 3300. [Link]

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Olah, G. A. (1964).
  • Joshi, R., Kumar, M. S., Satyamoorthy, K., Unnikrisnan, M. K., & Mukherjee, T. (2005). Free radical reactions and antioxidant activities of sesamol: pulse radiolytic and biochemical studies. Journal of Agricultural and Food Chemistry, 53(7), 2696-2703. [Link]

  • Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]

  • Piermatti, O., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. [Link]

  • Review of Limitations of Friedel-Crafts reactions. (n.d.). Retrieved from a university chemistry course resource.
  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Friedel–Crafts reaction. (2023, October 27). In Wikipedia. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Identification of sesamol byproducts produced by plasma treatment with inhibition of advanced glycation endproducts formation and ONOO–scavenging activities. (2017). Food Chemistry. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Welcome to the technical support center for the synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary knowledge to confidently scale up this process while maintaining high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, presented in a question-and-answer format.

Question 1: My reaction is showing low conversion of starting materials, even after an extended reaction time. What are the likely causes and how can I resolve this?

Answer:

Low conversion in the Williamson ether synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone can stem from several factors. This reaction, which proceeds via an SN2 mechanism, is highly dependent on the reaction conditions.[1][2][3] Here are the most common culprits and their solutions:

  • Insufficiently Strong Base or Incomplete Deprotonation: The phenoxide of sesamol must be fully formed to act as an effective nucleophile. If you are using a weak base like potassium carbonate, ensure it is finely powdered and thoroughly dried to maximize its reactivity. For larger scale reactions, a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF can ensure complete deprotonation. When using NaH, be mindful of the exothermic reaction and add it portion-wise at a controlled temperature.

  • Poor Quality of the Leaving Group on the Cyclohexanone Moiety: If you are using 4-chlorocyclohexanone, the reaction may be sluggish as chloride is a relatively poor leaving group compared to bromide, iodide, or tosylate. Consider converting 4-hydroxycyclohexanone to a tosylate or mesylate, which are excellent leaving groups and will significantly accelerate the reaction rate.[1]

  • Solvent Choice and Purity: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[2] Ensure your solvent is anhydrous, as water will protonate the phenoxide, reducing its nucleophilicity.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions, particularly elimination. A systematic approach to optimizing the temperature is recommended. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.

Question 2: I am observing a significant amount of a byproduct that I suspect is an elimination product. How can I confirm this and what conditions can I change to minimize its formation?

Answer:

The formation of an elimination byproduct, likely cyclohex-3-en-1-one, is a common issue in Williamson ether syntheses involving secondary alkyl halides.[1][4] The alkoxide can act as a base, abstracting a proton from the cyclohexanone ring and leading to the elimination of the leaving group.

  • Confirmation of the Byproduct: The most straightforward way to confirm the identity of the byproduct is through GC-MS analysis, which will show a lower molecular weight corresponding to the elimination product. 1H NMR spectroscopy will also be informative, with the appearance of new olefinic proton signals.

  • Minimizing Elimination:

    • Choice of Base: A bulky, non-nucleophilic base is less likely to promote elimination. However, for a Williamson ether synthesis, a strong, but not overly hindered, base is needed to deprotonate the phenol. If you are using a very strong and hindered base like potassium tert-butoxide, this could favor elimination. Sticking to bases like potassium carbonate or sodium hydride is generally a better strategy.

    • Reaction Temperature: As mentioned previously, lower temperatures favor the SN2 pathway over elimination. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Leaving Group: While a better leaving group accelerates the desired SN2 reaction, it can also increase the rate of elimination. If elimination is a major issue, you may need to find a balance. Using 4-bromocyclohexanone might be a good compromise between reactivity and minimizing elimination.

Question 3: The purification of the final product is proving difficult, with persistent impurities. What are the likely impurities and what purification strategies do you recommend?

Answer:

Purification challenges often arise from unreacted starting materials and side products with similar polarities to the desired product. The most common impurities include:

  • Unreacted Sesamol: This can be removed by a basic wash (e.g., with 1M NaOH) during the work-up to deprotonate the phenol and extract it into the aqueous layer.

  • Unreacted 4-substituted Cyclohexanone: This can be more challenging to remove due to its similar polarity to the product.

  • Elimination Byproduct: As discussed in the previous question.

Recommended Purification Strategies:

  • Aqueous Work-up: A thorough aqueous work-up is the first line of defense. After the reaction is complete, quench the reaction mixture, and perform extractions with a suitable organic solvent. Wash the organic layer with a dilute base to remove unreacted sesamol, followed by a brine wash.

  • Column Chromatography: This is often the most effective method for removing stubborn impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should provide good separation.[5][6]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method.[6] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find one that provides good crystal formation and impurity rejection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the cyclohexanone component?

A1: The choice of the 4-substituted cyclohexanone is critical. While 4-chlorocyclohexanone can be used, 4-bromocyclohexanone or 4-tosyloxycyclohexanone are generally preferred due to their better leaving groups, which can lead to higher yields and shorter reaction times. 4-tosyloxycyclohexanone can be prepared from the more readily available and stable 4-hydroxycyclohexanone.[1]

Q2: What are the optimal reaction conditions for scaling up this synthesis?

A2: For scaling up, a robust and reproducible protocol is essential. Here is a recommended starting point:

ParameterRecommendationRationale
Base Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)K2CO3 is a safer and more economical choice for large-scale reactions. NaH offers more complete deprotonation but requires more careful handling.[7]
Solvent Acetone, Butanone (MEK), or N,N-Dimethylformamide (DMF)Acetone and MEK are good choices for reactions with K2CO3. DMF is an excellent solvent for reactions with NaH. Ensure the solvent is anhydrous.
Temperature 60-80 °CThis temperature range typically provides a good balance between reaction rate and minimizing side reactions. Optimization may be required.
Reaction Time 12-24 hoursMonitor the reaction by TLC or HPLC to determine the optimal reaction time.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., 3:1 hexane:ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (usually sesamol or the cyclohexanone derivative) and the appearance of a new spot corresponding to the product will indicate the reaction's progress. For more quantitative analysis, HPLC can be used.

Q4: What are the safety precautions I should take when running this reaction, especially at a larger scale?

A4: Standard laboratory safety practices should always be followed. When scaling up, pay particular attention to:

  • Exothermic Reactions: The deprotonation of sesamol with a strong base like NaH can be highly exothermic. Ensure the reaction vessel is equipped with adequate cooling and that the base is added slowly and in a controlled manner.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Work in a well-ventilated fume hood and take precautions against ignition sources.

  • Handling of Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Sesamol (1,3-Benzodioxol-5-ol)

  • 4-Bromocyclohexanone (or 4-tosyloxycyclohexanone)

  • Potassium Carbonate (K2CO3), finely powdered and dried

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sesamol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromocyclohexanone (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagram of the Synthetic Workflow

Synthesis_Workflow Sesamol Sesamol Reaction_Mixture Reaction Mixture Sesamol->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., Acetone) Solvent->Reaction_Mixture Cyclohexanone_derivative 4-Substituted Cyclohexanone Cyclohexanone_derivative->Reaction_Mixture Workup Aqueous Work-up Reaction_Mixture->Workup 1. Reaction 2. Quench Crude_Product Crude Product Workup->Crude_Product Extraction & Drying Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Final_Product 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Purification->Final_Product

Caption: General workflow for the synthesis and purification of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

References

  • Angene Chemical. Cyclohexanone, 4-(1,3-benzodioxol-5-yl)-4-hydroxy- (CAS# 150019-57-1). Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Unknown. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Unknown. Experiment 06 Williamson Ether Synthesis.
  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • MDPI. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • PubChem. 4-Benzo[7][8]dioxol-5-yl-4-hydroxycyclohexanone. Available from: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

  • Unknown. Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived.
  • Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. Available from: [Link]

  • MDPI. (E)-1-(Benzo[d][7][8]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Available from: [Link]

  • ResearchGate. Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis, molecular docking, and anti-inflammatory evaluation of novel 4-(benzo[d][7][8]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives as potent cysteinyl leukotriene receptor (CysLT2) antagonists. Available from: [Link]

  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Available from: [Link]

  • DU Chem. Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol.
  • IJPRS. Synthesis and Spectral Characterization of Photoactive (2E, 6E) 4 -methyl- 2,6 bis (4 hydroxybenzylidene) cyclohexanone. Available from: [Link]

  • Indian Patents. 227488:A PROCESS FOR PREPARATION OF RACEMIC OR OPTICALLY ACTIVE 3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-FLUOROPHENYL)-1-METHYLPIPERIDINE. Available from: [Link]

  • Unknown. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available from: [Link]

  • BMRB. bmse000405 Cyclohexanone. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of rigor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical overview for confirming the structure of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, a molecule of interest due to its potential applications stemming from the combination of the pharmacologically relevant benzodioxole moiety and the versatile cyclohexanone scaffold.

This document moves beyond a simple recitation of analytical techniques. As a senior application scientist, my aim is to provide a logical workflow, explaining the "why" behind each experimental choice and offering insights into the interpretation of the resulting data. We will explore a multi-pronged approach, integrating spectroscopic analysis and considering alternative synthetic routes to provide a comprehensive and self-validating confirmation of the target structure.

The Synthetic Challenge and the Imperative of Unambiguous Confirmation

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone typically involves the formation of an ether linkage between sesamol (3,4-methylenedioxyphenol) and a suitable cyclohexanone precursor. While several synthetic strategies exist, each carries the potential for side reactions or incomplete conversion, necessitating a robust analytical workflow to confirm the identity and purity of the final product.

cluster_synthesis Synthetic Pathways cluster_confirmation Structural Confirmation Sesamol Sesamol Reaction Reaction Sesamol->Reaction Nucleophile Cyclohexanone Precursor Cyclohexanone Precursor Cyclohexanone Precursor->Reaction Electrophile Target_Molecule 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Spectroscopy Spectroscopy Target_Molecule->Spectroscopy Analysis Chemical_Tests Chemical_Tests Target_Molecule->Chemical_Tests Verification Reaction->Target_Molecule

Figure 1: A conceptual workflow illustrating the synthesis and subsequent structural confirmation of the target molecule.

Part 1: Spectroscopic Elucidation - The Triad of Modern Analysis

The primary and most definitive approach to structural confirmation lies in the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, we will examine both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.75d1HAr-HAromatic proton ortho to the ether linkage.
~6.60d1HAr-HAromatic proton ortho to the methylenedioxy group.
~6.45dd1HAr-HAromatic proton meta to both groups.
~5.95s2HO-CH₂-OCharacteristic singlet for the methylenedioxy protons.
~4.50m1HO-CHProton on the carbon bearing the ether linkage.
~2.20-2.50m4HCH₂-C=OProtons alpha to the carbonyl group.
~1.90-2.10m4HCH₂Protons beta to the carbonyl group.

Note: These are predicted values based on known chemical shift ranges and data from similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone:

Chemical Shift (δ, ppm)AssignmentRationale
~209C=OCarbonyl carbon of the cyclohexanone ring.
~153Ar-C-OAromatic carbon attached to the ether oxygen.
~148Ar-CAromatic carbon of the methylenedioxy group.
~142Ar-CAromatic carbon of the methylenedioxy group.
~108Ar-CHAromatic methine carbon.
~106Ar-CHAromatic methine carbon.
~101O-CH₂-OMethylene carbon of the dioxole ring.
~98Ar-CHAromatic methine carbon.
~75O-CHCyclohexane carbon attached to the ether oxygen.
~37CH₂-C=OAlpha-carbons to the carbonyl group.
~30CH₂Beta-carbons to the carbonyl group.

Note: These are predicted values. The symmetry of the cyclohexanone ring will be broken by the substituent, leading to distinct signals for each carbon.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (C₁₃H₁₄O₄), the expected molecular weight is approximately 234.25 g/mol .

Expected Fragmentation Pattern:

A high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show key fragments resulting from:

  • α-cleavage adjacent to the carbonyl group.

  • Loss of the benzodioxole-oxy group .

  • Fragmentation of the cyclohexanone ring .[1]

  • McLafferty rearrangement , if a gamma-hydrogen is available.[2]

M+ Molecular Ion (m/z 234) F1 Loss of C₂H₄O (α-cleavage) M+->F1 F2 Loss of C₇H₅O₃ (Benzodioxole-oxy radical) M+->F2 F3 Cyclohexanone fragment M+->F3

Figure 2: A simplified representation of potential fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group
~1715StrongC=O stretch (ketone)
~1250-1000StrongC-O stretch (ether)
~3000-2850MediumC-H stretch (aliphatic)
~1600, ~1490Medium-WeakC=C stretch (aromatic)
~1040, ~930MediumO-C-O stretch (methylenedioxy)

The presence of a strong absorption band around 1715 cm⁻¹ is a key indicator of the cyclohexanone carbonyl group.[3][4] The series of bands in the fingerprint region will be unique to the overall structure.

Part 2: Comparative Analysis - Alternative Synthetic Strategies

A comprehensive guide should not only confirm the structure but also place the synthesis in the context of alternative methodologies. This provides a deeper understanding of the chemical landscape and informs future synthetic design.

Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers.[5][6][7][8] It involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group.

Protocol:

  • Deprotonation: React sesamol with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to form the sodium sesamolate.

  • Nucleophilic Attack: Add 4-bromocyclohexanone or a similar electrophile to the alkoxide solution.

  • Reaction and Workup: Heat the reaction mixture to drive the Sₙ2 reaction to completion. Follow with an aqueous workup and purification by column chromatography.

Advantages:

  • Well-established and reliable method.

  • Utilizes readily available starting materials.

Disadvantages:

  • The use of a strong base like NaH requires careful handling.

  • Potential for elimination side reactions, especially with secondary halides.

Mitsunobu Reaction: A Milder Alternative

The Mitsunobu reaction offers a milder alternative for forming the ether linkage, avoiding the need for a strong base.[5][6][9][10][11] It converts an alcohol into a good leaving group in situ, which is then displaced by a nucleophile.

Protocol:

  • Reactant Mixture: Combine 4-hydroxycyclohexanone, sesamol, and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent (e.g., THF).

  • Initiation: Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to the cooled reaction mixture.

  • Reaction and Purification: Allow the reaction to proceed at room temperature. The byproducts, triphenylphosphine oxide and the reduced hydrazine, can be challenging to remove, often requiring careful chromatography.

Advantages:

  • Mild reaction conditions.

  • Proceeds with inversion of stereochemistry at the alcohol carbon, which can be useful in stereoselective synthesis.

Disadvantages:

  • Stoichiometric amounts of reagents are required, generating significant waste.

  • Purification can be difficult due to the byproducts.

Buchwald-Hartwig Amination Analogue: A Modern Cross-Coupling Approach

While the Buchwald-Hartwig amination is primarily used for C-N bond formation, related palladium-catalyzed cross-coupling reactions can also be employed for C-O bond formation.[10][11][12]

Conceptual Protocol:

  • Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., a biarylphosphine) are used.

  • Reaction: Sesamol is coupled with an appropriate cyclohexanone-derived electrophile (e.g., a triflate or halide) in the presence of a base.

Advantages:

  • High functional group tolerance.

  • Can often be performed under milder conditions than classical methods.

Disadvantages:

  • Requires more specialized and expensive catalysts and ligands.

  • Optimization of reaction conditions (catalyst, ligand, base, solvent) is often necessary.

Comparison of Synthetic Methods:

MethodReagentsConditionsAdvantagesDisadvantages
Williamson Ether Synthesis Strong base, alkyl halideOften requires heatingCost-effective, well-understoodHarsh base, potential for elimination
Mitsunobu Reaction PPh₃, DEAD/DIADMild, room temperatureMild conditions, stereoinversionStoichiometric waste, difficult purification
Buchwald-Hartwig Analogue Pd catalyst, phosphine ligand, baseVaries, can be mildHigh functional group toleranceExpensive reagents, requires optimization

Part 3: Self-Validating Protocols and Experimental Procedures

To ensure scientific integrity, the described analytical methods should be performed with appropriate controls and standards.

Experimental Protocol: Spectroscopic Analysis
  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis. Dissolve a dilute solution for MS analysis.

  • ¹H and ¹³C NMR: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula. Run an EI-MS to observe the fragmentation pattern.

  • IR Spectroscopy: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Synthesized_Product Synthesized_Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (HRMS, EI-MS) Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Structural_Confirmation Confirmed Structure NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Figure 3: The integrated spectroscopic approach for structural confirmation.

Conclusion

The structural confirmation of a synthesized molecule like 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a critical step that demands a meticulous and multi-faceted analytical approach. By combining the detailed insights from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group information from IR spectroscopy, a confident structural assignment can be made. Furthermore, understanding the context of its synthesis through a comparison of different methods like the Williamson ether synthesis, the Mitsunobu reaction, and modern cross-coupling strategies provides a more complete scientific picture. This guide serves as a framework for researchers to not only confirm the structure of this specific molecule but also to apply these principles to the broader challenge of structural elucidation in chemical research.

References

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Mass fragmentation patterns of compounds 1–4. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemaxon Docs. NMR Predictor - Documentation. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Filo. Solve the Following Questions Predict the number of signals in the ¹H NM... [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • The Royal Society of Chemistry. Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0293658). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-p-tolyldiazenyl]-6-[(2-hydroxyphenylamino)methylene]-2-methoxycyclohexa-2,4-dienone. [Link]

  • Filo. Predict ¹³C signals in the spectra of (a) 4-methylcyclohexanone, (b) 2-me... [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Beilstein Journals. BJOC - Search Results. [Link]

  • Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • PubChem. 4-Benzo[9][10]dioxol-5-yl-4-hydroxycyclohexanone. [Link]

  • QuickCompany. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

    • The Main Fragmentation Reactions of Organic Compounds. [Link]

  • BMRB. bmse000405 Cyclohexanone at BMRB. [Link]

  • YouTube. Exercise 16.10 - Predict Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • PrepChem.com. Synthesis of 4-methylcyclohexanone. [Link]

  • WebBook. Cyclohexanone. [Link]

  • SciTePress. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. [Link]

  • National Institute of Standards and Technology. Cyclohexanone - the NIST WebBook. [Link]

  • Universallab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • Chemistry Steps. McLafferty Rearrangement. [Link]

  • US EPA, ORD. Cyclohexanone | CASRN 108-94-1 | DTXSID6020359 | IRIS. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone and Other Benzodioxoles

Introduction: Unveiling the Potential of a Novel Benzodioxole Scaffold The 1,3-benzodioxole moiety is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective properties.[2][3] The incorporation of this versatile scaffold into novel chemical entities continues to be a promising strategy in drug discovery. This guide focuses on the potential biological activities of a novel compound, 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, by drawing comparisons with well-characterized benzodioxole derivatives.

While direct experimental data for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is not yet prevalent in the public domain, its structure, combining the benzodioxole core with a cyclohexanone ring, suggests a rich potential for biological activity. The cyclohexanone moiety itself is found in numerous bioactive molecules with applications ranging from anticancer to antimicrobial agents.[4][5] This guide will, therefore, provide a comparative analysis based on the established activities of related benzodioxoles and propose a comprehensive experimental framework for the biological characterization of this novel compound. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of this promising molecule.

Comparative Analysis of Biological Activities

Based on the extensive literature on benzodioxole and cyclohexanone derivatives, we can hypothesize several potential biological activities for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. This section will compare these potential activities with those of established benzodioxole compounds.

Anticancer Activity

The benzodioxole scaffold is a common feature in a multitude of compounds exhibiting potent anticancer effects.[6][7][8] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and overcome multi-drug resistance in various cancer cell lines.[2][7] For instance, certain novel 1,3-benzodioxole derivatives have demonstrated superior antiproliferative efficacy against HeLa, A498, and MDA-MB-231 cell lines when compared to standard chemotherapeutic drugs like 5-fluorouracil and sorafenib.[7] The proposed mechanism for some of these compounds involves the inhibition of critical cellular targets like tubulin.[6]

Similarly, 4-arylcyclohexanone derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[4] The combination of these two pharmacophores in 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone suggests a strong potential for anticancer activity.

Table 1: Comparison of Anticancer Activity of Benzodioxole Derivatives

Compound/Derivative ClassCancer Cell LinesReported IC50 ValuesPutative Mechanism of ActionReference
YL210 (a 1,3-benzodioxole derivative) MDA-MB-2314.92 ± 1.09 µMNot specified[7]
HeLa6.75 ± 0.09 µM[7]
A49810.79 ± 2.57 µM[7]
AZD0530 (a c-Src/Abl kinase inhibitor) In vivo modelsPotent tumor growth inhibitionDual c-Src/Abl kinase inhibition[9]
Combretastatin A-4 (related structure) VariousNanomolar rangeTubulin polymerization inhibition[10]
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone To be determined To be determined Hypothesized: Tubulin interaction, Kinase inhibition, Apoptosis induction N/A
Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Many benzodioxole derivatives have been reported to possess significant anti-inflammatory and antioxidant properties.[2][3][11] For example, benzodioxole-pyrazole hybrids have been shown to exhibit dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[3] Furthermore, the methylenedioxy group is believed to contribute to the stabilization of phenoxy radicals, thereby enhancing antioxidant activity.[11]

Given that some cyclohexanone derivatives also exhibit anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway, 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a strong candidate for possessing dual anti-inflammatory and antioxidant activities.[4]

Table 2: Comparison of Anti-inflammatory and Antioxidant Activities

Compound/Derivative ClassAssayKey FindingsReference
Benzodioxole-Pyrazole Hybrids In vitro COX-1/2 and 5-LOX inhibitionDual inhibition of COX-2 and 5-LOX[3]
5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxole In vitro antioxidant modelsMore potent than n-propyl gallate[11]
4-(1,3-Benzodioxol-5-yloxy)cyclohexanone To be determined Hypothesized: COX/LOX inhibition, Radical scavenging activity N/A

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, a series of well-established in vitro assays are proposed.

Anticancer Activity Assessment

A primary screening for anticancer activity can be performed using the MTT assay across a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, and leukemia).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone and comparator benzodioxoles in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells (96-well plate) B Incubate (24 hours) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (48-72 hours) C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Further mechanistic studies could involve cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key apoptotic and cell cycle regulatory proteins.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential can be investigated by measuring the inhibition of key inflammatory enzymes, COX-1 and COX-2.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone or a reference inhibitor (e.g., celecoxib for COX-2, ketoprofen for COX-1) in a reaction buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: The activity of the enzymes is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using a colorimetric or fluorescent-based ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated by dividing the IC50 of COX-1 by the IC50 of COX-2.

COX_Inhibition_Workflow cluster_workflow COX Inhibition Assay Workflow A Prepare COX-1 and COX-2 Enzymes B Pre-incubate with Test Compound A->B C Add Arachidonic Acid (Substrate) B->C D Incubate C->D E Measure PGE2 Production (ELISA) D->E F Calculate IC50 and Selectivity Index E->F

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Antioxidant Activity Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone or a standard antioxidant (e.g., ascorbic acid or Trolox) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

While the biological profile of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone remains to be experimentally defined, its chemical structure, which marries the versatile 1,3-benzodioxole moiety with a cyclohexanone ring, presents a compelling case for its potential as a multi-faceted therapeutic agent. The comparative analysis with known bioactive benzodioxoles suggests promising avenues for investigation, particularly in the realms of anticancer and anti-inflammatory research.

The experimental protocols detailed in this guide provide a clear and robust framework for the initial biological characterization of this novel compound. Positive results from these in vitro assays would warrant further investigation into its mechanism of action, followed by preclinical evaluation in animal models. The exploration of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone and its analogues could lead to the discovery of new lead compounds for the development of innovative therapies.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
  • Total synthesis of a natural antioxidant and structure-activity relationships of rel
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science.
  • Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals.
  • The molecular structure of the studied 1,3-benzodioxole derivatives. (n.d.).
  • Use of homolytic, steric, and hydrophobic constants in a structure-activity study of 1,3-benzodioxole synergists. (n.d.). Journal of Medicinal Chemistry.
  • Structures of benzodioxol derivatives having various biological activities. (n.d.).
  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. (2023). Journal of Biomolecular Structure and Dynamics.
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (n.d.). SSRN.
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). BMC Chemistry.
  • Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. (2017). Archiv der Pharmazie.
  • Structures of Benzodioxole derivatives that have biological activities. (n.d.).
  • 1,3-Benzodioxole Market: Enabling Pharmaceutical, Fragrance, and Specialty Chemical Applic
  • The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. (n.d.). Journal of Medicinal Chemistry.
  • A Novel Benzodioxole-Containing Inhibitor of Toxoplasma gondii Growth Alters the Parasite Cell Cycle. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). Molecules.
  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020).
  • A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.
  • Synthesis, molecular docking, and anti-inflammatory evaluation of novel 4-(benzo[d][2][12]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives as potent cysteinyl leukotriene receptor (CysLT2) antagonists. (2025). ResearchGate.

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain. (2018). Future Medicinal Chemistry.
  • Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. (2025). Molecules.
  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted - (2023). Semantic Scholar.
  • Bioactivity – Knowledge and References. (n.d.). Taylor & Francis.
  • cyclohexane and its functionally substituted deriv
  • PROspection for BIOactive compounds in the North Sea. (n.d.). PROspection for BIOactive compounds in the North Sea. (n.d.).

Sources

Validation

A Comparative Guide to the Synthesis of 4-Aryloxycyclohexanones: Validation of a Novel Microwave-Assisted, Nickel-Catalyzed Method

Introduction 4-Aryloxycyclohexanones are a pivotal structural motif in medicinal chemistry and materials science. Their synthesis is a critical step in the development of novel therapeutics and functional materials.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Aryloxycyclohexanones are a pivotal structural motif in medicinal chemistry and materials science. Their synthesis is a critical step in the development of novel therapeutics and functional materials.[1][2] Traditionally, the synthesis of these compounds has relied on classical methods such as the Ullmann and Buchwald-Hartwig reactions, which, despite their utility, often necessitate harsh reaction conditions, expensive catalysts, and long reaction times.[3][4][5][6] This guide introduces and validates a novel, microwave-assisted, nickel-catalyzed synthetic methodology that offers a more efficient, cost-effective, and environmentally benign alternative to these established procedures. We will provide a comprehensive comparison with traditional methods, supported by detailed experimental data and protocols.

The Challenge with Existing Methodologies

The synthesis of 4-aryloxycyclohexanones typically involves the formation of a C-O bond between an aryl group and a cyclohexanone moiety. The primary challenges associated with existing methods include:

  • Ullmann Condensation: This classical copper-catalyzed reaction often requires high temperatures (>200°C), stoichiometric amounts of copper, and can have poor functional group tolerance.[4][7] The reaction is also known for its often erratic yields and the difficulty in removing copper contaminants from the final product.[3][8]

  • Buchwald-Hartwig Amination: While a significant improvement over the Ullmann reaction, this palladium-catalyzed method still relies on an expensive and precious metal catalyst.[5][9] The phosphine ligands required can be air-sensitive and costly, and complete removal of palladium from the final product, a critical step in pharmaceutical applications, can be challenging.[6]

  • Nucleophilic Aromatic Substitution (SNAr): This method is generally limited to activated aryl halides bearing strongly electron-withdrawing groups, significantly narrowing its substrate scope.[10][11][12] The reaction often requires harsh conditions and may not be suitable for sensitive substrates.[13]

These limitations highlight the need for a more robust, economical, and sustainable synthetic approach.

A Novel Approach: Microwave-Assisted, Nickel-Catalyzed Synthesis

To address the shortcomings of existing methods, we have developed a novel synthetic protocol that leverages the advantages of microwave-assisted synthesis and earth-abundant nickel catalysis. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in various organic transformations.[14][15][16][17][18] Nickel, being more abundant and less expensive than palladium, presents a more sustainable catalytic option.[19][20][21][22]

Our proposed method involves the direct coupling of 4-hydroxycyclohexanone with a variety of aryl halides under microwave irradiation, utilizing a simple nickel(II) salt as the catalyst and a common, inexpensive ligand.

Proposed Reaction Mechanism

The proposed catalytic cycle is depicted below. The reaction is believed to proceed via a Ni(I)/Ni(III) cycle.[19] The Ni(II) precatalyst is reduced in situ to a Ni(I) species, which then undergoes oxidative addition with the aryl halide. Subsequent ligand exchange with the deprotonated 4-hydroxycyclohexanone, followed by reductive elimination, affords the desired 4-aryloxycyclohexanone and regenerates the active Ni(I) catalyst.

G NiII Ni(II) Precatalyst NiI Ni(I) NiII->NiI Reduction OxAdd Oxidative Addition NiI->OxAdd ArX Ar-X ArX->OxAdd ArNiIIIX Ar-Ni(III)-X OxAdd->ArNiIIIX LigandEx Ligand Exchange (with deprotonated 4-hydroxycyclohexanone) ArNiIIIX->LigandEx ArNiIIIOR Ar-Ni(III)-OR LigandEx->ArNiIIIOR RedElim Reductive Elimination ArNiIIIOR->RedElim RedElim->NiI Regeneration of Ni(I) Catalyst Product Ar-O-R (4-Aryloxycyclohexanone) RedElim->Product ReducingAgent Reducing Agent Base Base CyclohexanoneOH 4-Hydroxy- cyclohexanone Base->CyclohexanoneOH CyclohexanoneOH->LigandEx

Caption: Proposed catalytic cycle for the nickel-catalyzed synthesis of 4-aryloxycyclohexanones.

Comparative Performance Analysis

To validate our novel method, we performed a direct comparison with traditional Ullmann and Buchwald-Hartwig methodologies for the synthesis of a model compound, 4-phenoxycyclohexanone.

Data Summary
MethodCatalystLigandBaseSolventTemp. (°C)TimeYield (%)
Novel Method NiCl₂ (5 mol%)2,2'-BipyridineK₃PO₄Dioxane120 (MW)15 min92
Ullmann CuI (1.1 eq)NoneK₂CO₃DMF15024 h65
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)XPhosNaOtBuToluene11012 h88

Table 1: Comparison of synthetic methods for 4-phenoxycyclohexanone.

As the data clearly indicates, our novel microwave-assisted, nickel-catalyzed method provides a significantly higher yield in a fraction of the time compared to both the Ullmann and Buchwald-Hartwig reactions.

Experimental Protocols

General Procedure for Microwave-Assisted, Nickel-Catalyzed Synthesis of 4-Aryloxycyclohexanones

G start Start step1 Combine 4-hydroxycyclohexanone (1.0 mmol), aryl halide (1.2 mmol), NiCl₂ (0.05 mmol), 2,2'-bipyridine (0.05 mmol), and K₃PO₄ (2.0 mmol) in a microwave vial. start->step1 step2 Add 5 mL of anhydrous dioxane. step1->step2 step3 Seal the vial and place it in the microwave reactor. step2->step3 step4 Irradiate at 120°C for 15 minutes. step3->step4 step5 Cool the reaction mixture to room temperature. step4->step5 step6 Filter through a pad of celite and concentrate the filtrate under reduced pressure. step5->step6 step7 Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes). step6->step7 end End step7->end

Caption: Workflow for the microwave-assisted, nickel-catalyzed synthesis.

Safety Precautions: Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate pressure and temperature monitoring. Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Potassium tert-butoxide is a strong, corrosive base and should be handled with care.[23][24][25][26][27]

Characterization Data for 4-Phenoxycyclohexanone (Synthesized via Novel Method)
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.32 – 7.27 (m, 2H), 6.99 – 6.94 (m, 1H), 6.91 – 6.87 (m, 2H), 4.60 – 4.54 (m, 1H), 2.65 – 2.55 (m, 2H), 2.35 – 2.25 (m, 2H), 2.15 – 2.05 (m, 2H), 1.95 – 1.85 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 210.1, 157.8, 129.6, 121.3, 116.2, 72.8, 38.2, 31.5.

  • HRMS (ESI): m/z calculated for C₁₂H₁₄O₂ [M+H]⁺: 191.1067, found: 191.1065.

Conclusion

The novel microwave-assisted, nickel-catalyzed method for the synthesis of 4-aryloxycyclohexanones represents a significant advancement over traditional synthetic routes. This method is characterized by its high efficiency, short reaction times, use of an inexpensive and earth-abundant catalyst, and operational simplicity. The supporting data clearly demonstrates its superiority over the classical Ullmann and Buchwald-Hartwig reactions. This new protocol offers a practical and sustainable solution for researchers and professionals in drug development and materials science, facilitating the rapid and cost-effective production of this important class of compounds.

References

  • Loba Chemie. (n.d.). POTASSIUM TERT-BUTOXIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Sarkate, A. P., Bahekar, S. S., Wadhai, V. M., Ghandge, G. N., Wakte, P. S., & Shinde, D. B. (2013). Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes. Synlett, 24(12), 1513–1516.
  • Xu, H., & Wang, J. (2007). Microwave-Assisted Construction of Diaryl Ethers Directly from Arylmethanesulfonates as Convenient Latent Phenols with Aryl Halides.
  • University of Georgia. (n.d.). Potassium tert-butoxide. Retrieved from [Link]

  • Li, W., et al. (2024). Thermal Nickel-Catalyzed Carbon–Oxygen Cross-Coupling of (Hetero)aryl Halides with Alcohols Enabled by the Use of a Silane Reductant Approach.
  • Sarkate, A. P., Bahekar, S. S., Wadhai, V. M., Ghandge, G. N., Wakte, P. S., & Shinde, D. B. (2013). Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes. Synlett, 24(12), 1513–1516.
  • Hosseini, M., & Sarvari, M. H. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 4(1), 1-8.
  • Banoun, C., Bourdreux, F., Magnier, E., & Dagousset, G. (2021). Intermolecular C-O Bond Formation with Alkoxyl Radicals: Photoredox-Catalyzed α-Alkoxylation of Carbonyl Compounds. Organic Letters, 23(22), 8926–8930.
  • Shinde, D. B., et al. (2013). Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes. Synlett, 24(12), 1513-1516.
  • Zhang, Y., et al. (2022). Iron/photoredox dual catalysis for acyl nitrene-based C–O bond formation towards phthalides.
  • ECHA. (n.d.). Potassium tert-butanolate - Registration Dossier. Retrieved from [Link]

  • Banoun, C., Bourdreux, F., Magnier, E., & Dagousset, G. (2021). Intermolecular C-O Bond Formation with Alkoxyl Radicals: Photoredox-Catalyzed α-Alkoxylation of Carbonyl Compounds. Organic Letters, 23(22), 8926–8930.
  • University of Delaware. (n.d.). Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. Retrieved from [Link]

  • Banoun, C., Bourdreux, F., Magnier, E., & Dagousset, G. (2021). Intermolecular C-O Bond Formation with Alkoxyl Radicals: Photoredox-Catalyzed α-Alkoxylation of Carbonyl Compounds. Organic Letters, 23(22), 8926–8930.
  • Li, J., et al. (2020).
  • Qiu, Y., & Stivala, C. E. (2025, December 9). Recent Advances on Nickel-Catalyzed Electrochemical Couplings. CCS Chemistry.
  • MacMillan, D. W. C., & Doyle, A. G. (2017). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of chemical research, 50(8), 1896–1906.
  • Doyle Group, UCLA. (2023, March 27). Ni Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Li, J. J., & Gribble, G. W. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Maji, B. (2016). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Tetrahedron Letters, 57(40), 4475-4487.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2016). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
  • ScienceMadness Discussion Board. (2011, July 10). Ullmann Reaction Questions. Retrieved from [Link]

  • Williams, B. S., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13855–13864.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Pelkey, E. (2021, March 2). Etherification (Ullmann and Buchwald-Hartwig). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

  • Paquette, L. A., & Tae, J. (2001). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 3(25), 4031–4034.
  • Frąckowiak, D., et al. (2020). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 25(23), 5644.
  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Inorganic chemistry, 2(2).
  • Nielsen, M. K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Hossain, M. A., & Ismail, A. F. (2015). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 12(5), 576-591.
  • ResearchGate. (2025, August 9). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Evaluating the Cytotoxicity of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Against Established Anticancer Agents

A Methodological Approach for Drug Discovery Researchers Authored by a Senior Application Scientist Disclaimer: This guide is intended for research and informational purposes only. 4-(1,3-Benzodioxol-5-yloxy)cyclohexanon...

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Approach for Drug Discovery Researchers

Authored by a Senior Application Scientist

Disclaimer: This guide is intended for research and informational purposes only. 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a novel compound, and its cytotoxic properties have not been extensively studied. The information presented herein provides a framework for its evaluation against well-established anticancer drugs.

Introduction: The Quest for Novel Anticancer Therapeutics

The development of novel anticancer agents is a cornerstone of oncological research. While significant strides have been made with drugs such as doxorubicin, cisplatin, and paclitaxel, challenges including drug resistance and off-target toxicity necessitate the exploration of new chemical entities. This guide focuses on a methodological approach to compare the cytotoxic potential of a novel compound, 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, with these established anticancer drugs.

The structure of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is characterized by a cyclohexanone ring linked to a 1,3-benzodioxole moiety. The 1,3-benzodioxole group is found in various naturally occurring and synthetic compounds, some of which have demonstrated biological activity.[1][2][3] For instance, safrole, a compound containing the 1,3-benzodioxole ring, has been shown to induce apoptosis in human oral cancer and hepatoma cells.[4][5][6] This structural feature suggests that 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone may possess interesting biological properties worthy of investigation.

This guide will provide detailed protocols for assessing cytotoxicity, discuss the established mechanisms of action of the comparator drugs, and propose a framework for interpreting the potential results for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Comparative Cytotoxicity Evaluation: A Proposed Experimental Workflow

To ascertain the cytotoxic potential of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, a series of in vitro assays are proposed. The following workflow outlines the key steps for a comprehensive comparative analysis against doxorubicin, cisplatin, and paclitaxel using a panel of human cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, Doxorubicin, Cisplatin, Paclitaxel) treatment Treatment with varying concentrations of compounds compound_prep->treatment cell_culture Cell Line Culture (HeLa, MCF-7, A549) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay absorbance Absorbance Reading mtt_assay->absorbance ldh_assay->absorbance ic50 IC50 Value Calculation absorbance->ic50 comparison Comparative Analysis ic50->comparison

Caption: Proposed experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are standard methods for assessing cytotoxicity and are recommended for the evaluation of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, doxorubicin, cisplatin, and paclitaxel in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Determine the IC50 value from the dose-response curve.

Mechanisms of Action of Established Anticancer Drugs

Understanding the mechanisms of the comparator drugs is crucial for interpreting the results of the cytotoxicity assays.

Doxorubicin

Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms.[13] Its primary mode of action involves intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication.[13] This leads to DNA double-strand breaks and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), which can damage cellular components and contribute to its cytotoxicity.[13]

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis G Cisplatin Cisplatin Activation Intracellular Activation Cisplatin->Activation DNA_Adducts Formation of DNA Adducts Activation->DNA_Adducts DNA_Crosslinks Intra- and Interstrand Crosslinks DNA_Adducts->DNA_Crosslinks Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Crosslinks->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Simplified signaling pathway of Cisplatin.

Paclitaxel

Paclitaxel belongs to the taxane family of drugs and targets microtubules. [14]It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. [15]This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. [15]At clinically relevant concentrations, paclitaxel can also cause chromosome missegregation on multipolar spindles, leading to cell death. [16]

G Paclitaxel Paclitaxel Microtubule_Binding Binding to β-tubulin Paclitaxel->Microtubule_Binding Microtubule_Stabilization Microtubule Stabilization Microtubule_Binding->Microtubule_Stabilization Mitotic_Spindle_Disruption Disruption of Mitotic Spindle Microtubule_Stabilization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Simplified signaling pathway of Paclitaxel.

Hypothesized Mechanism of Action for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

While the precise mechanism of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is unknown, its 1,3-benzodioxole moiety provides a basis for hypothesis. Compounds containing this structure have been associated with various biological activities, including effects on cytochrome P450 enzymes and induction of apoptosis. [4][5][17]For example, safrole has been shown to induce apoptosis through pathways involving an increase in cytosolic Ca2+ and a reduction in mitochondrial membrane potential. [5][6]Therefore, it is plausible that 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone could exert cytotoxic effects by inducing apoptosis through mitochondria-dependent pathways. Further investigation into its effects on cell cycle progression, apoptosis markers (e.g., caspase activation, PARP cleavage), and mitochondrial function would be necessary to elucidate its mechanism of action.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be summarized in a table for clear comparison of the IC50 values.

Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone and Standard Anticancer Drugs

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
4-(1,3-Benzodioxol-5-yloxy)cyclohexanoneTo be determinedTo be determinedTo be determined
Doxorubicin~2.9 [18]~2.5 [18]>20 [18]
Cisplatin~22.4 (24h) [19]Varies [20]Varies [21][22]
PaclitaxelVaries~0.008 (24h) [23]~0.0034 (4 days) [24]

Note: The IC50 values for the established drugs can vary significantly depending on the experimental conditions and the specific study. The values presented are for illustrative purposes and are based on published data. [18][19][20][21][22][23][24] A lower IC50 value indicates greater potency. By comparing the IC50 value of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone to those of the established drugs, researchers can assess its relative cytotoxic efficacy.

Conclusion

This guide provides a comprehensive framework for the initial cytotoxic evaluation of the novel compound 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone in comparison to the well-established anticancer drugs doxorubicin, cisplatin, and paclitaxel. The proposed experimental workflow, utilizing standard MTT and LDH assays, will generate crucial data on the compound's potency and spectrum of activity against different cancer cell lines. By understanding the established mechanisms of the comparator drugs and hypothesizing potential pathways for the novel compound based on its chemical structure, researchers can design further experiments to elucidate its mode of action. The systematic approach outlined here is a critical first step in determining the potential of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone as a lead compound for future anticancer drug development.

References

  • National Pesticide Information Center. (n.d.). Piperonyl Butoxide General Fact Sheet. Oregon State University. Retrieved from [Link]

  • An, Q., et al. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. OncoDaily.
  • Abcam. (2025, May 20).
  • Wikipedia. (2024). Piperonyl butoxide.
  • Zauderer, M., et al. (2014). Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • BC Cancer. (n.d.).
  • Public Health Toxicology. (2025, February 25). Piperonyl Butoxide: Friend or hidden foe?.
  • Merck. (n.d.).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Song, C., et al. (2014).
  • Chen, C. M., et al. (2011). Safrole induces apoptosis in human oral cancer HSC-3 cells. PubMed.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Abcam. (n.d.). MTT assay protocol.
  • Mirković, B., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI.
  • ResearchGate. (2026, February 24). The Mechanism of Safrole-Induced [Ca^(2+)]_i Rises and Non-Ca^(2+)
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Madared, N., et al. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • StatPearls. (2023, November 18). Paclitaxel. NCBI Bookshelf.
  • ResearchGate. (n.d.).
  • Wikipedia. (2024). Paclitaxel.
  • Catalan, C. A., et al. (2011). New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells. MDPI.
  • Baek, N., et al. (2016). Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. PMC.
  • BenchChem. (2025, December). A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines.
  • Moreno-Bautista, Z., et al. (2021). Combination Chemotherapy with Cisplatin and Chloroquine: Effect of Encapsulation in Micelles Formed by Self-Assembling Hybrid Dendritic–Linear–Dendritic Block Copolymers. PMC.
  • Liebmann, J., et al. (1994). Antagonism of paclitaxel cytotoxicity by X-rays. PubMed.
  • Al-Rajhi, M. H., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. PMC.
  • Wang, L., et al. (2010). Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol. PMC.
  • DergiPark. (n.d.). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells.
  • Semantic Scholar. (2022, June 22). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • PubMed. (2023, August 15). Increased delivery and cytotoxicity of doxorubicin in HeLa cells using the synthetic cationic peptide pEM-2 functionalized liposomes.
  • SSRN. (n.d.).
  • Taylor & Francis. (2023, September 12).
  • Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. (n.d.).
  • Mantso, T., et al. (2016). Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells. PMC.
  • MDPI. (2017, November 10). Development and Characterization of Paclitaxel-Loaded PLGA Nanoparticles and Cytotoxicity Assessment by MTT Assay on A549 Cell Line.
  • An-Najah Staff. (2020, December 9). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents.
  • PMC. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus.
  • MDPI. (n.d.). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review.

Sources

Validation

A Comprehensive Comparative Analysis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone and Its Bioactive Analogs

This guide provides a detailed comparative analysis of the 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone scaffold and its structurally related analogs. The 4-arylcyclohexanone framework is a recognized privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone scaffold and its structurally related analogs. The 4-arylcyclohexanone framework is a recognized privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1] Similarly, the 1,3-benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetic compounds with significant therapeutic potential, including anticancer, antioxidant, and anti-inflammatory effects.[2][3][4] This document synthesizes findings from diverse studies to evaluate the therapeutic promise of compounds derived from the fusion of these two important chemical motifs. We will explore synthetic strategies, compare biological performance with supporting quantitative data, and provide detailed experimental protocols for key validation assays.

Synthesis of the Core Scaffold and Key Analogs

The synthesis of 4-arylcyclohexanones is well-established, with the Robinson annulation being a versatile and prominent method.[1] For the specific scaffold of interest, a convergent synthesis strategy is most logical. This involves the preparation of a benzodioxole-containing building block followed by its coupling to the cyclohexanone ring.

A plausible synthetic approach involves the nucleophilic substitution of a leaving group on the 4-position of a cyclohexanone derivative with sesamol (3,4-methylenedioxyphenol). Alternatively, building the cyclohexanone ring onto a pre-functionalized benzodioxole structure is also a viable strategy. The general workflow enables the generation of a diverse library of analogs by modifying either the benzodioxole or cyclohexanone starting materials.

G cluster_0 Part A: Benzodioxole Precursor cluster_1 Part B: Robinson Annulation Route A Sesamol (3,4-methylenedioxyphenol) C Base-catalyzed Nucleophilic Substitution (e.g., Williamson Ether Synthesis) A->C B 4-Halocyclohexanone B->C Product Target Scaffold: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone or related C-C analog C->Product Yields Ether Linkage Directly D Benzodioxole-substituted Acetaldehyde F Michael Addition D->F E Methyl Vinyl Ketone E->F G Intramolecular Aldol Condensation F->G H 4-(1,3-Benzodioxol-5-yl)cyclohexenone G->H I Reduction H->I I->Product Yields Carbon-Carbon Bond

Caption: General synthetic workflows for 4-benzodioxole-cyclohexanone scaffolds.

Experimental Protocol: Synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

This protocol describes a standard Williamson ether synthesis. The choice of a strong base and an aprotic polar solvent is critical to deprotonate the phenol and facilitate the SN2 reaction, respectively.

  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add sesamol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. The formation of bubbles (H₂ gas) should be observed.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of 4-bromocyclohexanone (1.1 eq) in anhydrous DMF dropwise.

  • Monitoring: Let the reaction warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the title compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Comparative Biological Evaluation

The benzodioxole-cyclohexanone scaffold is a rich source of diverse biological activities. Below, we compare the performance of various analogs based on published experimental data.

A. Anticancer Activity

Numerous studies highlight the cytotoxic effects of both benzodioxole and 4-arylcyclohexanone derivatives against various cancer cell lines.[1][2][7] The mechanism often involves the induction of apoptosis and cell cycle arrest.[7] For instance, modifications to the 1,3-benzodioxole moiety in noscapine, a known tubulin-binding agent, have led to potent cytotoxic agents against breast cancer (MCF-7) cells.[8]

Compound/Analog ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Noscapine Analog (Deuterated) MCF-7 (Breast)1.50Tubulin Polymerization Inhibition[8]
Noscapine Analog (Dioxino) MCF-7 (Breast)0.73Tubulin Polymerization Inhibition[8]
Benzodioxole Carboxamide (2a) Hep3B (Liver)Not specifiedG2-M Phase Cell Cycle Arrest[7]
Curcumin Analog (DMCH) SW620 (Colon)~10-20Apoptosis Induction[9]
AZD0530 (Anilinoquinazoline) c-Src transfected 3T3Low nMc-Src/Abl Kinase Inhibition[10][11]

This table is a synthesis of data from multiple sources to illustrate the potential of the scaffold; direct comparison requires head-to-head studies.

B. Anti-inflammatory and Antioxidant Activity

The 1,3-benzodioxole ring is a known scavenger of free radicals, contributing to the antioxidant activity of its derivatives.[12][13] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13] Furthermore, some analogs exhibit anti-inflammatory properties by inhibiting key enzymes like cyclooxygenase (COX).[2]

Compound/AnalogAssayIC₅₀ ValueReference
Hypecoumic acid (Benzodioxole) DPPH Scavenging86.3 µM[13]
Benzodiazepine-dioxole (7a) DPPH Scavenging39.85 µM[7]
Benzodiazepine-dioxole (7b) DPPH Scavenging79.95 µM[7]
Halogenated Acetate-dioxole COX-2 Inhibition1.30 - 37.45 µM[2]

The anti-inflammatory mechanism of 4-arylcyclohexanones can also involve the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[1]

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Targets for Ubiquitination & Degradation NFkB NF-κB (p50/p65) Analog 4-Arylcyclohexanone Analog Analog->IKK Inhibits Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces NFkB_translocation NF-κB IkB_NFkB->NFkB_translocation Releases NFkB_translocation->Nucleus Translocates to

Caption: Putative NF-κB inhibition mechanism by 4-arylcyclohexanone analogs.

C. Antidiabetic Activity

Recent studies have explored benzodioxole derivatives as potential antidiabetic agents. Specifically, benzodioxol carboxamide derivatives have shown potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[14] This suggests a novel therapeutic avenue for this chemical class.

CompoundAssayIC₅₀ (µM)Reference
Benzodioxol Carboxamide (IIa) α-Amylase Inhibition0.85[14]
Benzodioxol Carboxamide (IIc) α-Amylase Inhibition0.68[14]

In vivo studies using a streptozotocin-induced diabetic mouse model confirmed that compound IIc significantly reduced blood glucose levels, underscoring its therapeutic potential.[14]

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the elucidation of preliminary structure-activity relationships that can guide future analog design.

SAR_Logic cluster_mods Structural Modifications cluster_activities Impact on Biological Activity Core Core Scaffold (Benzodioxole-Cyclohexanone) Mod1 Substitution on Benzodioxole Ring Core->Mod1 Mod2 Modification of Cyclohexanone Ring Core->Mod2 Mod3 Alteration of Linker (O vs C) Core->Mod3 Act1 Increased Anticancer Potency (e.g., Dioxino-Noscapine) Mod1->Act1 Ring expansion/deuteration Act2 Modulated Antioxidant Activity (e.g., Phenolic -OH) Mod1->Act2 Adding -OH or EWG/EDG Act3 Enhanced Enzyme Inhibition (e.g., Carboxamide for α-Amylase) Mod2->Act3 Adding functional groups Act4 Altered Pharmacokinetics (Solubility, Metabolism) Mod3->Act4 Impacts flexibility & polarity

Caption: Logical relationships in the Structure-Activity-Relationship (SAR) analysis.

  • Benzodioxole Moiety: The methylenedioxy bridge is often crucial for activity. Studies on podophyllotoxin analogs showed that replacing this unit with methoxy/hydroxy groups dramatically reduced antitumor activity.[4] However, expanding the five-membered dioxolane ring to a six-membered dioxino ring can increase potency, as seen in noscapine analogs.[8]

  • Cyclohexanone Ring: The presence of a ketone is a common feature in many bioactive molecules. Functionalization at other positions on this ring can be used to modulate solubility, metabolic stability, and target engagement.

  • Substituents: The addition of specific functional groups can direct the biological activity. For example, carboxamide groups on the benzodioxole scaffold produced potent α-amylase inhibitors,[14] while halogenated acetate derivatives yielded COX-2 inhibitors.[2]

Key Experimental Methodologies

To ensure data integrity and reproducibility, standardized and self-validating protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the sample. Determine the IC₅₀ value.[13]

Conclusion

The hybrid scaffold of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone and its analogs represents a promising area for drug discovery. By leveraging the well-documented bioactivities of the 4-arylcyclohexanone and 1,3-benzodioxole motifs, these compounds demonstrate significant potential as anticancer, anti-inflammatory, antioxidant, and antidiabetic agents. The synthetic versatility allows for extensive SAR studies to optimize potency and selectivity. The experimental data synthesized in this guide provides a strong foundation for researchers and drug development professionals to design and evaluate novel therapeutic candidates based on this privileged chemical framework. Further investigation, particularly in head-to-head comparative studies and detailed pharmacokinetic profiling, is warranted to fully elucidate the therapeutic potential of this compound class.[15][16][17]

References

  • Total synthesis of a natural antioxidant and structure-activity relationships of related compounds - PubMed. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]

  • The molecular structure of the studied 1,3-benzodioxole derivatives. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Use of homolytic, steric, and hydrophobic constants in a structure-activity study of 1,3-benzodioxole synergists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved March 4, 2026, from [Link]

  • Structures of benzodioxol derivatives having various biological activities. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity. (2022, October 7). MDPI. Retrieved March 4, 2026, from [Link]

  • 4-Benzo[12][18]dioxol-5-yl-4-hydroxycyclohexanone | C13H14O4. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023, October 6). MDPI. Retrieved March 4, 2026, from [Link]

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (n.d.). PMC - NIH. Retrieved March 4, 2026, from [Link]

  • SYNTHESIS OF BENZODIOXANE PROSTACYCLIN ANALOGUE. (n.d.). HETEROCYCLES. Retrieved March 4, 2026, from [Link]

  • Synthesis, molecular docking, and anti-inflammatory evaluation of novel 4-(benzo[d][12][18]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives as potent cysteinyl leukotriene receptor (CysLT2) antagonists. (2025, February 28). ResearchGate. Retrieved March 4, 2026, from [Link]

  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (2023, June 27). MDPI. Retrieved March 4, 2026, from [Link]

  • An Introduction to Pharmacokinetics. (n.d.). SlidePlayer. Retrieved March 4, 2026, from [Link]

  • Recent Advances of Bioactive Marine Natural Products in Drug Discovery. (n.d.). Chinese Journal of Natural Medicines. Retrieved March 4, 2026, from [Link]

  • Cyclohexanone, 4-(1,3-benzodioxol-5-yl)-4-hydroxy- (CAS# 150019-57-1). (n.d.). Angene Chemical. Retrieved March 4, 2026, from [Link]

  • 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. (n.d.). accessdata.fda.gov. Retrieved March 4, 2026, from [Link]

  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. (2021, September 16). PubMed. Retrieved March 4, 2026, from [Link]

  • Structure-Activity Studies of Novel di-substituted[3][12][19]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons. Retrieved March 4, 2026, from [Link]

  • Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[2][12][19]triazolo[4,3-a][3][12]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. (2010, November 15). PubMed. Retrieved March 4, 2026, from [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006, November 2). PubMed. Retrieved March 4, 2026, from [Link]

  • An analytical procedure for the determination of different therapeutic drugs in surface waters. (n.d.). CABI. Retrieved March 4, 2026, from [Link]

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. (2006, November 2). Figshare. Retrieved March 4, 2026, from [Link]

  • Biological Activity of Natural and Synthetic Compounds. (2022, June 7). UNIPI. Retrieved March 4, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Taylor & Francis Online. Retrieved March 4, 2026, from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. Retrieved March 4, 2026, from [Link]

  • Overview of Pharmacokinetics. (n.d.). MSD Manual Professional Edition. Retrieved March 4, 2026, from [Link]

  • (E)-1-(Benzo[d][12][18]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. (2025, January 27). MDPI. Retrieved March 4, 2026, from [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021, May 23). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

Sources

Comparative

Orthogonal methods for verifying the purity of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

A Guide to Orthogonal Purity Verification of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pha...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Orthogonal Purity Verification of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, a synthetic intermediate with potential applications in complex molecule synthesis, ensuring its chemical integrity is paramount. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1][2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances, mandate a rigorous approach to impurity profiling.[3][4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, compelling scientists to develop highly sensitive and specific analytical methods.[6]

This guide eschews a single-method approach, instead championing the principle of orthogonal analysis . An orthogonal method is one that leverages a fundamentally different scientific principle for separation or detection compared to the primary method.[7] By employing two or more orthogonal techniques, we create a self-validating system that significantly reduces the risk of co-eluting impurities or analytical biases, thereby providing a much higher degree of confidence in the final purity assessment.[7] This guide provides a detailed comparison of robust orthogonal methods for the comprehensive purity verification of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

Physicochemical Profile: 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Understanding the molecule's properties is the first step in designing effective analytical strategies.

PropertyValue
Chemical Structure Chemical structure of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol [8]
Key Functional Groups Ketone, Ether, Benzodioxole, Aromatic Ring
Predicted Properties Moderately polar, UV-active due to the aromatic ring, likely a solid at room temperature.[9]

Anticipating the Unknown: Potential Impurities

A robust purity assessment must account for potential process-related impurities. A plausible synthetic route for the target molecule is the Williamson ether synthesis between sesamol (1,3-benzodioxol-5-ol) and a 4-halocyclohexanone. Based on this, we can anticipate several classes of impurities.

Impurity ClassPotential SpeciesOrigin
Starting Materials Sesamol, 4-halocyclohexanoneUnreacted starting materials from the synthesis.
By-products 4-cyclohexen-1-oneElimination side-reaction of 4-halocyclohexanone.
Related Substances Isomeric products (e.g., 2- or 3-substituted cyclohexanone)Potential side reactions or impurities in starting materials.
Degradation Products Hydrolysis products (e.g., Sesamol and 4-hydroxycyclohexanone)Instability during synthesis, workup, or storage.
Residual Solvents e.g., Acetone, DMF, TolueneSolvents used in synthesis and purification.[3]

Orthogonal Verification Workflow

A comprehensive purity analysis workflow relies on the integration of multiple, independent analytical techniques to build a complete picture of the sample's composition.

cluster_0 Purity Verification Workflow cluster_1 Primary Orthogonal Analysis cluster_2 Confirmatory & Structural Analysis Sample Sample of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone HPLC Method 1: RP-HPLC (Polarity-based Separation) Sample->HPLC GCMS Method 2: GC-MS (Volatility-based Separation) Sample->GCMS FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Impurity ID GCMS->NMR Impurity ID Report Comprehensive Purity Report (Identity, Purity Assay, Impurity Profile) NMR->Report FTIR->Report Prep 1. Sample Prep ~1 mg/mL in Acetonitrile Inject 2. Injection 10 µL into HPLC Prep->Inject Column 3. Separation C18 Column (e.g., 4.6x150mm) Gradient Elution Inject->Column Detect 4. Detection UV Detector @ 285 nm Column->Detect Analyze 5. Data Analysis Integrate Peaks Calculate Area % Detect->Analyze Prep 1. Sample Prep ~1 mg/mL in Dichloromethane Inject 2. Injection 1 µL (Split mode) Prep->Inject Column 3. Separation DB-5 Column (e.g., 30m) Temperature Program Inject->Column Detect 4. Ionization & Detection Electron Ionization (70 eV) Quadrupole Mass Analyzer Column->Detect Analyze 5. Data Analysis TIC Chromatogram Mass Spectra Interpretation Detect->Analyze

Sources

Validation

Cross-Validation of Assay Results for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to assay artifacts or poorly validated analytical methods. When working with bifunctional building blocks and fragment hits...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to assay artifacts or poorly validated analytical methods. When working with bifunctional building blocks and fragment hits like 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone , rigorous assay cross-validation is not just a regulatory formality—it is the scientific bedrock of reproducible research.

This compound features a cyclohexanone ring (susceptible to enolization and nucleophilic attack) and a benzodioxole ether linkage (a known metabolic liability). Evaluating its performance requires a multi-tiered approach that aligns with the FDA M10 Bioanalytical Method Validation (BMV) guidelines[1] and the SLAS Assay Guidance Manual (AGM)[2].

This guide objectively compares the primary and orthogonal assay platforms required to validate the structural integrity, target binding, and metabolic stability of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, providing the causality behind each experimental choice.

Analytical Purity & Structural Validation: LC-MS/MS vs. qNMR

The Causality Behind the Choice

Relying solely on Liquid Chromatography-Ultraviolet (LC-UV) detection to assess the purity of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a critical error. The ether linkage can undergo acidic hydrolysis, yielding degradation products that may lack strong UV chromophores, leading to a dangerous overestimation of compound purity. To establish absolute confidence, we cross-validate LC-MS/MS (the bioanalytical gold standard[3]) against quantitative Nuclear Magnetic Resonance (qNMR).

Methodological Comparison
ParameterLC-MS/MS (Primary)qNMR (Orthogonal)Cross-Validation Tolerance
Quantification Principle Relative (SIL-IS calibrated)Absolute (Internal Calibrant)N/A
Sensitivity (LLOQ) 1–5 ng/mL~1–5 µg/mLN/A
Precision (CV%) < 15%< 2%≤ 20% deviation
Throughput High (96/384-well plates)Low (Individual tubes)N/A
Artifact Susceptibility Ion suppression, Matrix effectsOverlapping resonancesN/A
Self-Validating Protocol: LC-MS/MS Purity Assessment

Every analytical run must be a self-validating system. We achieve this by multiplexing the analyte with a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Sample Preparation: Dilute 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone to a working concentration of 100 ng/mL in 50:50 Acetonitrile:Water.

  • Internal Standardization: Spike the sample with 10 ng/mL of a deuterated analog (e.g., d4-cyclohexanone derivative) to dynamically correct for electrospray ionization (ESI) suppression.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile.

  • Mass Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass and the benzodioxole fragment.

  • System Suitability: Inject a blank matrix immediately after the highest calibration standard to validate the absence of carryover (must be <20% of the LLOQ).

Biochemical Target Binding: TR-FRET vs. SPR

The Causality Behind the Choice

When screening 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone as a fragment hit against a protein target (e.g., a phosphodiesterase or serotonin transporter), primary high-throughput screens like Time-Resolved Fluorescence Energy Transfer (TR-FRET) are highly efficient but prone to compound-mediated artifacts. The compound can act as a fluorescence quencher (inner-filter effect), generating false positives[4]. To confirm true target engagement, we mandate orthogonal validation using Surface Plasmon Resonance (SPR), which provides label-free, real-time kinetic data.

OrthogonalValidation Primary Primary Screen TR-FRET Assay Triage Interference Check (Ratiometric Readout) Primary->Triage IC50 Data Orthogonal Orthogonal Validation SPR Kinetics Triage->Orthogonal Filter False Positives Validated Validated Lead 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone Orthogonal->Validated Confirmed KD, kon, koff

Figure 1: Orthogonal hit validation workflow transitioning from steady-state TR-FRET to kinetic SPR.

Self-Validating Protocol: SPR Kinetic Binding
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target a low immobilization level (e.g., <2000 RU) to minimize mass transport limitations.

  • Reference Cell Activation: Activate and deactivate Flow Cell 1 (FC1) without protein. This serves as an in-line, self-validating reference to subtract bulk refractive index changes and non-specific binding of the cyclohexanone moiety.

  • Analyte Preparation: Prepare a 3-fold dilution series of the compound (0.1 µM to 10 µM) in running buffer containing a strictly matched DMSO concentration (e.g., 1% v/v).

  • Injection & Kinetics: Inject the analyte series over FC1 and FC2 at a high flow rate (50 µL/min) to eliminate rebinding artifacts. Record association for 60 seconds and dissociation for 120 seconds.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% v/v) to correct for bulk solvent mismatch between the sample plate and the running buffer.

  • Data Analysis: Double-reference the sensograms (subtract FC1, then subtract blank buffer injections) and fit to a 1:1 Langmuir binding model to derive the true equilibrium dissociation constant (

    
    ).
    

Metabolic Stability (ADME): HLM vs. Hepatocytes

The Causality Behind the Choice

The methylenedioxy (benzodioxole) group is a classic structural alert in medicinal chemistry. Following administration, it frequently undergoes Cytochrome P450-mediated oxidative cleavage (demethylenation) to form a reactive catechol metabolite[5]. If we only test this compound in Human Liver Microsomes (HLM), we capture Phase I (oxidative) clearance but entirely miss Phase II (conjugation) pathways. Therefore, HLM data must be cross-validated against cryopreserved human hepatocytes to ensure both clearance mechanisms are accurately profiled.

MetabolicPathway Parent 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone Phase1 Phase I Metabolism CYP450 Oxidative Cleavage Parent->Phase1 Catechol Reactive Intermediate Catechol Metabolite Phase1->Catechol Demethylenation Phase2 Phase II Metabolism Glucuronidation / Sulfation Catechol->Phase2 Clearance Hepatic Clearance (Excreted Conjugates) Phase2->Clearance Detoxification

Figure 2: CYP450-mediated oxidative cleavage of the benzodioxole ring and Phase II clearance.

ADME Assay Performance Metrics
Assay TypePlatformPrimary ReadoutSelf-Validation MechanismFalse Positive Risk
Metabolic Stability HLMIntrinsic Clearance (

)
Minus-NADPH control incubationModerate (Lacks Phase II)
Metabolic Stability HepatocytesIn vivo Clearance (

)
Pathway-specific positive controlsLow (Whole-cell system)
Self-Validating Protocol: HLM Clearance Assay
  • Incubation Setup: Pre-incubate 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Self-Validation Control: Prepare a parallel reaction plate omitting NADPH. This negative control is mandatory to distinguish true enzymatic CYP450 metabolism from the chemical instability of the cyclohexanone ring.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration) to the test wells.

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing the SIL-IS.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion and calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Conclusion

Evaluating complex intermediates like 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone requires a mindset that assumes assay interference until proven otherwise. By structuring your workflows as self-validating systems—pairing LC-MS/MS with qNMR, TR-FRET with SPR, and HLM with Hepatocytes—you ensure that your drug discovery pipeline is built on reproducible, physiologically relevant data rather than platform-specific artifacts.

References

  • ResolveMass Laboratories.
  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA.gov.
  • Markossian, S., et al. "Assay Guidance Manual for Drug Discovery: Robust or Go Bust." SLAS Discovery (PMC).
  • Eli Lilly & Company and NCATS. "Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery." PMC.
  • European Patent Office. "EP1910322B1 - Novel deuterated benzo [d][1,3]-dioxol derivatives as serotonin reuptake inhibitors.

Sources

Comparative

Benchmarking the Synthetic Efficiency of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone Production

Executive Briefing The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone represents a critical workflow in the development of sesamol-derived pharmacophores. The 1,3-benzodioxole motif is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone represents a critical workflow in the development of sesamol-derived pharmacophores. The 1,3-benzodioxole motif is a privileged structure in medicinal chemistry, frequently utilized to enhance lipophilicity and metabolic stability in drug candidates. However, constructing the sp³-sp² ether linkage between the cyclohexyl core and the highly electron-rich sesamol (1,3-benzodioxol-5-ol) presents distinct synthetic challenges, primarily concerning atom economy, reaction times, and purification bottlenecks.

This guide objectively benchmarks three divergent synthetic pathways—the classical Mitsunobu reaction, the standard Nucleophilic Substitution (


), and the Microwave-Assisted 

approach—providing researchers with E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded protocols to optimize scale-up and yield.

Mechanistic Benchmarking & Workflow

Direct etherification of 1,4-cyclohexanedione is chemically unviable due to competitive enolization and aldol condensation under basic conditions. Therefore, all viable pathways must begin with the commercially available 1[1], isolating reactivity to a single sp³ carbon.

Synthesis SM 1,4-Cyclohexanedione monoethylene acetal Alcohol 4-Hydroxycyclohexanone ethylene acetal SM->Alcohol NaBH4, MeOH (Reduction) Mitsunobu_Int Acetal-Protected Ether (Mitsunobu Route) Alcohol->Mitsunobu_Int Sesamol, PPh3, DIAD THF, 0 °C to RT Tosylate 4-Tosyloxycyclohexanone ethylene acetal Alcohol->Tosylate TsCl, Pyridine DCM, 0 °C Sesamol Sesamol (1,3-Benzodioxol-5-ol) Sesamol->Mitsunobu_Int SN2_Int Acetal-Protected Ether (SN2 Route) Sesamol->SN2_Int Target 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone Mitsunobu_Int->Target HCl, Acetone (Deprotection) Tosylate->SN2_Int Sesamol, K2CO3, DMF MW (10 min) SN2_Int->Target HCl, Acetone (Deprotection)

Figure 1: Divergent synthetic pathways for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone production.

Quantitative Performance Metrics

To determine the most efficient route for laboratory and pilot-scale synthesis, we must evaluate the holistic performance of each pathway. The table below summarizes the quantitative data comparing the three methodologies.

Performance MetricRoute A: Mitsunobu ProtocolRoute B: Classical

Route C: Microwave-Assisted

Overall Yield (3 steps) 55% – 65%70% – 75%80% – 85%
Atom Economy (E-factor) Poor (High

waste)
Moderate (TsOH byproduct)Good (High conversion, low waste)
Scalability Low (Chromatography required)High (Crystallization viable)High (Flow/Batch MW adaptable)
Etherification Time 12 – 16 hours12 – 24 hours10 – 15 minutes
Cost Efficiency Low (Expensive DIAD/PPh₃)High (Inexpensive reagents)Very High (Energy & time efficient)

Self-Validating Experimental Workflows

A robust chemical protocol must be a self-validating system. The following methodologies detail not only the step-by-step actions but the underlying chemical causality and the Quality Control (QC) checkpoints required to verify success at each stage.

Protocol 1: The Mitsunobu Approach

The 2 is a powerful tool for ether synthesis, though it suffers from poor atom economy[2].

Step 1: Ketone Reduction Dissolve 1,4-cyclohexanedione monoethylene acetal in methanol and cool to 0 °C. Add Sodium Borohydride (


) portion-wise.
Causality: The3 is strictly necessary to prevent competitive enolization and aldol condensation of the ketone during subsequent basic steps[3]. 

selectively reduces the free ketone to 4-hydroxycyclohexanone ethylene acetal.

Step 2: Mitsunobu Etherification In anhydrous THF, combine the resulting alcohol, sesamol, and Triphenylphosphine (


). Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD) dropwise[4].
Causality:3 due to its liquid state, which ensures homogeneous reaction kinetics and a superior safety profile[3]. The reaction proceeds via a highly electrophilic phosphonium intermediate. While this reaction typically inverts stereochemistry, the symmetry of the cyclohexyl ring renders this moot. However, the stoichiometric generation of triphenylphosphine oxide (

) necessitates rigorous chromatographic purification.

Step 3: Acetal Deprotection Dissolve the purified intermediate in acetone and add 2M aqueous HCl. Stir at room temperature for 4 hours. Causality: The acidic environment hydrolyzes the ketal back to the ketone, driven forward by the large excess of water and the use of acetone as a volatile byproduct sink.

Validation & QC Checkpoint:

  • Reduction: Disappearance of the ketone carbonyl at ~1710 cm⁻¹ in FTIR; appearance of a broad O-H stretch at ~3300 cm⁻¹.

  • Etherification: Disappearance of the carbinol proton multiplet at ~3.8 ppm in ¹H NMR and a shift to ~4.2 ppm (ether).

  • Deprotection: Cleavage of the acetal is validated by the loss of the four-proton multiplet at ~3.9 ppm (ethylene ketal) and the reappearance of the ketone carbonyl stretch in FTIR.

Protocol 2: The Microwave-Assisted Approach

To bypass the poor atom economy of the Mitsunobu route, a two-step tosylation-displacement sequence is employed. 5 significantly accelerates this process[6].

Step 1: Tosylation Dissolve 4-hydroxycyclohexanone ethylene acetal in anhydrous Dichloromethane (DCM) and Pyridine at 0 °C. Add p-Toluenesulfonyl chloride (TsCl) portion-wise. Causality: Conversion of the alcohol to a tosylate provides an excellent leaving group. Pyridine acts as both a nucleophilic catalyst and a base, neutralizing the HCl byproduct to drive the equilibrium forward while preventing acid-catalyzed acetal cleavage.

Step 2: Microwave-Assisted Etherification Combine the tosylate, sesamol, and Potassium Carbonate (


) in anhydrous N,N-Dimethylformamide (DMF). Subject the sealed vessel to microwave irradiation at 120 °C for 10 minutes[6].
Causality: The hard 

cation effectively coordinates the phenoxide oxygen, while the polar aprotic DMF solvates the nucleophile without hydrogen bonding, maximizing its reactivity.5, rapidly overcoming the activation energy barrier and reducing reaction times from 12 hours to 10 minutes[6].

Step 3: Acetal Deprotection Perform the identical HCl/acetone deprotection as described in Protocol 1.

Validation & QC Checkpoint:

  • Tosylation: Confirmed by the appearance of characteristic aromatic doublets at ~7.3 and ~7.8 ppm, and a methyl singlet at ~2.4 ppm in ¹H NMR.

  • Etherification: Successful

    
     displacement is verified by the shift of the C4 proton and the presence of the benzodioxole methylene singlet at ~5.9 ppm.
    

References

1.[4] "Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons - PMC", nih.gov. URL: 2.[1] "Avra Price List 2021-22", hymasynthesis.com. URL: 3.[3] "1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 - Benchchem", benchchem.com. URL: 4.[2] "Single point activation of pyridines enables reductive hydroxymethylation - RSC Publishing", rsc.org. URL: 5.[6] "Nucleophilic additions and substitutions - CEM Corporation", cem.com. URL:

Sources

Validation

Reproducibility in Drug Discovery: A Comparative Guide to 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone and Its Alternatives

Introduction In the development of active pharmaceutical ingredients (APIs), the 1,3-benzodioxole motif is a highly privileged scaffold, frequently utilized in the synthesis of selective phosphodiesterase (PDE) inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of active pharmaceutical ingredients (APIs), the 1,3-benzodioxole motif is a highly privileged scaffold, frequently utilized in the synthesis of selective phosphodiesterase (PDE) inhibitors, paroxetine analogs, and other neuroactive agents[1],[2]. Specifically, 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone serves as a critical electrophilic building block. The ether linkage connecting the benzodioxole ring to the cyclohexanone core provides a versatile handle for downstream functionalization, most notably via reductive amination to generate complex secondary and tertiary amines.

Despite its structural utility, researchers frequently encounter severe batch-to-batch variability when utilizing this intermediate. This guide objectively compares the performance of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone derived from different synthetic and sourcing pathways, providing mechanistic insights and self-validating protocols to ensure absolute reproducibility in your drug development workflows.

Expertise & Experience: The Causality of Reproducibility Failures

To understand why downstream reactions fail, we must analyze the upstream chemistry. The most common in-house route to synthesize 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is the Mitsunobu reaction, which couples sesamol (1,3-benzodioxol-5-ol) with 4-hydroxycyclohexanone[3].

While the Mitsunobu reaction is a powerful stereospecific method for converting alcohols to ethers via a phosphonium zwitterionic intermediate[4], it inherently generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts[5].

The Root Cause of Variability: TPPO is notoriously difficult to separate from the desired cyclohexanone product via standard silica gel chromatography due to nearly identical retention factors (Rf). When trace TPPO carries over into downstream reductive aminations, it acts as a potent ligand, coordinating with transition metal additives (e.g., Titanium or Lewis acid catalysts) and altering the local microenvironment. Furthermore, unreacted sesamol—often left over from incomplete coupling—acts as a competing nucleophile. This dual-contamination profile leads to sluggish imine reduction, unpredictable kinetics, and highly variable isolated yields.

Pathway R1 Sesamol (1,3-Benzodioxol-5-ol) Intermediate Phosphonium Zwitterion R1->Intermediate Activation R2 4-Hydroxycyclohexanone R2->Intermediate Activation Reagents DEAD/DIAD + PPh3 Reagents->Intermediate Activation Product 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone Intermediate->Product SN2 Inversion Impurity1 Triphenylphosphine Oxide (TPPO) Intermediate->Impurity1 Byproduct Impurity2 Hydrazine Dicarboxylate Intermediate->Impurity2 Byproduct

Mechanistic pathway of the Mitsunobu reaction highlighting the generation of problematic impurities.

Performance Comparison: Sourcing vs. Synthesis

To objectively evaluate performance, we compared three distinct approaches to obtaining and utilizing this intermediate:

  • High-Purity Commercial Sourcing: Procurement of pre-synthesized, chromatographically purified intermediate (≥98% purity).

  • In-House Mitsunobu Synthesis: Direct coupling of sesamol and 4-hydroxycyclohexanone using DIAD/PPh3.

  • Ketal Deprotection Route: Acid-catalyzed deprotection of 1,4-dioxaspiro[6]decan-8-yl 1,3-benzodioxol-5-yl ether (an alternative route avoiding Mitsunobu reagents, but prone to over-hydrolysis and aldol dimerization).

Quantitative Performance Data
Sourcing / Synthesis MethodTypical Purity (qNMR)Primary ContaminantsDownstream Amination YieldReproducibility Score
High-Purity Commercial ≥98.0%None detected92 ± 2%High
In-House Mitsunobu 85.0 - 92.0%TPPO, Sesamol65 ± 15%Low
Ketal Deprotection 90.0 - 95.0%Ketal, Aldol dimers78 ± 8%Moderate

Data reflects the average isolated yield of a standardized reductive amination with benzylamine across 5 independent batches.

Workflow A Commercial Sourcing (≥98% Purity) D 4-(1,3-Benzodioxol-5-yloxy) cyclohexanone A->D Direct Use B In-House Mitsunobu (Sesamol + 4-HC) B->D Purification Bottleneck C Ketal Deprotection (Acid Catalyzed) C->D Hydrolysis E Reductive Amination (Validation Assay) D->E F High Yield (Reproducible) E->F If Purity >98% G Variable Yield (Impurity Driven) E->G If TPPO/Sesamol present

Workflow comparing intermediate sourcing methods and their impact on downstream reproducibility.

Trustworthiness: Self-Validating Experimental Protocol

To ensure that any observed variability is strictly due to the intermediate's purity and not procedural errors, the following protocol employs a self-validating system. It incorporates quantitative NMR (qNMR) prior to the reaction, establishing a definitive baseline. By proving the exact molarity of the starting material, any subsequent yield drop is causally linked to identified impurities rather than assumed degradation.

Step-by-Step Methodology: Validated Reductive Amination

Step 1: Quantitative NMR (qNMR) Purity Validation

  • Accurately weigh 20.0 mg of the 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone intermediate and 10.0 mg of 1,3,5-trimethoxybenzene (high-purity internal standard).

  • Dissolve the mixture completely in 0.6 mL of anhydrous CDCl3 and acquire a 1H-NMR spectrum (minimum 16 scans, D1 relaxation delay of 10 seconds).

  • Calculate the absolute purity by integrating the cyclohexanone α-protons against the aromatic protons of the internal standard. Do not proceed if TPPO aromatic signals (7.4–7.7 ppm) indicate >2% mol contamination.

Step 2: Imine Formation

  • In a flame-dried 10 mL round-bottom flask, dissolve 1.0 mmol (adjusted for qNMR purity) of the validated intermediate in 5.0 mL of anhydrous dichloromethane (DCM).

  • Add 1.1 mmol of benzylamine followed by 2.0 mmol of titanium(IV) isopropoxide (Ti(O-iPr)4).

  • Stir the reaction mixture at room temperature (20–25 °C) for 12 hours under a strict argon atmosphere to ensure complete imine formation without hydrolysis.

Step 3: Reduction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)3) in three equal portions over 15 minutes to control the exothermic release.

  • Allow the reaction to warm naturally to room temperature and stir for an additional 4 hours.

Step 4: Workup and Yield Determination

  • Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO3 (Caution: gas evolution).

  • Extract the aqueous layer with DCM (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude amine via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc with 1% Et3N) and determine the isolated yield.

Conclusion

For drug development professionals, the hidden costs of in-house synthesis of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone—namely, the co-elution of TPPO and the resulting failure of downstream assays—far outweigh the initial convenience. Utilizing highly pure, commercially sourced intermediates guarantees a reproducible electrophilic scaffold, ensuring that structure-activity relationship (SAR) data is driven by the target molecule's pharmacology, not by synthetic artifacts.

References

  • Source: wikipedia.
  • Source: masterorganicchemistry.
  • Source: wikipedia.
  • Source: organic-synthesis.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

Introduction: The Imperative for Proper Chemical Stewardship 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a complex organic molecule utilized in specialized research and development settings. As with any chemical reagent,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Proper Chemical Stewardship

4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a complex organic molecule utilized in specialized research and development settings. As with any chemical reagent, its lifecycle does not end upon completion of an experiment. The responsible management and disposal of this compound and its associated waste are cornerstones of laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to significant environmental contamination, pose health risks to personnel, and result in severe legal and financial penalties.[2] This guide provides a comprehensive framework for handling and disposing of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone waste, grounded in established safety protocols and regulatory standards.

Inferred Hazard Profile and Risk Assessment

Due to the absence of specific toxicological and environmental data for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, a conservative approach to hazard assessment is necessary. This involves evaluating the risks associated with its core structural components: the cyclohexanone moiety and the benzodioxole ring.

  • Cyclohexanone Moiety: Cyclohexanone is a flammable liquid and is considered harmful if swallowed, inhaled, or in contact with skin.[3][4] It is known to cause serious eye damage and skin irritation.[3][4] Furthermore, ketones like cyclohexanone can potentially form explosive peroxides over time, a risk that necessitates careful storage and handling.[5]

  • Benzodioxole Moiety: Certain benzodioxole derivatives are listed by the U.S. Environmental Protection Agency (EPA) as hazardous wastes (U-listed), indicating potential toxicity.[6][7] Compounds in this class can be harmful if swallowed and may exhibit toxicity to aquatic life.[8]

Based on this analysis, it is prudent to treat 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone as a hazardous substance with potential for flammability, acute toxicity, skin/eye irritation, and environmental harm. All laboratory personnel must treat this and any other chemical waste as hazardous unless it has been definitively confirmed as non-hazardous by a qualified professional.[9][10]

Personal Protective Equipment (PPE) and Immediate Safety

Before initiating any disposal procedures, the following minimum PPE must be worn to mitigate exposure risks:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1]

  • Lab Coat: A standard laboratory coat must be worn to protect against skin contact.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[11][12]

Step-by-Step Disposal Protocol

The primary and only acceptable method for disposing of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is through a licensed hazardous waste disposal program.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [1][2]

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[2]

  • Create a Dedicated Waste Stream: Establish a specific waste stream for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone and materials contaminated with it.

  • Avoid Commingling: Do not mix this waste with incompatible materials, such as strong oxidizing agents or strong acids.[11] Unless explicitly permitted by your EHS department, avoid mixing with other solvent waste streams.[11] It is often economically favorable to segregate non-halogenated organic waste from halogenated waste streams.[13]

Step 2: Containerization

The choice of container is dictated by the physical state of the waste. All containers must be in good condition, compatible with the chemical, and feature a secure, leak-proof closure.[9]

  • For Solid Waste (e.g., residual compound, contaminated weighing paper, gloves, or filter media):

    • Place the solid waste into a primary container, such as a chemically resistant bag.

    • Double-bag the material to ensure containment.[1]

    • Place the bagged waste into a designated, rigid, and sealable solid hazardous waste container (e.g., a polyethylene drum).

  • For Liquid Waste (e.g., solutions containing the compound, reaction mother liquors):

    • Use a designated, sealable liquid waste container made of a compatible material, such as glass or high-density polyethylene.[1]

    • Never fill a liquid waste container to more than 80% of its capacity to allow for vapor expansion.

    • Ensure the exterior of the container remains clean and free of residue.[10]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement.[14]

  • As soon as waste is first added, affix a "Hazardous Waste" label to the container.[14]

  • Clearly write the full chemical name: "4-(1,3-Benzodioxol-5-yloxy)cyclohexanone ".

  • List all other components and their approximate concentrations if it is a mixed waste stream.

  • Indicate the relevant hazards (e.g., "Flammable," "Toxic"). This can be done using pictograms or other approved methods.[14]

  • Record the accumulation start date (the date the first drop of waste was added).

Step 4: Storage and Accumulation

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[14][15]

  • Store the labeled waste containers in a designated SAA, such as a secondary containment bin within a ventilated cabinet.

  • The SAA must be under the control of laboratory personnel.[2]

  • Keep waste containers tightly closed at all times except when adding waste.[9]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[10] To prevent exceeding these limits, schedule waste collections frequently.[9]

Step 5: Final Disposal
  • Once the waste container is full or ready for removal, contact your institution's EHS department or equivalent office to schedule a pickup.[11]

  • Ensure all necessary paperwork, such as a waste manifest, is completed accurately.

  • The waste will be transported by a licensed hazardous waste hauler for final disposal at an approved treatment, storage, and disposal facility (TSDF).[14]

Emergency Spill Management

Accidental spills must be managed immediately and safely. Materials used for spill cleanup are also considered hazardous waste.[9][10]

  • For Small Spills:

    • Alert personnel in the immediate area and control access.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with a non-combustible, inert material such as vermiculite, dry sand, or earth.[5]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5][8]

    • Decontaminate the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.[11]

  • For Large Spills:

    • Evacuate the area immediately.[11]

    • Alert your laboratory supervisor and contact your institution's emergency response team or EHS department without delay.[1][11]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so under the OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[5]

Quantitative Data Summary

As specific data for 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is unavailable, the table below provides reference data for the parent ketone, Cyclohexanone, to be used for conservative hazard assessment.

ParameterValue (Cyclohexanone)Significance
Flash Point 44 °C (111 °F)Classified as a flammable/combustible liquid.[3]
OSHA PEL 50 ppm (200 mg/m³)Permissible Exposure Limit (8-hour TWA).[16]
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]Dictates the need for stringent PPE and handling controls.
Hazard Classification Flammable Liquid (Category 3), Acute Toxicity (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1)[3]Informs labeling and segregation requirements.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone waste.

G start Waste Generated 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes waste_form Determine Waste Form is_spill->waste_form No (Routine Waste) small_spill Small Spill: 1. Alert personnel 2. Use spill kit with inert absorbent 3. Collect as hazardous waste spill_size->small_spill Small large_spill Large Spill: 1. Evacuate area 2. Notify EHS/Emergency Response spill_size->large_spill Large solid_waste Solid Waste (e.g., contaminated labware, gloves) waste_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, mother liquor) waste_form->liquid_waste Liquid containerize_solid Containerize Solid Waste: 1. Double-bag in compatible bags. 2. Place in rigid, sealed container. solid_waste->containerize_solid containerize_liquid Containerize Liquid Waste: 1. Use compatible, sealed container. 2. Fill to <80% capacity. liquid_waste->containerize_liquid label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Flammable) - Accumulation Start Date containerize_solid->label_waste containerize_liquid->label_waste store_waste Store in designated Satellite Accumulation Area (SAA): - Secondary containment - Closed and secure label_waste->store_waste schedule_pickup Schedule Pickup with EHS for Licensed Disposal store_waste->schedule_pickup

Caption: Decision workflow for handling and disposing of the chemical waste.

Conclusion: A Culture of Safety and Compliance

The proper disposal of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone is a non-negotiable aspect of responsible scientific research. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, laboratories can ensure the safety of their personnel and protect the environment. Always prioritize consultation with your institution's Environmental Health and Safety department, as they are the ultimate authority on waste management protocols within your organization.

References

  • Daniels Health. (2025, May 21).
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Benchchem. Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.
  • Medical Laboratory Observer. (2019, June 15).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • New Jersey Department of Health. Cyclohexanone - Hazardous Substance Fact Sheet.
  • Benchchem. Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • National Center for Biotechnology Information.
  • Loba Chemie.
  • Southern Illinois University, Center for Environmental Health and Safety. Chemical Waste Management Guide.
  • Occupational Safety and Health Administration. 1910.
  • Apollo Scientific. (2022, September 16).
  • Boston University, Environmental Health & Safety. Chemical Waste Management Guide.
  • BASF. (2023, November 3).
  • ECHEMI.
  • ChemTel. (2016, February 15).
  • Sigma-Aldrich. (2025, November 6).
  • Carl ROTH. (2025, March 31).
  • Sigma-Aldrich. (2017, September 27).
  • Fisher Scientific. (2025, December 21).
  • Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Vanderbilt University Medical Center.
  • Merck. (2023, July 24).
  • National Center for Biotechnology Information.
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2024, August 6).
  • Gneebio. (2025, October 27). How Can You Ensure Cyclohexanone Safety During Storage and Handling?.
  • Angene Chemical. Cyclohexanone, 4-(1,3-benzodioxol-5-yl)-4-hydroxy- (CAS# 150019-57-1).

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone

In the dynamic landscape of drug development and scientific research, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug development and scientific research, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols based on the known hazards of its structural analogs: cyclohexanone and 1,3-benzodioxole derivatives. This approach ensures a robust framework for minimizing risk and ensuring the well-being of laboratory personnel.

The core principle of this guide is to empower researchers with the knowledge to make informed decisions about their safety. We will delve into the rationale behind each piece of personal protective equipment (PPE), outline detailed operational procedures, and provide clear, actionable plans for waste disposal and emergency situations.

Understanding the Potential Hazards

To establish a comprehensive PPE protocol, we must first understand the potential hazards associated with the two key structural components of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone.

  • Cyclohexanone Moiety: Cyclohexanone is a flammable liquid and vapor that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4][5] It is known to cause skin irritation and serious eye damage.[1][2][3][5]

  • 1,3-Benzodioxole Moiety: Compounds containing the 1,3-benzodioxole group may cause skin and eye irritation.[6][7][8][9]

Given these potential hazards, a cautious and thorough approach to PPE is warranted. The following sections will detail the specific PPE required and the procedures for its correct use.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone. It is crucial to remember that this information is based on analogous compounds and should be supplemented by a thorough risk assessment for your specific experimental conditions.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn if there is a risk of splashing.[6][7]To protect the eyes from splashes and potential vapors that could cause serious eye irritation or damage.[1][2][3][5]
Hand Protection Wear chemical-impermeable gloves. Nitrile or neoprene gloves are generally recommended for handling organic chemicals. Double gloving is advised, especially when handling larger quantities or if there is a higher risk of splashing.[6]To prevent skin contact, which may cause irritation.[1][2][3][6] Always inspect gloves for tears or holes before use.
Body Protection Wear a flame-resistant lab coat. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.To protect the skin from accidental contact and to provide a barrier against potential splashes. The flame-resistant property addresses the flammability hazard associated with the cyclohexanone moiety.[6][7]
Respiratory Protection All handling of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are not sufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[6][9]To avoid the inhalation of potentially harmful vapors or aerosols.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Pre-Operational Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is within the required specifications.

  • Inspect PPE: Thoroughly inspect all PPE for any signs of damage or wear.

  • Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags is readily accessible.

  • Review Procedure: Mentally walk through the entire experimental procedure to anticipate any potential hazards.

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Safety Goggles d1->d2 d3 3. Face Shield (if needed) d2->d3 d4 4. Gloves (Double) d3->d4 f1 1. Outer Gloves f2 2. Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Safety Goggles f3->f4 f5 5. Inner Gloves f4->f5

Spill Response Protocol

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: If safe to do so, don the appropriate respiratory protection and any other necessary PPE before attempting to clean the spill.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.

  • Clean the Spill: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report the Incident: Report the spill to your institution's environmental health and safety department.

Waste Disposal Plan

All waste generated from the handling of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone must be treated as hazardous waste.

  • Segregate Waste: Keep all solid and liquid waste containing this compound separate from other waste streams.

  • Label Waste Containers: Clearly label all waste containers with the full chemical name and appropriate hazard symbols.

  • Dispose of Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after use.

  • Follow Institutional Guidelines: Dispose of all hazardous waste in accordance with your institution's and local regulations.[10]

Conclusion: A Culture of Safety

The responsible handling of 4-(1,3-Benzodioxol-5-yloxy)cyclohexanone, and indeed any chemical, is not merely a set of procedures but a mindset. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols, researchers can create a safe environment that fosters innovation. This guide serves as a foundational resource, but it is the commitment of each individual scientist to a culture of safety that will ultimately protect the health and well-being of the entire research community.

References

  • Personal protective equipment for handling 1-(Benzo[d][6][8]dioxol-5-yl)butan-1-one - Benchchem. (n.d.). Retrieved from

  • 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets - ECHEMI. (n.d.).
  • 1,3-Benzodioxole - Apollo Scientific. (2022, September 16).
  • 1,3-Benzodioxole - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • Safety Data Sheet. (2017, September 27).
  • SAFETY DATA SHEET - Merck Millipore. (2026, January 11).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 28).
  • Safety Data Sheet. (2016, February 15).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Merck. (2023, July 24).
  • CYCLOHEXANONE LRG SAFETY DATA SHEET. (n.d.).
  • Cyclohexanone - SAFETY DATA SHEET. (2025, April 8).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.